Prodigiosin hydrochloride
Description
Properties
Molecular Formula |
C20H26ClN3O |
|---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
(2Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride |
InChI |
InChI=1S/C20H25N3O.ClH/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17;/h7,9-13,21-22H,4-6,8H2,1-3H3;1H/b19-12-; |
InChI Key |
UQRGJSTXVCWXNU-JHMJKTBASA-N |
Isomeric SMILES |
CCCCCC1=C(NC(=C1)/C=C\2/C(=CC(=N2)C3=CC=CN3)OC)C.Cl |
Canonical SMILES |
CCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Prodigiosin Hydrochloride: A Comprehensive Technical Guide on its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prodigiosin (B1679158), a vibrant red pigment produced by Serratia marcescens and other bacteria, has emerged as a promising natural product with potent anticancer activities. This technical guide provides an in-depth exploration of the molecular mechanisms through which prodigiosin hydrochloride exerts its effects on cancer cells. It details the compound's impact on critical cellular processes, including the induction of apoptosis, modulation of key signaling pathways, cell cycle arrest, and generation of reactive oxygen species. This document synthesizes current research to offer a comprehensive resource for professionals in oncology and drug development, complete with quantitative data, detailed experimental protocols, and visual representations of its multifaceted mechanism of action.
Introduction
Prodigiosin is a family of natural tripyrrole red pigments that have garnered significant interest for their broad range of biological activities, including antibacterial, antifungal, immunosuppressive, and notably, anticancer properties.[1][2] Its selective cytotoxicity towards malignant cells, while exhibiting minimal to no harm on normal cells, positions it as a compelling candidate for cancer therapy.[3][4] This guide focuses on the hydrochloride salt of prodigiosin, delving into the intricate cellular and molecular pathways it modulates to inhibit cancer cell proliferation and induce cell death.
Core Anticancer Mechanisms of Action
This compound employs a multi-pronged attack on cancer cells, targeting several key vulnerabilities. These mechanisms are not mutually exclusive and often work in concert to achieve a potent antitumor effect.
Induction of Apoptosis
A primary mechanism of prodigiosin's anticancer activity is the induction of programmed cell death, or apoptosis, through both caspase-dependent and -independent pathways.[5][6]
-
Caspase-Dependent Apoptosis: Prodigiosin has been shown to upregulate the expression of key apoptotic proteins. In various cancer cell lines, treatment with prodigiosin leads to increased levels of caspase-3 and caspase-9.[5] It also modulates the Bcl-2 family of proteins, promoting the expression of pro-apoptotic members like Bax while downregulating anti-apoptotic members such as Bcl-2.[5][7] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the intrinsic apoptotic pathway.[8] Furthermore, prodigiosin can suppress the inhibitor of apoptosis proteins (IAPs), including XIAP, cIAP-1, and cIAP-2, further promoting caspase activation and subsequent apoptosis.[5]
-
Caspase-Independent Apoptosis: Evidence also points to prodigiosin's ability to induce apoptosis through mechanisms that do not rely on caspases. This involves the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which then translocates to the nucleus to mediate DNA fragmentation.[5][6]
-
p53-Independent Apoptosis: Notably, prodigiosin can induce apoptosis irrespective of the p53 tumor suppressor protein status of the cancer cell.[9][10] This is a significant advantage, as many cancers harbor mutations in the p53 gene, rendering them resistant to conventional therapies that rely on a functional p53 pathway.
Modulation of Key Signaling Pathways
Prodigiosin has been identified as a potent modulator of several signaling pathways that are frequently dysregulated in cancer.
-
Wnt/β-catenin Signaling Pathway: Prodigiosin effectively inhibits the Wnt/β-catenin signaling cascade, a pathway crucial for cancer cell proliferation and survival. It achieves this by targeting multiple components of the pathway, including the low-density lipoprotein-receptor-related protein 6 (LRP6), Dishevelled (DVL), and glycogen (B147801) synthase kinase-3β (GSK3β). By decreasing the phosphorylation of these key proteins, prodigiosin suppresses the expression of Wnt target genes, such as cyclin D1, leading to reduced cell proliferation.[11]
-
MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK sub-pathway, is another target of prodigiosin. In some cancer cell lines, prodigiosin treatment leads to the activation of the ERK signaling pathway, which paradoxically contributes to apoptosis induction and inhibition of autophagy.[7][12] Conversely, in other contexts, it can inhibit MAPK signaling to impede tumor progression.[7]
-
mTOR Signaling Pathway: Prodigiosin is a known inhibitor of the mammalian target of rapamycin (B549165) (mTOR) pathway.[3] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.
-
PI3K/Akt Signaling Pathway: Molecular docking studies suggest that prodigiosin targets Akt1, a crucial protein in the PI3K/Akt survival pathway, providing a potential explanation for its pro-apoptotic effects.[13]
Cell Cycle Arrest
Prodigiosin can halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating. The specific phase of cell cycle arrest appears to be cell-type dependent. For instance, in human colorectal adenocarcinoma HT-29 cells, prodigiosin induces an S-phase arrest.[14] In Jurkat T cells, it has been shown to inhibit cyclin E, cdk2, p27, and p21, and prevent the phosphorylation of the Retinoblastoma (Rb) protein, ultimately leading to cell cycle arrest.[15]
Generation of Reactive Oxygen Species (ROS)
Prodigiosin can induce the production of reactive oxygen species (ROS) within cancer cells.[12] While low levels of ROS can promote cell survival, excessive ROS production leads to oxidative stress, causing damage to cellular components like DNA, proteins, and lipids, and ultimately triggering apoptosis.[7][16] The generation of ROS appears to be a key mechanism in prodigiosin-induced apoptosis and can be partially prevented by ROS scavengers.[12]
Anti-Angiogenic and Anti-Metastatic Effects
Prodigiosin has demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and spread. It achieves this by inhibiting matrix metalloproteinase-9 (MMP-9), which in turn can regulate the release of vascular endothelial growth factor (VEGF).[3] Furthermore, prodigiosin can inhibit tumor cell invasion and metastasis by promoting cell aggregation and inhibiting cell adhesion and mobility.[17]
Quantitative Data Summary
The cytotoxic efficacy of this compound varies across different cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values reported in the literature.
| Cell Line | Cancer Type | IC50 Value | Reference |
| A549 | Human Lung Carcinoma | 0.39 µg/mL | [14][18] |
| HT-29 | Human Colon Adenocarcinoma | 0.45 µg/mL | [14][18] |
| SGC7901 | Human Gastric Adenocarcinoma | 1.30 µg/mL | [14][18] |
| MCF-7 | Human Breast Adenocarcinoma | 0.04 µg/mL, 5.1 µg/mL, 16 µg/mL | [14][19] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 0.02-0.68 µg/mL, 6.7 µg/mL | [20][21] |
| Hep G2 | Human Hepatocellular Carcinoma | 0.04 µg/mL | [14] |
| WiDr | Human Colon Adenocarcinoma | 0.2 µg/mL | [14] |
| Jurkat | Human T-cell Leukemia | 225 nM | [10] |
| HL-60 | Human Promyelocytic Leukemia | 1.7 µg/mL | [19] |
| NCI-H292 | Human Mucoepidermoid Carcinoma | 3.6 µg/mL | [19] |
| Hep-2 | Human Laryngeal Carcinoma | 3.4 µg/mL | [19] |
| HCT116 | Human Colon Carcinoma | 0.04 µg/mL | [21] |
| K562 | Human Chronic Myelogenous Leukemia | 79.6 - 6160 nM | [18] |
| LU-1 | Human Lung Cancer | Not specified | [20][22] |
| KB | Human Oral Carcinoma | 4.8 µM | [22] |
| PC3 | Human Prostate Cancer | Not specified | [5] |
| JEG3 | Human Choriocarcinoma | Not specified | [5] |
Detailed Experimental Protocols
This section outlines common methodologies used to investigate the anticancer mechanism of prodigiosin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[10]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with prodigiosin at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[19]
Western Blot Analysis
-
Protein Extraction: Lyse prodigiosin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2, Bax, p-LRP6, β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with prodigiosin and harvest as described for apoptosis analysis.
-
Fixation: Fix the cells in 70% cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[13]
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by prodigiosin and a typical experimental workflow for its analysis.
Caption: Prodigiosin induces apoptosis via intrinsic and caspase-independent pathways.
Caption: Prodigiosin inhibits the Wnt/β-catenin signaling pathway at multiple points.
Caption: A standard experimental workflow for studying prodigiosin's anticancer effects.
Conclusion and Future Directions
This compound exhibits a remarkable and multifaceted mechanism of action against a wide array of cancer cells. Its ability to induce apoptosis through various pathways, modulate critical oncogenic signaling cascades, arrest the cell cycle, and generate cytotoxic ROS underscores its potential as a therapeutic agent. The selectivity of prodigiosin for cancer cells over normal cells further enhances its appeal.
Future research should focus on elucidating the precise molecular targets of prodigiosin, understanding the nuances of its effects in different cancer types, and exploring its efficacy in combination with existing chemotherapeutic agents and immunotherapies.[23] Further preclinical and clinical studies are warranted to fully assess the therapeutic potential of this promising natural compound in the fight against cancer.
References
- 1. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rise of the natural red pigment ‘prodigiosin’ as an immunomodulator in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodigiosin-based solution has selective activity against cancer cells | EurekAlert! [eurekalert.org]
- 5. mdpi.com [mdpi.com]
- 6. Prodigiosin induces apoptosis by acting on mitochondria in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Promising Natural Red Pigment “Prodigiosin” Sensitizes Colon Cancer Cells to Ionizing Radiation, Induces Apoptosis, and Impedes MAPK/TNF-α/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 9. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodigiosin from the supernatant of Serratia marcescens induces apoptosis in haematopoietic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prodigiosin induces apoptosis and inhibits autophagy via the extracellular signal-regulated kinase pathway in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of the proapoptotic drug prodigiosin on cell cycle-related proteins in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serratia Secondary Metabolite Prodigiosin Inhibits Pseudomonas aeruginosa Biofilm Development by Producing Reactive Oxygen Species that Damage Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimetastatic effect of prodigiosin through inhibition of tumor invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journal.waocp.org [journal.waocp.org]
- 21. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 [mdpi.com]
- 22. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Prodigiosin/PU-H71 as a novel potential combined therapy for triple negative breast cancer (TNBC): preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crimson Tide of Medicine: An In-depth Technical Guide to the Origin of Prodigiosin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prodigiosin (B1679158), a vibrant red pigment produced by various microorganisms, has garnered significant attention in the scientific community for its potent biological activities, including anticancer, immunosuppressive, and antimicrobial properties. This technical guide delves into the multifaceted origins of its hydrochloride salt, from its microbial producers and biosynthetic pathways to detailed methodologies for its extraction, purification, and characterization. Furthermore, it explores the molecular mechanisms of action, providing a comprehensive resource for researchers and professionals in drug development.
Introduction: A "Prodigious" Pigment
Prodigiosin is a secondary metabolite belonging to the prodiginine family of natural products, characterized by a common tripyrrole skeleton.[1] Its name is derived from the Latin word "prodigiosus," meaning marvelous or prodigious, a nod to historical accounts of its spontaneous appearance as "blood" on communion wafers and other starchy foods, an event that was often perceived as a miracle.[2] The bacterium responsible for this phenomenon was later identified as Serratia marcescens.[3] Prodigiosin hydrochloride is the acidic salt form of this pigment, often used in research due to its stability and solubility in certain solvents.[4]
Microbial Origins and Biosynthesis
Prodigiosin is produced by a variety of Gram-negative and Gram-positive bacteria. The most prolific and well-studied producer is the Gram-negative bacterium Serratia marcescens.[3][5] Other producing organisms include Vibrio psychroerythrus, Hahella chejuensis, and some species of Streptomyces.[3]
The biosynthesis of prodigiosin is a fascinating example of a bifurcated metabolic pathway, where two distinct precursor molecules are synthesized separately and then condensed to form the final product.[6][7] This process is orchestrated by a cluster of genes known as the pig operon.[5]
The two key precursors are:
The synthesis of these precursors involves a series of enzymatic reactions utilizing amino acids such as proline, serine, and methionine, as well as other small molecules.[3][6] The final condensation of MBC and MAP is catalyzed by the enzyme PigC.[8]
Biosynthesis Pathway of Prodigiosin
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of the Anticancer and Antimicrobial Agent, Prodigiosin, from Vibrio gazogenes PB1 and Its Identification by 1D and 2D NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimum conditions for Prodigiosin production by Serratia marcescens S11 | Semantic Scholar [semanticscholar.org]
- 7. strategian.com [strategian.com]
- 8. Prodigiosin - Wikipedia [en.wikipedia.org]
Prodigiosin Hydrochloride: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prodigiosin (B1679158), a vibrant red pigment belonging to the tripyrrole family of secondary metabolites, is produced by various bacteria, most notably Serratia marcescens.[1][2] Its hydrochloride salt form enhances its solubility, making it more amenable for research and potential therapeutic applications. This document provides an in-depth technical overview of the multifaceted biological activities of Prodigiosin hydrochloride, with a focus on its anticancer, antimicrobial, and immunosuppressive properties. We delve into the underlying mechanisms of action, present quantitative data from various studies, and provide detailed experimental protocols for key assays. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this promising bioactive compound.
Core Biological Activities
This compound exhibits a broad spectrum of biological effects, making it a subject of intense scientific investigation. Its most prominent activities include:
-
Anticancer Activity: Prodigiosin is a potent proapoptotic agent against a wide array of cancer cell lines, often showing selectivity for malignant cells over normal cells.[3][4] Its anticancer mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
-
Antimicrobial Activity: This compound demonstrates significant inhibitory effects against a range of pathogenic bacteria and fungi.[5][6] Its lipophilic nature is thought to contribute to its ability to disrupt microbial cell membranes.
-
Immunosuppressive Activity: Prodigiosin has been shown to suppress immune responses, particularly those mediated by T-lymphocytes.[7] This property suggests its potential for development as an agent to manage autoimmune diseases and prevent organ transplant rejection.
Quantitative Data Summary
The following tables summarize the reported potencies of this compound in terms of half-maximal inhibitory concentrations (IC50) for cancer cell lines and minimum inhibitory concentrations (MIC) for various microorganisms.
Table 1: Anticancer Activity of Prodigiosin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| MCF-7 | Breast Cancer | <2 | [8] |
| LU-1 | Lung Cancer | Not specified, strong inhibition | [8] |
| KB | Oropharyngeal Cancer | Not specified, strong inhibition | [8] |
| HepG2 | Liver Cancer | 8.75 | [8] |
| H460 | Lung Cancer | 7.7 | [8] |
| JEG3 | Choriocarcinoma | Dose-dependent apoptosis | [8] |
| PC3 | Prostate Cancer | Dose-dependent apoptosis | [8] |
Table 2: Antimicrobial Activity of Prodigiosin (MIC Values)
| Microorganism | Type | MIC (µg/mL) | Reference |
| Escherichia coli | Gram-negative Bacteria | 100 | [9] |
| Staphylococcus aureus | Gram-positive Bacteria | 0.18 | [9] |
| Bacillus cereus | Gram-positive Bacteria | Not specified, 0.6 cm inhibition zone | [6] |
| Clostridium botulinum | Gram-positive Bacteria | Not specified, 0.7 cm inhibition zone | [6] |
| Salmonella enterica | Gram-negative Bacteria | Not specified, 0.5 cm inhibition zone | [6] |
| Vibrio vulnificus | Gram-negative Bacteria | Not specified, 0.2 cm inhibition zone | [6] |
| Oxacillin-resistant Staphylococcus aureus (ORSA) | Gram-positive Bacteria | 1 - 4 | [1] |
Mechanisms of Action and Signaling Pathways
Prodigiosin's biological effects are mediated through its interaction with multiple cellular targets and signaling pathways.
Anticancer Mechanisms
The anticancer activity of Prodigiosin is primarily attributed to the induction of apoptosis through both intrinsic and extrinsic pathways.[10] Key mechanisms include:
-
DNA Damage: Prodigiosin can intercalate with DNA and, in the presence of copper ions, promote oxidative cleavage of double-stranded DNA.[10]
-
Modulation of Apoptotic Proteins: It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[8]
-
Caspase Activation: Prodigiosin treatment leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which are central to the apoptotic cascade.[8]
-
Cell Cycle Arrest: It can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.
-
Inhibition of Signaling Pathways: Prodigiosin has been shown to inhibit critical cancer-promoting pathways such as the Wnt/β-catenin and MAPK/ERK pathways.
Antimicrobial Mechanism
The primary antimicrobial mechanism of Prodigiosin is believed to be the disruption of the plasma membrane.[11] Its hydrophobic nature allows it to intercalate into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.
Immunosuppressive Mechanism
Prodigiosin exerts its immunosuppressive effects primarily by targeting T-lymphocytes.[7] It has been shown to inhibit T-cell proliferation in response to mitogens. The precise molecular targets are still under investigation, but it is thought to interfere with signal transduction pathways crucial for T-cell activation and proliferation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of this compound.
Extraction and Purification of Prodigiosin
Protocol:
-
Culture: Grow a prodigiosin-producing bacterial strain, such as Serratia marcescens, in a suitable liquid medium (e.g., peptone-glycerol broth) at 28-30°C for 48-72 hours with agitation.[5]
-
Harvesting: Centrifuge the culture broth at 8,000-10,000 x g for 15 minutes to pellet the bacterial cells.
-
Extraction: Resuspend the cell pellet in acidified methanol (B129727) (e.g., methanol containing 4% 1N HCl) or acetone and incubate with shaking for 1-2 hours at room temperature.[8]
-
Clarification: Centrifuge the mixture to remove cell debris and collect the supernatant containing the crude prodigiosin extract.
-
Purification:
-
Concentrate the crude extract under reduced pressure.
-
Perform column chromatography on a silica gel column.
-
Elute with a suitable solvent system, such as a gradient of toluene (B28343) and ethyl acetate (B1210297) (e.g., 9:1 v/v).[8]
-
-
Purity Assessment: Analyze the purity of the collected fractions using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
-
Crystallization: Evaporate the solvent from the pure fractions to obtain crystalline this compound.
Anticancer Activity Assays
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.
Antimicrobial Activity Assays
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plating: Uniformly spread the inoculum onto the surface of a Mueller-Hinton agar (B569324) plate.
-
Disc Application: Place sterile paper discs impregnated with known concentrations of this compound onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc.[6]
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[12]
Immunosuppressive Activity Assay
-
Splenocyte Isolation: Isolate splenocytes from a suitable animal model (e.g., mice).
-
Cell Culture: Culture the splenocytes in a 96-well plate in the presence of a T-cell mitogen (e.g., Concanavalin A or Phytohemagglutinin).
-
Treatment: Add various concentrations of this compound to the wells.
-
Proliferation Measurement: After a suitable incubation period (e.g., 72 hours), assess cell proliferation using a method such as the MTT assay or by measuring the incorporation of radiolabeled thymidine.
-
Analysis: Compare the proliferation of treated cells to that of untreated controls to determine the immunosuppressive effect.
Conclusion
This compound is a natural product with a remarkable range of biological activities, holding significant promise for the development of new therapeutic agents. Its potent anticancer, antimicrobial, and immunosuppressive properties, coupled with its diverse mechanisms of action, make it a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Prodigiosin - Wikipedia [en.wikipedia.org]
- 3. Anticancer and Immunomodulatory Activities of Prodigiosin Extracted and Purified from Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. rjlbpcs.com [rjlbpcs.com]
- 6. Antioxidant and antimicrobial activity of bioactive prodigiosin produces from Serratia marcescens using agricultural waste as a substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rise of the natural red pigment ‘prodigiosin’ as an immunomodulator in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodigiosin inhibits bacterial growth and virulence factors as a potential physiological response to interspecies competition | PLOS One [journals.plos.org]
- 12. Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain: Exploring the Biosynthetic Gene Clusters of Serratia Species for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Prodigiosin Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Prodigiosin (B1679158) hydrochloride, a potent tripyrrole red pigment with significant interest in the pharmaceutical and biotechnology sectors. This document details the key spectroscopic characteristics, experimental protocols for their determination, and relevant workflows for researchers engaged in the analysis and application of this compound.
Introduction
Prodigiosin, a secondary metabolite produced by various bacteria, most notably Serratia marcescens, has garnered considerable attention for its wide range of biological activities, including antibacterial, immunosuppressive, and anticancer properties.[1][2] The hydrochloride salt of prodigiosin is the protonated form, which is typically studied in acidic conditions and is soluble in various organic solvents.[3] A thorough understanding of its spectroscopic properties is fundamental for its quantification, characterization, and the elucidation of its mechanism of action in biological systems.
UV-Visible Absorption Spectroscopy
Prodigiosin hydrochloride exhibits a characteristic and intense absorption in the visible region of the electromagnetic spectrum, which is responsible for its vibrant red color. This absorption is attributed to the extensive π-conjugated system of its tripyrrole structure.
Absorption Maxima
The maximum absorption wavelength (λmax) of this compound is sensitive to the solvent environment and the pH of the solution. In acidic solutions, where the pyrrole (B145914) nitrogens are protonated, the compound typically displays a strong absorption peak in the range of 530 to 540 nm.
| Solvent System | Maximum Absorption Wavelength (λmax) | Reference |
| Acidified Methanol (pH 3) | 530 nm | [4] |
| Acidified Ethanol | 534 nm | [2] |
| Methanol | 535 nm | [5] |
| Acidified Ethanol (1 M HCl in absolute ethanol) | 535 nm | [4] |
| Absolute Methanol | 536 nm | [6][7] |
| Methanol | 538 nm | [8] |
| DMSO | 539 nm | [8] |
| Methanol (pH 2.0) | 540 nm | [6] |
Molar Absorptivity
The molar absorptivity (or molar extinction coefficient, ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. A high molar absorptivity indicates a high probability of light absorption, making the compound suitable for sensitive detection and quantification.
| Solvent System | Molar Absorptivity (ε) at λmax | Reference |
| Acidified Ethanol | 139,800 M⁻¹cm⁻¹ at 535 nm | [4] |
Fluorescence Spectroscopy
This compound is also fluorescent, emitting light upon excitation at a suitable wavelength. Its fluorescence properties can be utilized for various applications, including cellular imaging and binding assays.
Excitation and Emission Maxima
The fluorescence of this compound is characterized by its excitation and emission spectra. The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is relatively small for this compound.
| Solvent System | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference | | :--- | :--- | :--- | | Methanol | 537 nm | 557 nm |[8] | | 20 mM HEPES, 100 mM NaCl, pH 7.5, 2% DMSO | 534 nm | 555 nm |[9] |
Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A definitive, published fluorescence quantum yield for this compound was not identified in the surveyed literature. However, the standard method for its determination is the comparative method, which is detailed in the experimental protocols section.
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic experiments cited in this guide.
Sample Preparation
A generalized workflow for preparing this compound for spectroscopic analysis is outlined below. This typically involves extraction from a microbial culture, purification, and dissolution in a suitable solvent.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Extraction of the Anticancer and Antimicrobial Agent, Prodigiosin, from Vibrio gazogenes PB1 and Its Identification by 1D and 2D NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodigiosin Production by Serratia marcescens UCP 1549 Using Renewable-Resources as a Low Cost Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain: Exploring the Biosynthetic Gene Clusters of Serratia Species for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Prodigiosin Hydrochloride: A Technical Guide to Solubility for Researchers and Drug Development Professionals
An In-depth Examination of the Solubility Profile, Experimental Determination Protocols, and Relevant Biological Pathways
Introduction
Prodigiosin (B1679158), a vibrant red tripyrrole pigment produced by Serratia marcescens and other bacteria, has garnered significant interest in the scientific community for its wide range of biological activities.[1][2] Its hydrochloride salt, in particular, is a subject of extensive research due to its potent pro-apoptotic, immunosuppressive, and anticancer properties.[1][3] A critical parameter for the advancement of prodigiosin hydrochloride in both preclinical and clinical research is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and a visualization of its key signaling pathways.
Solubility of this compound
This compound exhibits a distinct solubility profile, being generally soluble in organic solvents and insoluble in aqueous solutions. This characteristic is crucial for the design of in vitro experiments, formulation development, and drug delivery strategies.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in common laboratory solvents.
| Solvent | Quantitative Solubility | Qualitative Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Soluble | [3] |
| Methanol | Not specified | Soluble | [1][2] |
| Ethanol | Not specified | Soluble | |
| Chloroform | Not specified | Soluble | [1][2] |
| Acetonitrile | Not specified | Soluble | [1][2] |
| Water | Not specified | Insoluble | [1][2] |
Note: One technical data sheet mentions the stability of prodigiosin (not explicitly the hydrochloride salt) solutions at 2 mg/mL in DMSO or methanol.[1]
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[4][5] This protocol outlines the key steps for determining the solubility of this compound.
Materials and Reagents
-
This compound powder
-
Selected solvents (e.g., DMSO, methanol, ethanol, water)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Experimental Workflow
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Detailed Steps
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility.
-
Add the powder to a vial containing a precise volume of the desired solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment.
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand to let the excess solid settle.
-
Centrifuge the vials at a moderate speed to pellet the remaining solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microparticles. This step is critical to ensure that only the dissolved compound is analyzed.
-
-
Quantification:
-
Prepare a stock solution of this compound of a known concentration in the same solvent.
-
Create a series of standard solutions by serial dilution of the stock solution.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Analyze the filtered sample solutions (potentially after appropriate dilution) using the same HPLC method.
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or molarity (M).
-
Signaling Pathways Modulated by Prodigiosin
Prodigiosin exerts its potent anticancer effects by modulating several key signaling pathways, ultimately leading to programmed cell death, or apoptosis. Understanding these pathways is crucial for the rational design of novel cancer therapies.
Caption: Key signaling pathways involved in prodigiosin-induced apoptosis.
Prodigiosin induces apoptosis through a multi-faceted mechanism that includes:
-
Induction of Cellular Stress: It causes endoplasmic reticulum (ER) stress and alters intracellular pH, creating an environment unfavorable for cancer cell survival.[6]
-
DNA Damage: Prodigiosin can cause cleavage of DNA, directly triggering apoptotic pathways.[6]
-
Inhibition of Pro-Survival Pathways: It inhibits the AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation.[6]
-
Mitochondrial Pathway Activation: Prodigiosin disrupts the balance of the Bcl-2 family of proteins, which regulate mitochondrial integrity. This leads to the activation of the intrinsic mitochondrial pathway of apoptosis, culminating in the activation of caspases, the executioners of programmed cell death.[6][7]
Conclusion
This technical guide provides essential information on the solubility of this compound, a compound with significant therapeutic potential. The presented data and protocols are intended to assist researchers and drug development professionals in designing and executing robust scientific investigations. A thorough understanding of its solubility characteristics and a clear picture of its mechanism of action are fundamental to unlocking the full therapeutic promise of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Prodigiosin Serratia marcescens, = 98 HPLC, powder 56144-17-3 [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Prodigiosin induces apoptosis by acting on mitochondria in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crimson Tide: A Technical Guide to the Natural Sources and Analysis of Prodigiosin and Its Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Prodigiosin (B1679158), a vibrant red pigment characterized by its unique tripyrrole skeleton, stands as a prominent secondary metabolite produced by a diverse array of microorganisms.[1][2][3] Belonging to the prodiginine family of natural products, it has garnered significant attention from the scientific community not only for its striking color but also for its broad spectrum of bioactivities, including antimicrobial, immunosuppressive, and potent anticancer properties.[4][5][6][7][8] This technical guide provides an in-depth exploration of the natural sources of prodigiosin, quantitative production yields, detailed experimental protocols for its isolation and characterization, and the intricate molecular pathways governing its biosynthesis and regulation.
Chapter 1: Natural Sources of Prodigiosin
Prodigiosin and its analogues are synthesized by a variety of bacteria, spanning both Gram-negative and Gram-positive genera, and are particularly prevalent in marine ecosystems.
Gram-Negative Bacteria
The most renowned and extensively studied producers of prodigiosin are Gram-negative bacteria.
-
Serratia marcescens : This facultative anaerobic bacterium is the most recognized producer of prodigiosin.[1][4][9] Historically, its growth on bread was linked to medieval "bleeding host" miracles.[1] Many strains of S. marcescens are known to synthesize the pigment, making it a model organism for studying secondary metabolism.[1][10]
-
Vibrio Species : Several species within the Vibrio genus are known producers. Vibrio psychroerythrus and Vibrio gazogenes are notable examples that synthesize prodigiosin.[1][7][11] These are often isolated from marine or estuarine environments.[7][12]
-
Hahella chejuensis : A Gram-negative, gamma proteobacterium isolated from marine environments, H. chejuensis is another significant source of prodigiosin.[1][7]
-
Pseudoalteromonas Species : Marine bacteria from the genus Pseudoalteromonas, such as Pseudoalteromonas rubra, are also known to produce prodiginine pigments.[13]
Gram-Positive Bacteria
While less common than in Gram-negative bacteria, prodiginine production is well-documented in the phylum Actinobacteria.
-
Streptomyces Species : Several species of this filamentous bacteria genus are capable of producing prodigiosin or its derivatives, such as undecylprodigiosin.[14][15] Notable species include Streptomyces coelicolor and Streptomyces griseoviridis.[1][16] Marine-derived Streptomyces are also a promising source.[13][15][17]
Other Marine Sources
The marine environment is a rich reservoir of prodigiosin-producing microorganisms. Beyond the specific genera mentioned above, various bacteria have been isolated from marine sources like seawater, sediments, sea snails, and sponges that are capable of pigment production.[11][12][13][18] The bacterium Zooshikella ganghwensis, for instance, has been identified as a marine producer.[13][17]
Chapter 2: Production and Yield of Prodigiosin
The yield of prodigiosin is highly variable and depends on the producing strain, culture medium composition, and physical fermentation parameters such as temperature, pH, and aeration.[7] Optimization of these conditions is a key focus of research to enhance production for potential industrial and pharmaceutical applications.
| Producing Organism | Substrate/Medium | Yield | Reference |
| Serratia marcescens UCP 1549 | Cassava wastewater (6%) + Mannitol (2%) | 43 g/L | [4] |
| Serratia marcescens (Optimized) | Nutrient broth + Glucose | 4.8 g/L | [19] |
| Serratia marcescens MB703 | Not specified | 72 mg/L | [20] |
| Vibrio gazogenes PB1 | Minimal media + Glucose (1%) | 231 mg/L | [7] |
| Vibrio sp. (from Thais sp.) | MZM medium + Mannitol (0.5%) + Soybean meal (2.5%) | 7 mg/L | [11] |
| Streptomyces sp. Fusant NRCF69 | Dairy processing wastewater + Mannitol (0.5%) | 47 g/L | [21] |
Note: The reported yields, particularly in the g/L range, are exceptionally high and reflect highly optimized, strain-specific fermentation processes.
Chapter 3: Biosynthesis and Regulation
The molecular synthesis of prodigiosin is a complex, bifurcated process governed by a dedicated gene cluster and regulated by a sophisticated network of signaling pathways.
The Biosynthetic Pathway
Prodigiosin biosynthesis culminates in the enzymatic condensation of two precursor molecules: 2-methyl-3-amyl-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) .[2][3][6][22] In Serratia, this pathway is encoded by the pig gene cluster (pigA through pigN).[10][23]
-
MAP Biosynthesis : This branch utilizes pyruvate (B1213749) and 2-octenal (B7820987) as primary precursors. The key enzymes involved are PigD, PigE, and PigB, which catalyze a series of reactions including decarboxylation, transamination, cyclization, and oxidation to form the final MAP molecule.[1][2][22]
-
MBC Biosynthesis : This branch begins with L-proline and incorporates L-serine and L-methionine. It involves a series of enzymatic steps including oxidation, condensation, and methoxylation, catalyzed by proteins such as PigI, PigG, PigA, PigJ, PigH, and PigM.[1][3][22]
-
Final Condensation : The final step involves the condensation of MAP and MBC, a reaction catalyzed by the condensing enzyme PigC, to form the characteristic tripyrrole structure of prodigiosin.[1][22]
Caption: Bifurcated pathway for prodigiosin synthesis from precursor molecules.
Regulatory Network
Prodigiosin production is tightly regulated at the transcriptional level, responding to various environmental and physiological cues. This regulation ensures that the energetically expensive process of secondary metabolism is initiated at the appropriate time, typically during the stationary phase of growth.
Key regulatory systems include:
-
Two-Component Systems (TCS) : Several TCSs, which allow bacteria to sense and respond to environmental changes, are involved. These include the GacS/GacA, PhoB/PhoR, RssB/RssA, and EnvZ/OmpR systems, which modulate the expression of the pig gene cluster.[2][23]
-
Quorum Sensing (QS) : Cell-density-dependent regulation via QS systems, such as SmaI/SmaR in Serratia, plays a role in coordinating pigment production within the bacterial population.[23][24]
-
Transcriptional Regulators : Specific transcription factors like HexS act as key contributors to the thermoregulation of prodigiosin synthesis, inhibiting production at higher temperatures (e.g., 37°C).[25] PigP is another master regulator controlling multiple genes involved in the process.[24]
-
Environmental Factors : Production is influenced by temperature, pH, light, oxygen availability, and nutrient limitation, particularly phosphate.[1][7]
Caption: Key regulatory inputs controlling the prodigiosin (pig) gene cluster.
Chapter 4: Experimental Protocols
The isolation and characterization of prodigiosin involve a multi-step process that leverages the pigment's physicochemical properties, particularly its solubility in organic solvents and its distinct spectral characteristics.
Caption: General workflow for the extraction and analysis of prodigiosin.
Extraction Protocol
This protocol provides a general method for extracting prodigiosin from a bacterial cell pellet.
-
Cell Harvesting : Centrifuge the microbial culture broth (e.g., at 8,000-10,000 x g for 15 minutes at 4°C) to pellet the cells.[26] Discard the supernatant.
-
Cell Lysis and Extraction : Resuspend the cell pellet in an appropriate volume of acidified methanol (B129727) (e.g., methanol with 4% 1N HCl) or acidified ethanol.[7] Other solvents like ethyl acetate (B1210297) or acetone (B3395972) can also be effective.[27]
-
Incubation : Agitate the suspension vigorously (e.g., using a vortex mixer) and incubate for 1-2 hours at room temperature, protected from light, to ensure complete pigment extraction.
-
Debris Removal : Centrifuge the mixture again at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cell debris.
-
Collection : Carefully transfer the colored supernatant, which contains the crude prodigiosin extract, to a new, clean tube for purification or immediate analysis.
Purification Protocol
Crude extracts typically require purification to isolate prodigiosin from other metabolites.
-
Solvent Evaporation : Concentrate the crude extract to dryness using a rotary evaporator or under a stream of nitrogen.[28]
-
Resuspension : Redissolve the dried extract in a minimal volume of a suitable solvent, such as acetone or chloroform.[26][28]
-
Column Chromatography :
-
Pack a glass column with silica (B1680970) gel (60-200 mesh) as the stationary phase.
-
Load the concentrated extract onto the top of the column.
-
Elute the pigment using a non-polar mobile phase, such as a hexane:acetone or chloroform:ethyl acetate solvent system.[27][28]
-
Collect the distinct red-colored fractions as they elute from the column.
-
-
Thin-Layer Chromatography (TLC) :
-
Spot the collected fractions onto a silica gel TLC plate.
-
Develop the plate in a chamber with an appropriate solvent system (e.g., methanol:ethyl acetate:chloroform).[26]
-
Prodigiosin will appear as a distinct red spot. The purity can be assessed, and the band can be scraped for further analysis.[29][30] The reported Rf value is often high (e.g., >0.8) in suitable solvent systems.[26][29]
-
Characterization Methods
The identity and purity of the isolated pigment are confirmed using several analytical techniques.
-
UV-Visible Spectrophotometry :
-
Dissolve the purified pigment in methanol or ethanol.
-
Scan the absorbance spectrum from 200 to 800 nm.
-
Prodigiosin exhibits a characteristic maximum absorption peak (λmax) at approximately 535-536 nm in acidic or neutral solutions.[29][31][32] This peak will shift to a lower wavelength (e.g., ~460-470 nm) under alkaline conditions, causing a color change from red to yellow/orange.[29]
-
-
Mass Spectrometry (MS) :
-
Fourier-Transform Infrared (FT-IR) Spectroscopy :
-
Analyze the purified sample to identify its functional groups.
-
The spectrum will reveal characteristic peaks corresponding to N-H, C-H, C=C, and C-N bonds present in the pyrrole (B145914) rings of the prodigiosin structure.[20][29][31]
-
References
- 1. Prodigiosin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 3. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodigiosin Production by Serratia marcescens UCP 1549 Using Renewable-Resources as a Low Cost Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biosynthesis and regulation of bacterial prodiginines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Native Production of Prodigiosin in the Estuarine Bacterium, Vibrio gazogenes PB1, and Identification of the Associated pig Genes [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Production of prodigiosin pigment by Serratia marcescens is negatively associated with cellular ATP levels during high-rate, low-cell-density growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PtrA regulates prodigiosin synthesis and biological functions in Serratia marcescens FZSF02 [frontiersin.org]
- 11. Isolation and identification of a prodigiosin-like pigment producer Vibrio sp. isolate from a sea snail Thais sp [redalyc.org]
- 12. journals.asm.org [journals.asm.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Isolation and Production of Prodigiosin Pigments from Streptomyces spp. | Springer Nature Experiments [experiments.springernature.com]
- 15. Complete Genome Analysis of Undecylprodigiosin Pigment Biosynthesizing Marine Streptomyces Species Displaying Potential Bioactive Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Streptomyces griseoviridis - Wikipedia [en.wikipedia.org]
- 17. Applications of Prodigiosin Extracted from Marine Red Pigmented Bacteria Zooshikella sp. and Actinomycete Streptomyces sp. [mdpi.com]
- 18. [PDF] Prodigiosin-an antibacterial red pigment produced by Serratia marcescens IBRL USM 84 associated with a marine sponge Xestospongia testudinaria | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of prodigiosin pigment by Serratia marcescens and the evaluation of its bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Overproduction and biological activity of prodigiosin-like pigments from recombinant fusant of endophytic marine Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ovid.com [ovid.com]
- 23. Frontiers | Identification of Essential Genes Associated With Prodigiosin Production in Serratia marcescens FZSF02 [frontiersin.org]
- 24. journals.asm.org [journals.asm.org]
- 25. Thermoregulation of Prodigiosin Biosynthesis by Serratia marcescens is Controlled at the Transcriptional Level and Requires HexS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rjlbpcs.com [rjlbpcs.com]
- 27. vjs.ac.vn [vjs.ac.vn]
- 28. Prodigiosin purification [bio-protocol.org]
- 29. Characterization of Serratia marcescens (OK482790)’ prodigiosin along with in vitro and in silico validation for its medicinal bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses [frontiersin.org]
Unveiling the Crimson Tide: An In-depth Technical Guide to the In Vitro Anticancer Properties of Prodigiosin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Prodigiosin (B1679158), a vibrant red tripyrrole pigment produced by Serratia marcescens and other bacteria, has emerged as a promising candidate in oncology research.[1][2] Its hydrochloride salt, in particular, demonstrates potent cytotoxic effects against a broad spectrum of cancer cell lines in vitro.[2][3][4] Notably, prodigiosin often exhibits selective cytotoxicity towards malignant cells while showing lower toxicity to non-cancerous cell lines, making it an attractive subject for anticancer drug development.[5][6] This technical guide provides a comprehensive overview of the in vitro anticancer properties of Prodigiosin hydrochloride, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation.
Quantitative Efficacy: A Summary of Cytotoxic Activity
The anticancer potential of this compound has been quantified across numerous cancer cell lines, with its efficacy typically reported as the half-maximal inhibitory concentration (IC50). These values, summarized below, highlight the compound's broad-spectrum activity.
| Cancer Cell Line | Cell Line Type | IC50 of Prodigiosin | Reference |
| A549 | Human Lung Carcinoma | 0.39 µg/mL | [3] |
| A549 | Human Lung Carcinoma | 1.30 µg/mL | [7] |
| A549 | Human Lung Carcinoma | 0.06 µg/mL | [8] |
| HT29 | Human Colon Adenocarcinoma | 0.45 µg/mL | [3][8] |
| SGC7901 | Human Gastric Adenocarcinoma | 1.30 µg/mL | [3] |
| HL60 | Human Promyelocytic Leukemia | 79.6 nM | [3] |
| HL-60 | Human Promyelocytic Leukemia | 1.7 µg/mL | [9] |
| K562 | Human Chronic Myelogenous Leukemia | More sensitive than HL60 | [3] |
| JEG3 | Human Choriocarcinoma | Apoptosis induced | [10] |
| PC3 | Human Prostate Cancer | Apoptosis induced | [10] |
| HCT116 | Human Colon Cancer | 0.04 µg/mL (72h) | [7] |
| MDA-MB-231 | Human Breast Cancer | 0.02 - 0.68 µg/mL | [7] |
| A375 | Human Melanoma | 1.25 µg/mL | [7] |
| MCF-7 | Human Breast Cancer | 5.1 µg/mL | [9] |
| MCF-7 | Human Breast Cancer | 0.04 µg/mL | [8] |
| HepG2 | Human Liver Cancer | 8.75 µg/mL | [4] |
| HepG2 | Human Liver Cancer | 0.04 µg/mL | [8] |
| Hep-2 | Human Laryngeal Carcinoma | 3.4 µg/mL | [9] |
| LU-1 | Human Lung Cancer | Strong inhibition | [4] |
| KB | Human Oropharyngeal Cancer | Strong inhibition | [4] |
| NCI-H292 | Human Mucoepidermoid Carcinoma | 3.6 µg/mL | [9] |
| Jurkat | Human T-cell Leukemia | 225 nM (4h) | [6] |
| WiDr | Human Colon Cancer | 0.2 µg/mL | [8] |
Mechanisms of Action: A Multi-pronged Assault on Cancer Cells
This compound exerts its anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death), inhibiting autophagy, and causing cell cycle arrest.[10][11]
Induction of Apoptosis
Prodigiosin triggers apoptosis through both intrinsic and extrinsic pathways, involving a cascade of molecular events.
a) Intrinsic (Mitochondrial) Pathway: A key mechanism involves the disruption of the Bcl-2 family of proteins, which are critical regulators of apoptosis.[12][13] Prodigiosin acts as a BH3 mimetic, binding to the BH3 domain of anti-apoptotic Bcl-2 proteins like MCL-1.[12][13] This disrupts the interaction between MCL-1 and the pro-apoptotic protein BAK, leading to BAK activation, mitochondrial outer membrane permeabilization, and subsequent release of cytochrome c.[12][14] The released cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[10] Studies have shown that prodigiosin treatment leads to the downregulation of Bcl-2 and an increase in the Bax/Bcl-2 ratio, further promoting apoptosis.[5][10]
Caption: Prodigiosin induces the intrinsic apoptotic pathway.
b) Extrinsic (Death Receptor) Pathway: While the intrinsic pathway is predominant, some evidence suggests the involvement of the extrinsic pathway, which is initiated by the activation of death receptors on the cell surface. This can lead to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic pathway.[10]
c) Endoplasmic Reticulum (ER) Stress: Prodigiosin can induce ER stress, leading to the unfolded protein response (UPR).[15] This can trigger apoptosis through the activation of pathways such as the IRE1α-JNK and PERK-eIF2α-ATF4-CHOP pathways.[15]
Modulation of Signaling Pathways
Prodigiosin has been shown to interfere with several key signaling pathways that are often dysregulated in cancer.
a) MAPK Pathway: In some cancer cell lines, such as K562, prodigiosin activates the ERK signaling pathway, which is involved in both apoptosis and the inhibition of autophagy.[11] Conversely, it has been shown to reduce the phosphorylation of JNK and p38 MAPKs.[11]
b) PI3K/Akt/mTOR Pathway: Prodigiosin can inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[15][16] Inhibition of this pathway can lead to apoptosis and autophagic cell death.[15]
Caption: Prodigiosin inhibits the PI3K/Akt/mTOR pathway.
c) Wnt/β-catenin Pathway: Prodigiosin has been identified as a potent inhibitor of the Wnt/β-catenin pathway.[17] It targets multiple components of this pathway, including LRP6, DVL, and GSK3β, leading to decreased expression of Wnt target genes like cyclin D1.[17]
Cell Cycle Arrest
Prodigiosin can induce cell cycle arrest at different phases, depending on the cancer cell type.[18] This prevents cancer cells from proliferating and dividing. For instance, in HT-29 colon cancer cells, prodigiosin treatment leads to an increase in the S phase population.[8]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the in vitro anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
a) Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals.[19][20] The amount of formazan produced is proportional to the number of viable cells.
b) Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[19][20]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Anticancer and Immunomodulatory Activities of Prodigiosin Extracted and Purified from Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodigiosin isolated from cell wall of Serratia marcescens alters expression of apoptosis-related genes and increases apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodigiosin from the supernatant of Serratia marcescens induces apoptosis in haematopoietic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodigiosin induces apoptosis and inhibits autophagy via the extracellular signal-regulated kinase pathway in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Interactions of Prodiginines with the BH3 Domain of Anti-Apoptotic Bcl-2 Family Members | PLOS One [journals.plos.org]
- 13. Molecular interactions of prodiginines with the BH3 domain of anti-apoptotic Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Interactions of Prodiginines with the BH3 Domain of Anti-Apoptotic Bcl-2 Family Members | PLOS One [journals.plos.org]
- 15. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prodigiosins as anti cancer agents: living upto their name - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchhub.com [researchhub.com]
- 20. merckmillipore.com [merckmillipore.com]
Prodigiosin Hydrochloride: A Technical Guide to its Antibacterial and Antifungal Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prodigiosin (B1679158), a vibrant red pigment produced by various bacteria, most notably Serratia marcescens, has garnered significant scientific interest due to its broad spectrum of bioactivities.[1][2][3] This technical guide provides an in-depth overview of the antibacterial and antifungal properties of prodigiosin hydrochloride. It summarizes quantitative antimicrobial data, details common experimental methodologies for its assessment, and illustrates key mechanisms and workflows through diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Introduction
Prodigiosin is a secondary metabolite belonging to the prodiginine family of compounds, characterized by a common tripyrrole ring structure.[1][4] While known for centuries for its striking pigmentation, modern research has illuminated its potent biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties.[1][2][5][6] Its hydrochloride salt form is often utilized in research due to its stability and solubility. This document focuses on the antimicrobial spectrum of this compound, presenting key data and methodologies relevant to its evaluation as a potential therapeutic agent.
Antibacterial Spectrum of this compound
Prodigiosin has demonstrated significant inhibitory activity against a wide range of both Gram-positive and Gram-negative bacteria.[5][6] The mechanism of its antibacterial action is multifaceted, involving interference with the bacterial cell cycle, DNA cleavage, pH disruption, and the generation of reactive oxygen species (ROS).[6][7] A primary mode of action is believed to be its role as a hydrophobic stressor, disrupting the plasma membrane of bacterial cells.[7][8]
Quantitative Antibacterial Data
The antibacterial efficacy of prodigiosin is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and by measuring the zone of inhibition in diffusion assays. The following tables summarize reported values for various bacterial species.
Table 1: Minimum Inhibitory Concentrations (MICs) of Prodigiosin Against Bacterial Pathogens
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 6538 | 62.5 | [9] |
| Staphylococcus aureus | (Clinical Isolate) | 8 | [10] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | ATCC 43300 | 73.6 µM | [6] |
| Enterococcus faecalis | ATCC 29212 | 3.9 | [9] |
| Bacillus subtilis | NCIM 2545 | 43 µM | [6] |
| Bacillus subtilis | - | - | [5] |
| Escherichia coli | NCIM 2065 | 15.9 µM | [6] |
| Escherichia coli | ATCC 8739 | 62.5 | [9] |
| Klebsiella pneumoniae | NCIM 2706 | 22.6 µM | [6] |
| Pseudomonas aeruginosa | NCIM 2036 | 46.1 µM | [6] |
| Pseudomonas aeruginosa | ATCC 27853 | 62.5 | [9] |
| Chromobacterium violaceum | - | 4-16 | [10] |
Table 2: Zone of Inhibition Diameters for Prodigiosin Against Bacterial Pathogens
| Bacterial Species | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |
| Escherichia coli | 1000 | 28.2 ± 0.57 | [5] |
| Bacillus subtilis | 1000 | 23.58 ± 0.6 | [5] |
| Staphylococcus aureus | - | 22.33 | [11] |
| Streptococcus pyogenes | - | 20.67 | [11] |
| Klebsiella pneumoniae | - | 16.67 | [11] |
| Pseudomonas aeruginosa | - | 13.67 | [11] |
Antifungal Spectrum of this compound
In addition to its antibacterial properties, prodigiosin has demonstrated notable activity against a variety of fungal pathogens.[5] The proposed antifungal mechanism involves increasing the permeability of the fungal cell membrane, leading to disruption of cellular integrity.[12]
Quantitative Antifungal Data
The antifungal activity of prodigiosin is also evaluated using MIC and zone of inhibition assays.
Table 3: Minimum Inhibitory Concentrations (MICs) of Prodigiosin Against Fungal Pathogens
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | - | [5] |
| Fusarium oxysporum | 8 | [3] |
| Aspergillus flavus | 10 | [3] |
| Penicillium notatum | 22 | [3] |
| Cladosporium sp. | 20 | [3] |
Table 4: Zone of Inhibition Diameters for Prodigiosin Against Fungal Pathogens
| Fungal Species | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |
| Aspergillus niger | 1000 | 23.5 ± 0.71 | [5] |
| Fusarium oxysporum | 1000 | 23 ± 1.41 | [5] |
| Candida albicans | - | 25 | [13] |
| Candida utilis | - | 27 | [13] |
Experimental Protocols
Accurate and reproducible assessment of the antimicrobial activity of this compound relies on standardized experimental protocols. The following sections detail the methodologies for the most common assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][10]
Materials:
-
96-well flat-bottom sterile microplates
-
This compound stock solution
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum (typically 0.5 McFarland standard)
-
Sterility and growth controls
Procedure:
-
Dispense 100 µL of 2X concentrated broth medium into each well of the microplate.
-
Add 80 µL of varying concentrations of this compound to the wells. A two-fold serial dilution is commonly performed across the plate.
-
Add 20 µL of the standardized microbial inoculum to each well.
-
Include a sterility control (broth only) and a growth control (broth and inoculum, no prodigiosin).
-
Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity.[14]
Agar (B569324) Well Diffusion Method for Zone of Inhibition Determination
This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone where microbial growth is inhibited around a well containing the substance.[5][15]
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Potato Dextrose Agar for fungi)
-
Standardized microbial inoculum
-
Sterile cork borer or pipette tip to create wells
-
This compound solutions of known concentrations
Procedure:
-
Prepare a lawn of the test microorganism by evenly spreading the standardized inoculum over the surface of the agar plate.
-
Using a sterile cork borer, create uniform wells in the agar.
-
Carefully pipette a known volume (e.g., 100 µL) of the this compound solution into each well.
-
A control well containing the solvent used to dissolve the prodigiosin should also be included.
-
Incubate the plates under appropriate conditions.
-
After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Visualizations: Mechanisms and Workflows
Proposed Mechanism of Antimicrobial Action
The following diagram illustrates the proposed multifaceted mechanism of action of prodigiosin against microbial cells.
References
- 1. Prodigiosin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain: Exploring the Biosynthetic Gene Clusters of Serratia Species for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Prodigiosin inhibits bacterial growth and virulence factors as a potential physiological response to interspecies competition | PLOS One [journals.plos.org]
- 8. Antimicrobial activity of prodigiosin is attributable to plasma-membrane damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Serratia marcescens (OK482790)’ prodigiosin along with in vitro and in silico validation for its medicinal bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic bactericidal profiling of prodigiosin extracted from Serratia marcescens in combination with antibiotics against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of interaction of an endofungal bacterium Serratia marcescens D1 with its host and non-host fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjlbpcs.com [rjlbpcs.com]
- 14. Prodigiosin inhibits bacterial growth and virulence factors as a potential physiological response to interspecies competition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses - PMC [pmc.ncbi.nlm.nih.gov]
The Crimson Tide of Immunosuppression: A Technical Guide to Prodigiosin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prodigiosin (B1679158) hydrochloride, a member of the prodiginine family of natural red pigments, has emerged as a potent immunosuppressive agent with a multifaceted mechanism of action. This document provides an in-depth technical overview of the immunosuppressive effects of prodigiosin hydrochloride, with a focus on its impact on T-lymphocyte activity. It consolidates quantitative data from various studies, presents detailed experimental protocols for assessing its bioactivity, and visualizes the key signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development exploring the therapeutic potential of this compound.
Introduction
Prodigiosins are a family of tripyrrolic red pigments produced by various bacteria, most notably Serratia marcescens.[1] Beyond their striking color, these compounds exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.[1] A significant area of interest is their potent immunosuppressive effects, which are comparable to established drugs like cyclosporin (B1163) A and FK-506.[2] this compound demonstrates a selective inhibitory action on T-lymphocytes, a cornerstone of the adaptive immune response, while having minimal effect on B-lymphocytes.[2] This selectivity, coupled with its unique mechanisms of action, positions this compound as a promising candidate for the development of novel therapies for autoimmune diseases and organ transplant rejection.
Immunosuppressive Effects of this compound
This compound exerts its immunosuppressive effects primarily through the modulation of T-cell function, including the inhibition of proliferation, induction of apoptosis, and alteration of cytokine production.
Inhibition of T-Lymphocyte Proliferation
A hallmark of prodigiosin's immunosuppressive activity is its potent inhibition of T-cell proliferation. This effect has been demonstrated in response to various stimuli, including mitogens like concanavalin (B7782731) A (ConA) and in mixed lymphocyte reactions (MLR).[2][3] The inhibitory effect is dose-dependent and appears to be specific to T-cells, as B-cell proliferation in response to lipopolysaccharide (LPS) is largely unaffected at similar concentrations.[2]
Induction of Apoptosis in Lymphocytes
This compound is a potent inducer of apoptosis, or programmed cell death, in lymphocytes. This has been extensively studied in Jurkat cells, a human T-lymphocyte cell line, as well as in primary T-cells.[4][5][6] The apoptotic cascade initiated by prodigiosin involves the activation of caspases, including caspase-8 and caspase-9, and the release of cytochrome c from the mitochondria.[5][7] This pro-apoptotic activity contributes significantly to its immunosuppressive and anticancer properties.
Modulation of Cytokine Production
The cytokine milieu plays a critical role in directing the immune response. This compound has been shown to modulate the production of key cytokines by T-cells. While it does not appear to block the production of Interleukin-2 (IL-2), a crucial cytokine for T-cell proliferation, it effectively inhibits the expression of the IL-2 receptor alpha-chain (IL-2Rα).[8] This disruption of the IL-2/IL-2R signaling pathway is a key mechanism of its action.[8] Furthermore, prodigiosin can suppress the differentiation of T-helper cells that secrete interferon-gamma (IFN-γ) and IL-4.[8]
Quantitative Data on Immunosuppressive Effects
The following tables summarize the quantitative data on the immunosuppressive effects of this compound from various studies.
| Parameter | Cell Type/Model | Method | IC50 / Effective Concentration | Reference |
| T-Cell Proliferation Inhibition | Concanavalin A-stimulated murine T-cells | [³H]-Thymidine Incorporation | < 100 nM | [2] |
| Mixed Lymphocyte Reaction (H-2 specific) | Cytotoxicity Assay | 12.7 nM (Prodigiosin 25-C) | [3] | |
| Cytotoxicity (Apoptosis Induction) | Jurkat T-cells | MTT Assay | Not explicitly stated in immunosuppressive context | [6] |
| Human Promyelocytic Leukemia (HL-60) | MTT Assay | 1.7 µg/mL | [9] | |
| Human Lung Carcinoma (NCI-H292) | MTT Assay | 3.6 µg/mL | [9] | |
| Human Laryngeal Carcinoma (Hep-2) | MTT Assay | 3.4 µg/mL | [9] | |
| Human Breast Cancer (MCF-7) | MTT Assay | 5.1 µg/mL | [9] | |
| In Vivo Immunosuppression | Murine model of collagen-induced arthritis | Clinical score | Delays onset | [8] |
| Non-obese diabetic (NOD) mice | Blood glucose levels | Markedly reduced | [8] | |
| In vivo induction of cytotoxic T-lymphocytes | Cytotoxicity Assay | 0.5 mg/kg (Prodigiosin 25-C) | [3] | |
| Antioxidant Activity | ABTS free radical scavenging assay | Spectrophotometry | IC50 of 74.18 ± 23.77 µg/mL | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the immunosuppressive effects of this compound.
T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the inhibition of mitogen-induced T-cell proliferation by this compound.
Materials:
-
Murine splenocytes or human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Concanavalin A (ConA)
-
This compound (dissolved in DMSO, then diluted in media)
-
[³H]-Thymidine (1 µCi/well)
-
96-well flat-bottom microtiter plates
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a single-cell suspension of splenocytes or PBMCs and adjust the cell concentration to 5 x 10⁵ cells/mL in complete RPMI-1640 medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Add 50 µL of the prodigiosin dilutions to the appropriate wells. Include a vehicle control (DMSO diluted in media).
-
Add 50 µL of ConA solution (final concentration of 2.5 µg/mL) to each well to stimulate T-cell proliferation. For unstimulated controls, add 50 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 hours.
-
Pulse each well with 1 µCi of [³H]-Thymidine and incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters with distilled water to remove unincorporated [³H]-Thymidine.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter. The results are expressed as counts per minute (CPM). The percentage of inhibition is calculated relative to the stimulated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis in Jurkat T-cells treated with this compound.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed Jurkat cells at a density of 1 x 10⁶ cells/well in a 6-well plate and treat with various concentrations of this compound for the desired time (e.g., 24 hours). Include an untreated control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cytokine Production Measurement (ELISA)
This protocol details the measurement of IL-2 and IFN-γ in the supernatant of prodigiosin-treated T-cell cultures.
Materials:
-
Murine splenocytes or human PBMCs
-
Complete RPMI-1640 medium
-
Concanavalin A (ConA)
-
This compound
-
ELISA kits for IL-2 and IFN-γ (including capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Stimulate T-cells with ConA in the presence of varying concentrations of this compound as described in the T-cell proliferation assay (Section 4.1), but without the addition of [³H]-Thymidine.
-
After 48 hours of incubation, centrifuge the plate and collect the culture supernatants.
-
Coat a 96-well ELISA plate with the capture antibody for either IL-2 or IFN-γ overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Wash the plate and add the collected culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate and add the substrate solution. Allow the color to develop.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Signaling Pathways Affected by this compound
This compound's immunosuppressive effects are mediated through its interference with several key intracellular signaling pathways that are crucial for T-cell activation and survival.
JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine signaling. Prodigiosins have been shown to inhibit the phosphorylation and activation of JAK3, a tyrosine kinase predominantly expressed in hematopoietic cells and essential for signaling through the common gamma chain (γc) of several interleukin receptors, including IL-2R.[11] Inhibition of JAK3 disrupts downstream signaling, including the phosphorylation of STAT proteins.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Prodigiosin has been identified as an inhibitor of the mTOR pathway.[12] By inhibiting mTOR, prodigiosin can suppress the metabolic activity and proliferation of T-cells.
References
- 1. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-cell specific immunosuppression by prodigiosin isolated from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of cytotoxic T cell induction in vivo by prodigiosin 25-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the proapoptotic drug prodigiosin on cell cycle-related proteins in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prodigiosin induces caspase-9 and caspase-8 activation and cytochrome C release in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodigiosin from the supernatant of Serratia marcescens induces apoptosis in haematopoietic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Prodigiosin blocks T cell activation by inhibiting interleukin-2Ralpha expression and delays progression of autoimmune diabetes and collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Serratia marcescens (OK482790)’ prodigiosin along with in vitro and in silico validation for its medicinal bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rise of the natural red pigment ‘prodigiosin’ as an immunomodulator in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Crimson Tide of Cell Death: A Technical Guide to the Pro-Apoptotic Activity of Prodigiosin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the pro-apoptotic activity of Prodigiosin hydrochloride, a promising natural red pigment with significant potential in oncology. This document provides a comprehensive overview of its mechanisms of action, detailed experimental protocols for its evaluation, and a quantitative analysis of its efficacy across various cancer cell lines.
Introduction
Prodigiosin, a member of the prodiginine family of natural pigments produced by Serratia marcescens and other bacteria, has garnered considerable attention for its potent anticancer properties.[1] This tripyrrolic compound has been shown to induce programmed cell death, or apoptosis, in a wide array of cancer cells, often with minimal toxicity to normal cells.[2] Its multifaceted mechanism of action, targeting several key signaling pathways, makes it a compelling candidate for further investigation and development as a therapeutic agent. This guide aims to provide a detailed technical resource for researchers and drug development professionals working on or interested in the pro-apoptotic potential of this compound.
Quantitative Analysis of Pro-Apoptotic Activity
The cytotoxic and pro-apoptotic efficacy of this compound has been evaluated across numerous cancer cell lines. The following tables summarize the key quantitative data from various studies, providing a comparative overview of its potency. The molecular weight of Prodigiosin is approximately 323.44 g/mol , which is used for the conversion of IC50 values to a standardized unit (µM) for comparative purposes.[1][3]
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| A549 | Lung Carcinoma | 1.21 | 48 | [4] |
| A549 | Lung Carcinoma | 0.12 | Not Specified | [5] |
| A375 | Melanoma | 3.86 | 48 | [4] |
| MDA-MB-231 | Breast Cancer | 1.92 | 48 | [4] |
| MDA-MB-231 | Breast Cancer | 0.19 | 48 | [6] |
| MDA-MB-468 | Breast Cancer | 0.81 | 48 | [6] |
| HCT116 | Colon Cancer | 2.16 | 48 | [4] |
| HT-29 | Colon Adenocarcinoma | 1.39 | Not Specified | [5] |
| SGC7901 | Gastric Adenocarcinoma | 4.02 | Not Specified | [5] |
| HepG2 | Hepatocellular Carcinoma | 27.05 | Not Specified | [7] |
| Hep-2 | Laryngeal Carcinoma | 10.51 | Not Specified | [2] |
| NCHI-292 | Mucoepidermoid Carcinoma | 11.13 | Not Specified | [2] |
| MCF-7 | Breast Cancer | 15.77 | Not Specified | [2] |
| MCF-7 | Breast Cancer | <6.18 | Not Specified | [7] |
| HL-60 | Promyelocytic Leukemia | 5.26 | Not Specified | [2] |
| K562 | Chronic Myelogenous Leukemia | 54.06 | Not Specified | [8] |
| JEG3 | Choriocarcinoma | Not Specified | Not Specified | [9] |
| PC3 | Prostate Cancer | Not Specified | Not Specified | [9] |
| KB | Carcinoma | Not Specified | Not Specified | [7] |
| LU-1 | Lung Cancer | Not Specified | Not Specified | [7] |
| H460 | Lung Cancer | 23.80 | Not Specified | [7] |
Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines
| Cell Line | Concentration | Treatment Time (h) | Percentage of Apoptotic Cells (%) | Reference |
| Hep-2 | 10.51 µM | 48 | 2.2 ± 0.9 | [2] |
| Hep-2 | 10.51 µM | 72 | 80.6 ± 10.2 | [2] |
| NCIH-292 | 11.13 µM | 48 | 60.0 (approx.) | [2] |
| NCIH-292 | 11.13 µM | 72 | 42.2 ± 6.1 | [2] |
| HL-60 | 5.26 µM | 72 | 5.3 ± 2.9 | [2] |
| JEG3 | 15.45 µM | Not Specified | Early: 18.7, Late: Not Specified | [9] |
| JEG3 | 30.91 µM | Not Specified | Early: 22.6, Late: Not Specified | [9] |
| HT-29 | 100 nM | 48 | Not Specified (Growth rate: 77 ± 6.8%) | [10] |
| HT-29 | 400 nM | 48 | Not Specified (Growth rate: 41.3 ± 3.1%) | [10] |
| HT-29 | 600 nM | 48 | Not Specified (Growth rate: 46 ± 6.3%) | [10] |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression
| Cell Line | Treatment | Effect on Bax/Bcl-2 Ratio | Caspase-3 Activation | Reference |
| JEG3 | 50 µg/mL for 48h | Increased | Activated | [9] |
| PC3 | 50 µg/mL for 48h | Increased | Activated | [9] |
| HT-29 | 100, 400, 600 nM | Increased Bax and Bad mRNA, Decreased Bcl-2 mRNA | 1.9, 2.8, and 2.2-fold increase, respectively | [10][11] |
Mechanisms of Pro-Apoptotic Action
This compound induces apoptosis through a variety of intricate and interconnected signaling pathways. Its ability to modulate these pathways underscores its potential as a broad-spectrum anticancer agent.
Intrinsic (Mitochondrial) Pathway
A primary mechanism of Prodigiosin-induced apoptosis is through the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members. Prodigiosin disrupts the balance between these proteins, favoring the pro-apoptotic members.[9] This leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[9]
Extrinsic (Death Receptor) Pathway
While the intrinsic pathway is a major route, some evidence suggests Prodigiosin may also influence the extrinsic pathway, although this is less characterized. The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Activated caspase-8 can then directly activate effector caspases like caspase-3 or cleave Bid to tBid, which in turn activates the intrinsic pathway, creating a crosstalk between the two pathways.
Modulation of Other Signaling Pathways
Prodigiosin's pro-apoptotic activity is further enhanced by its ability to modulate other critical signaling pathways involved in cell survival and proliferation.
-
Wnt/β-catenin Signaling Pathway: Prodigiosin has been shown to inhibit the Wnt/β-catenin signaling pathway.[7][12] It can target multiple components of this pathway, including LRP6, DVL, and GSK3β, leading to the degradation of β-catenin.[7][13] This downregulation of Wnt signaling can suppress the expression of anti-apoptotic genes and cell cycle regulators, thereby promoting apoptosis.
-
ERK Signaling Pathway: The extracellular signal-regulated kinase (ERK) pathway is another target of Prodigiosin. Studies have shown that Prodigiosin can activate the ERK signaling pathway, and this activation is linked to the induction of apoptosis in certain cancer cells.[14] The sustained activation of ERK can lead to the expression of pro-apoptotic proteins and contribute to cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the pro-apoptotic activity of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound demonstrates significant pro-apoptotic activity in a multitude of cancer cell lines through the modulation of critical signaling pathways, most notably the intrinsic mitochondrial pathway. Its ability to also influence other key pathways like Wnt/β-catenin and ERK signaling highlights its potential as a multi-targeted anticancer agent. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this promising natural compound. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile for potential use in cancer therapy.
References
- 1. Prodigiosin - Wikipedia [en.wikipedia.org]
- 2. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodigiosine | C20H25N3O | CID 135455579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodigiosin induced the caspase-dependent apoptosis in human chronic myelogenous leukemia K562 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodigiosin isolated from cell wall of Serratia marcescens alters expression of apoptosis-related genes and increases apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodigiosin induces apoptosis and inhibits autophagy via the extracellular signal-regulated kinase pathway in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Wnt/β-catenin Signaling Inhibition by Prodigiosin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the progression of numerous human cancers.[1] This has led to an intensive search for potent and specific inhibitors of this cascade for therapeutic development. Prodigiosin (B1679158), a natural tripyrrole red pigment produced by bacteria like Serratia marcescens, has emerged as a promising anticancer agent with a novel mechanism of action.[2][3] This document provides a comprehensive technical overview of the inhibitory effects of Prodigiosin hydrochloride on the Wnt/β-catenin pathway. It details the molecule's multi-target mechanism, summarizes key quantitative efficacy data, and provides detailed protocols for essential experiments used to validate its activity. Prodigiosin acts at nanomolar concentrations to suppress the pathway by preventing the phosphorylation of key upstream components, leading to the destabilization of β-catenin and the downregulation of oncogenic target genes.[2][4]
The Wnt/β-catenin Signaling Pathway: An Overview
The canonical Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[5]
In the "Off" State (Absence of Wnt): A multiprotein "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates the key signaling mediator, β-catenin.[6] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.[6]
In the "On" State (Presence of Wnt): Wnt ligands bind to a co-receptor complex of Frizzled (FZD) and Low-density Lipoprotein Receptor-related Protein 5/6 (LRP5/6).[6] This interaction triggers the phosphorylation of LRP6 and the recruitment of the Dishevelled (DVL) protein.[3][6] The activated complex inhibits GSK3β activity, thereby preventing the phosphorylation and degradation of β-catenin.[6] Unphosphorylated β-catenin accumulates, translocates to the nucleus, and acts as a transcriptional co-activator with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to drive the expression of target genes like Cyclin D1, LEF1, and c-Myc, which promote cell proliferation.[6][7]
Mechanism of Action: Prodigiosin as a Multi-Target Wnt Inhibitor
This compound exerts its inhibitory effect not on a single target, but by intervening at multiple proximal points in the Wnt signaling cascade.[1][2] This multi-pronged approach ensures a robust blockade of the pathway. Studies have shown that prodigiosin acts at nanomolar concentrations to prevent the phosphorylation of LRP6 and DVL2.[2][8] By inhibiting these initial activation steps, it effectively keeps the destruction complex active. Furthermore, prodigiosin treatment leads to a decrease in the inhibitory phosphorylation of GSK3β at the Serine-9 residue, which is indicative of increased GSK3β activity, further promoting β-catenin degradation.[6][8]
The culmination of these upstream inhibitory actions is a significant reduction in the levels of both active (unphosphorylated) and total β-catenin, preventing its nuclear translocation and the subsequent transcription of Wnt target genes.[2][6]
Caption: Prodigiosin inhibits Wnt signaling by blocking LRP6 and DVL phosphorylation.
Quantitative Data Summary
The efficacy of Prodigiosin has been quantified in both cell-based assays and animal models, demonstrating potent activity at nanomolar concentrations.
Table 1: In Vitro Efficacy of Prodigiosin in Breast Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of prodigiosin on the viability of breast cancer cells after 48 hours of treatment. The data highlights the potent cytotoxic effects of the compound.
| Cell Line | Cancer Type | IC₅₀ (48h) | Citation(s) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 62.52 nM | [8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 261.2 nM | [8] |
| MCF-7 | Breast Cancer | 0.04 µg/mL | [9] |
| A549 | Lung Cancer | 1.30 µg/mL | [10] |
| HT-29 | Colon Cancer | 0.45 µg/mL | [11] |
Note: Concentrations from different studies may vary based on purity and experimental conditions.
Table 2: In Vivo Efficacy of Prodigiosin in Xenograft Models
This table details the effects of prodigiosin administered to mice bearing tumor xenografts, demonstrating significant inhibition of tumor growth.
| Animal Model | Treatment Protocol | Key Outcomes | Citation(s) |
| MDA-MB-231 Xenografts | 5 mg/kg, intraperitoneal injection, twice weekly for 3 weeks | Significantly inhibited tumor growth; Decreased tumor cell density and Ki-67 expression. | [6][8] |
| 95-D Xenografts | 5 mg/kg, intraperitoneal injection | Decreased metastatic nodules by 53%; Increased survival rate. | [12] |
Key Experimental Protocols
Verifying the inhibition of the Wnt/β-catenin pathway by a compound like Prodigiosin requires specific and robust experimental methodologies. The following sections provide detailed protocols for two cornerstone assays.
Western Blot Analysis of Wnt Pathway Proteins
Purpose: To quantitatively measure the dose-dependent effect of Prodigiosin on the protein levels and phosphorylation status of key Wnt/β-catenin signaling components (e.g., LRP6, DVL2, GSK3β, β-catenin).
Caption: Standard workflow for analyzing protein expression via Western Blot.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Sample Preparation (Cell Lysis):
-
After treatment, place plates on ice and wash cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).[13]
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[13]
-
Incubate on ice for 30 minutes, vortexing periodically.[13]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Carefully transfer the supernatant (protein extract) to a new tube.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.[13]
-
Denature the proteins by heating at 95-100°C for 5 minutes.[13]
-
Load the samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel at 100-150 V for 40-60 minutes until the dye front reaches the bottom.[14]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15]
-
-
Immunodetection:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[7] Recommended antibodies include: anti-phospho-LRP6, anti-active-β-catenin, anti-total-β-catenin, anti-p-GSK3β (Ser9), and a loading control (e.g., GAPDH or β-actin).[6]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[14]
-
Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit, anti-mouse) diluted in blocking buffer for 1 hour at room temperature.[7]
-
Final Washes: Repeat the washing step.[7]
-
-
Detection and Analysis:
TCF/LEF Luciferase Reporter Assay (TOP/FOP Flash)
Purpose: To measure the transcriptional activity of the β-catenin/TCF/LEF complex. This assay provides a functional readout of the entire Wnt pathway, from the cell surface to the nucleus.
References
- 1. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells | Semantic Scholar [semanticscholar.org]
- 5. APC mutations disrupt β-catenin destruction complex condensates organized by Axin phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimetastatic effect of prodigiosin through inhibition of tumor invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 15. benchchem.com [benchchem.com]
Unveiling the Crimson Tide: A Technical Guide to the Antimalarial and Antiprotozoal Potential of Prodigiosin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prodigiosin (B1679158), a vibrant red tripyrrolic pigment produced by Serratia marcescens and other bacteria, has garnered significant attention for its broad spectrum of biological activities, including potent antimalarial and antiprotozoal effects.[1][2][3][4] This technical guide provides an in-depth overview of the current understanding of prodigiosin hydrochloride's potential as a therapeutic agent against parasitic protozoa, with a focus on Plasmodium falciparum and Trypanosoma cruzi. We consolidate quantitative data from in vitro and in vivo studies, present detailed experimental protocols for key assays, and visualize the proposed mechanisms of action through signaling pathway diagrams. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel antiparasitic drugs.
Introduction
The urgent need for novel antimalarial and antiprotozoal agents is underscored by the widespread resistance to existing therapies. Prodigiosin and its analogues have emerged as promising candidates due to their potent activity against various parasitic protozoa.[1][2] This guide delves into the scientific evidence supporting the antiparasitic potential of this compound, offering a technical resource for the scientific community.
Quantitative Data on Antimalarial and Antiprotozoal Activity
The efficacy of prodigiosin and its derivatives has been quantified in numerous studies. The following tables summarize the in vitro inhibitory concentrations (IC50) and in vivo efficacy data against key protozoan parasites.
Table 1: In Vitro Antimalarial Activity of Prodigiosin and its Analogues against Plasmodium falciparum
| Compound | P. falciparum Strain(s) | IC50 (nM) | Reference |
| Prodigiosin | D6 (chloroquine-sensitive) | 8.0 | [5] |
| Undecylprodiginine | D6 | 7.7 | [5] |
| Metacycloprodiginine | D6 | 1.7 | [5] |
| Streptorubin B | D6 | 7.8 | [5] |
| Heptylprodigiosin | 3D7 (chloroquine-sensitive) | Similar to quinine | [6] |
Table 2: In Vivo Antimalarial Activity of Prodigiosin Analogues against Murine Malaria Models
| Compound | Murine Malaria Model | Dosing Regimen | Efficacy | Reference | | :--- | :--- | :--- | :--- | | Metacycloprodiginine & potent synthetic analogs | P. yoelii | 25 mg/kg/day (oral) | >90% parasitemia reduction, some cures |[5] | | Favorable synthetic analog | P. yoelii | 5 mg/kg/day (oral) | 92% parasitemia reduction |[5] | | Favorable synthetic analog | P. yoelii | 25 mg/kg/day (oral) | 100% parasitemia reduction |[5] | | Heptylprodigiosin | P. berghei ANKA | 5 and 20 mg/kg (single s.c. injection) | Significantly extended survival |[6] |
Table 3: In Vitro Antiprotozoal Activity of Prodigiosin against Trypanosoma cruzi
| Compound | T. cruzi Strain(s) | IC50 (µM) | Reference |
| Prodigiosin | SN-3 | 2.7 | [7] |
| Prodigiosin | AF1 c7 | 2.2 | [7] |
| Prodigiosin | Epimastigotes | 0.6 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines the core experimental protocols for assessing the antimalarial and antiprotozoal activity of this compound.
In Vitro Antiplasmodial Assay (SYBR Green I Method)
This assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.[8][9][10]
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human erythrocytes (O+), washed
-
Complete RPMI 1640 medium (cRPMI)
-
This compound stock solution in DMSO
-
Chloroquine (B1663885) diphosphate (B83284) stock solution (positive control)
-
96-well microplates
-
SYBR Green I lysis buffer
-
Fluorescence microplate reader
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in cRPMI medium. Synchronize the parasite culture to the ring stage.
-
Drug Plate Preparation: Serially dilute the this compound stock solution in cRPMI in a 96-well plate to achieve the desired final concentrations. Include wells for a positive control (chloroquine) and a negative control (DMSO vehicle).
-
Parasite Seeding: Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well of the drug plate.
-
Incubation: Incubate the plates for 72 hours in a controlled environment (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.
In Vitro Antitrypanosomal Assay (Resazurin Method)
This colorimetric assay is commonly used to assess the viability of Trypanosoma cruzi epimastigotes after exposure to test compounds.[11][12][13]
-
T. cruzi epimastigote culture
-
This compound stock solution in DMSO
-
Benznidazole (B1666585) stock solution (positive control)
-
96-well microplates
-
Resazurin (B115843) solution (0.15 mg/mL in DPBS)
-
Fluorescence microplate reader
-
Parasite Culture: Culture T. cruzi epimastigotes in a suitable medium until they reach the logarithmic growth phase.
-
Drug Plate Preparation: Prepare serial dilutions of this compound and benznidazole in the culture medium in a 96-well plate.
-
Parasite Seeding: Add the T. cruzi epimastigote suspension to each well.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at the optimal temperature for parasite growth.
-
Resazurin Addition: Add resazurin solution to each well and incubate for an additional 1-4 hours.
-
Fluorescence Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm), which is proportional to the number of viable, metabolically active parasites.
-
Data Analysis: Determine the IC50 value by plotting the percentage of parasite viability against the drug concentration.
In Vivo Antimalarial Efficacy Study (Murine Model)
The 4-day suppressive test in Plasmodium berghei-infected mice is a standard model for evaluating the in vivo efficacy of potential antimalarial compounds.[1][5][14][15][16]
-
Plasmodium berghei strain
-
Laboratory mice (e.g., Swiss albino)
-
This compound formulation for oral or parenteral administration
-
Chloroquine (positive control)
-
Giemsa stain
-
Microscope
-
Infection: Infect mice intraperitoneally with P. berghei-infected erythrocytes.
-
Treatment: Begin treatment with this compound (at various doses) and chloroquine 2-4 hours post-infection and continue daily for four consecutive days. A control group receives the vehicle only.
-
Parasitemia Monitoring: On day 5, collect tail blood smears, stain with Giemsa, and determine the percentage of parasitized red blood cells by microscopy.
-
Efficacy Calculation: Calculate the average percentage of parasitemia suppression for each treatment group compared to the vehicle control group.
-
Survival Monitoring: Monitor the survival of the mice in each group daily.
Mechanism of Action
This compound exerts its antiparasitic effects through multiple mechanisms, primarily culminating in the induction of apoptosis.
Mitochondrial Dysfunction in Trypanosoma cruzi
In T. cruzi, prodigiosin targets the mitochondrion, a crucial organelle for the parasite's survival.[2][7][17][18] The proposed mechanism involves the inhibition of complex III of the electron transport chain.[7][17][19] This disruption leads to a hyperpolarization of the mitochondrial membrane, an early event in apoptosis.[7] The altered mitochondrial function ultimately triggers an apoptotic-like cell death cascade in the parasite.[7][17]
Apoptosis Induction and DNA Damage
Drawing parallels from its well-documented anticancer activity, prodigiosin likely induces apoptosis in protozoan parasites through a multi-pronged attack.[3][20][21][22][23][24]
-
DNA Intercalation and Topoisomerase Inhibition: Prodigiosin has been shown to intercalate with DNA, with a preference for AT-rich regions, and to inhibit both topoisomerase I and II.[25][26][27] This interference with DNA replication and repair processes can lead to DNA damage and trigger apoptosis.
-
Caspase Activation: Prodigiosin can activate key executioner caspases, such as caspase-3 and caspase-9, which are central to the apoptotic cascade.[3][23][28][29]
-
Mitochondrial Pathway of Apoptosis: Prodigiosin can induce the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm, further propagating the apoptotic signal.[23][24]
-
Reactive Oxygen Species (ROS) Production: The compound can stimulate the production of ROS, leading to oxidative stress and cellular damage, which can also contribute to apoptosis.[20][30]
Conclusion and Future Directions
This compound demonstrates significant promise as a lead compound for the development of novel antimalarial and antiprotozoal drugs. Its potent in vitro and in vivo activity, coupled with a multifaceted mechanism of action that includes the induction of apoptosis via mitochondrial dysfunction and DNA damage, makes it an attractive candidate for further investigation.
Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways of prodigiosin in Plasmodium falciparum.
-
Optimizing the therapeutic index of prodigiosin through medicinal chemistry approaches to enhance efficacy and reduce potential toxicity.
-
Developing effective drug delivery systems to improve the bioavailability and targeted delivery of prodigiosin.
-
Conducting comprehensive preclinical and clinical trials to evaluate the safety and efficacy of prodigiosin-based therapies.
The continued exploration of this fascinating natural product holds the potential to deliver a new generation of much-needed antiparasitic agents.
References
- 1. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Serratia marcescens (OK482790)’ prodigiosin along with in vitro and in silico validation for its medicinal bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.nyu.edu [med.nyu.edu]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. Mitochondrial dysfunction in Trypanosoma cruzi: the role of Serratia marcescens prodigiosin in the alternative treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. iddo.org [iddo.org]
- 10. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmv.org [mmv.org]
- 16. Antimalarial efficacy test of the aqueous crude leaf extract of Coriandrum sativum Linn.: an in vivo multiple model experimental study in mice infected with Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. login.medscape.com [login.medscape.com]
- 18. cris.technion.ac.il [cris.technion.ac.il]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 21. Prodigiosin from the supernatant of Serratia marcescens induces apoptosis in haematopoietic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Prodigiosin induces caspase-9 and caspase-8 activation and cytochrome C release in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Prodigiosin induces apoptosis by acting on mitochondria in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. DNA interaction and dual topoisomerase I and II inhibition properties of the anti-tumor drug prodigiosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Prodigiosin inhibits motility and activates bacterial cell death revealing molecular biomarkers of programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Prodigiosin production from Serratia marcescens strain CSK and their antioxidant, antibacterial, cytotoxic effect and in silico study of caspase-3 apoptotic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Serratia Secondary Metabolite Prodigiosin Inhibits Pseudomonas aeruginosa Biofilm Development by Producing Reactive Oxygen Species that Damage Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Prodigiosin Hydrochloride from Serratia marcescens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prodigiosin (B1679158), a secondary metabolite produced by Serratia marcescens and other bacteria, is a vibrant red pigment belonging to the prodiginines family.[1][2] This tripyrrole alkaloid has garnered significant interest within the scientific and pharmaceutical communities due to its diverse biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties.[1][2][3][4] The hydrochloride salt of prodigiosin is often preferred for its increased stability and solubility in aqueous solutions, facilitating its use in biological assays and pharmaceutical formulations.
This document provides detailed protocols for the extraction, purification, and quantification of prodigiosin hydrochloride from Serratia marcescens cultures. The methodologies described are based on established solvent extraction and chromatographic techniques, aiming to yield a high-purity product suitable for research and drug development applications.
Data Presentation
Table 1: Comparison of Solvents for Prodigiosin Extraction
| Solvent System | Relative Extraction Efficiency | Purity Achieved (Post-Purification) | Reference |
| Acidified Ethanol (B145695) | High | >95% | [5][6] |
| Methanol | High | >95% | [7][8] |
| Acetone | High | Not specified | [9][10] |
| Ethyl Acetate (B1210297) | Moderate | Not specified | [11] |
| Chloroform | Low to Moderate | Not specified | [9] |
| Ethanol | High | Not specified | [12] |
| Acidified Methanol | High | Not specified | [13][14] |
| Toluene:Ethyl Acetate (9:1 v/v) | Effective for column chromatography elution | 98% | [1] |
| Petroleum Ether:Ethyl Acetate (gradient) | Effective for column chromatography elution | ≥80% (refined product) | [15] |
| Chloroform:Methanol:Acetone (4:2:3 v/v) | Effective for column chromatography elution | 65.39% (purification yield) | [12] |
Note: "High" relative extraction efficiency indicates that the solvent is frequently cited as effective for prodigiosin extraction. Purity is highly dependent on the subsequent purification steps.
Experimental Protocols
Protocol 1: Cultivation of Serratia marcescens for Prodigiosin Production
-
Inoculum Preparation: Inoculate a single colony of Serratia marcescens into a sterile nutrient broth.
-
Incubation: Incubate the culture at 28-30°C for 24-48 hours with shaking (150-200 rpm) until a vibrant red color develops, indicating prodigiosin production.[11][16] Optimal pigment production is often observed at temperatures below 37°C and around neutral pH.[11][16]
-
Scaling Up: For larger scale production, use the inoculum to seed a larger volume of sterile peptone glycerol (B35011) broth or nutrient broth and incubate under the same conditions.[11][12]
Protocol 2: Extraction of Crude Prodigiosin
This protocol describes a common method using acidified ethanol, which converts prodigiosin to its more stable hydrochloride salt.
-
Cell Harvesting: Centrifuge the bacterial culture at 8,000-10,000 rpm for 15 minutes to pellet the cells.[10][11] Discard the supernatant.
-
Pigment Extraction:
-
To the cell pellet, add acidified ethanol (prepared by mixing 96 mL of 95% ethanol with 4 mL of 1 M HCl).[5][6]
-
Vortex the mixture vigorously for 15-20 minutes to ensure complete extraction of the pigment from the cells.[5]
-
Alternatively, sonication can be used to enhance cell lysis and pigment extraction.[17]
-
-
Clarification: Centrifuge the mixture at 5,000 g for 15 minutes to remove cell debris.[5][13][14]
-
Crude Extract Collection: Carefully collect the red-colored supernatant containing the crude this compound.
-
Solvent Evaporation: Concentrate the crude extract using a rotary evaporator at 40-60°C to obtain a viscous red pigment.[7]
Protocol 3: Purification of this compound by Silica (B1680970) Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel 60 (mesh size 60-120) in the initial elution solvent (e.g., a non-polar solvent like n-hexane or petroleum ether).[1][12][15]
-
Pour the slurry into a glass chromatography column and allow it to pack uniformly, draining the excess solvent until it reaches the top of the silica bed.
-
-
Sample Loading:
-
Elution:
-
Begin elution with a non-polar solvent and gradually increase the polarity by introducing a more polar solvent. A common gradient is starting with petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., from 50:1 to 5:1 v/v).[15]
-
Another effective solvent system is a combination of n-hexane:toluene followed by toluene:ethyl acetate.[1]
-
-
Fraction Collection: Collect the eluted fractions and monitor the separation of the red prodigiosin band from other impurities. Thin-layer chromatography (TLC) can be used to analyze the purity of the collected fractions.[1]
-
Final Product: Combine the pure fractions containing prodigiosin and evaporate the solvent to obtain the purified this compound as a red powder. A purity of up to 98% can be achieved with this method.[1][15]
Protocol 4: Quantification of Prodigiosin
-
Sample Preparation: Dissolve a known amount of the purified this compound in acidified ethanol or methanol.
-
Spectrophotometric Analysis: Measure the absorbance of the solution at the maximum absorption wavelength (λmax), which is typically around 534-537 nm for the acidified form of prodigiosin.[2][7][17][18]
-
Concentration Calculation: The concentration of prodigiosin can be estimated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration.
Mandatory Visualizations
References
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prodigiosin Production by Serratia marcescens UCP 1549 Using Renewable-Resources as a Low Cost Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cetjournal.it [cetjournal.it]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of prodigiosin biosynthesis by Serratia marcescens using unconventional bioresources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of appropriate solvent for prodigiosin extraction [icbcongress.com]
- 9. Extraction of the Anticancer and Antimicrobial Agent, Prodigiosin, from Vibrio gazogenes PB1 and Its Identification by 1D and 2D NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. rjlbpcs.com [rjlbpcs.com]
- 12. researchgate.net [researchgate.net]
- 13. Extraction of prodigiosin from Serratia marcescens and its application as an antibacterial spray - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 14. scispace.com [scispace.com]
- 15. CN102311981B - Method for preparing and purifying prodigiosin - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of Serratia marcescens (OK482790)’ prodigiosin along with in vitro and in silico validation for its medicinal bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Yield Production of Prodigiosin Hydrochloride in Bioreactors
Audience: Researchers, scientists, and drug development professionals.
Introduction Prodigiosin (B1679158) is a vibrant red, tripyrrole pigment produced as a secondary metabolite by various bacteria, most notably Serratia marcescens.[1][2][3] This compound has garnered significant interest in the pharmaceutical industry due to its wide range of biological activities, including anticancer, immunosuppressive, antimicrobial, and antimalarial properties.[1][4][5] To meet the demands for preclinical and clinical studies, robust and scalable methods for producing high yields of prodigiosin are essential. Microbial fermentation in controlled bioreactors offers a promising, economical, and environmentally friendly approach compared to chemical synthesis.[4][5] This application note provides detailed protocols and optimized parameters for the high-yield production of prodigiosin in bioreactors, followed by its extraction, purification, and conversion to the more stable hydrochloride salt.
Optimized Fermentation for High-Yield Prodigiosin Production
Achieving high yields of prodigiosin is critically dependent on the optimization of fermentation media and key physical parameters within the bioreactor. Various studies have identified optimal nutrient sources and operating conditions to maximize production.
Data Presentation: Optimized Media Composition
The composition of the culture medium is a crucial factor influencing prodigiosin biosynthesis. Below is a summary of media compositions that have resulted in high prodigiosin yields.
| Component | Study 1: Response Surface Optimization[1] | Study 2: Transcription Factor Engineering[4] | Study 3: Statistical Experimental Design[6] |
| Primary Carbon Source | Sucrose (16.29 g/L) | Not specified, original strain yield was 6.33 g/L | Starch (16 g/L) |
| Primary Nitrogen Source | Peptone (11.76 g/L) | Not specified | Peptone (10.67 g/L) |
| Key Additives | Tween 80 (2.64 g/L), Proline (1 g/L) | Not specified | FeSO₄·4H₂O (0.56 mM), MnSO₄·4H₂O (3.25 mM) |
| Basal Salts | MgSO₄ and FeSO₄ (2 g/L) | Not specified | Not specified |
| Final pH | 7.2–7.4 | Not specified | Not specified |
| Reported Yield | 1653.95 mg/L | 10.25 g/L | 7.07 g/L |
Data Presentation: Bioreactor Operating Conditions and Yields
Effective control of bioreactor parameters is vital for scaling up production. Fed-batch strategies and the addition of inducers or novel additives have been shown to significantly boost yields.
| Strain | Bioreactor Size | Fermentation Strategy | Key Parameters | Reported Yield | Reference |
| Serratia marcescens Mutant | 5 L | Two-step feeding (Glucose then Glycerol) | Glucose as initial carbon source, glycerol (B35011) fed as an inducer. | 583 mg/L | [7] |
| Serratia marcescens C3 | Not specified | Immobilization | Microorganisms immobilized in 3% calcium alginate beads. | 15.6 g/L | [6] |
| Serratia marcescens Ka3 | 5 L | Additive-enhanced batch | Addition of 1% Huangshui (liquor byproduct) to peptone glycerol medium. | 48.34 g/L | [8] |
| Serratia rubidaea | Not specified | Two-stage agitation | Initial 300 rpm, reduced to 200 rpm after 6 hours. | 293.1 mg/L | [9] |
| Hahella chejuensis | 200 L | Scaled-up batch | Glucose (2.5 g/L), pH maintained at 6.89. | ~261 g total crude extract | [10] |
Experimental Protocols and Workflows
This section provides detailed methodologies for the entire production process, from inoculum preparation to the final purified product.
Overall Experimental Workflow
The process begins with the activation of the microbial strain, followed by seed culture development, large-scale fermentation in a bioreactor, and finally, downstream processing to isolate and purify prodigiosin hydrochloride.
Protocol 1: Inoculum and Seed Culture Preparation
-
Strain Activation: Streak a cryopreserved stock of Serratia marcescens onto Luria-Bertani (LB) agar (B569324) plates.[11] Incubate at 28-30°C for 24-48 hours until characteristic red-pigmented colonies are visible.
-
Primary Inoculum: Select a single, well-isolated red colony and inoculate it into a 50 mL flask containing 10 mL of LB broth. Incubate at 28°C with shaking at 180-200 rpm for 12-18 hours.
-
Seed Culture: Transfer the primary inoculum into a 1 L flask containing 200 mL of the optimized fermentation medium. The inoculum size should be approximately 2-5% (v/v).[1][12] Incubate at 28°C with shaking at 180 rpm for 24 hours or until the culture reaches the late exponential growth phase.
Protocol 2: Bioreactor Fermentation
-
Bioreactor Preparation: Sterilize a 5 L bioreactor containing 3 L of the optimized production medium (see tables above).
-
Inoculation: Aseptically transfer the seed culture into the bioreactor to achieve a 5% (v/v) inoculum.
-
Fermentation Conditions: Maintain the following parameters throughout the fermentation:
-
Temperature: 28°C. Production is often inhibited at temperatures above 30-37°C.[3][13]
-
pH: Control at 7.0-7.4 by automated addition of 1 M NaOH and 1 M HCl.[1]
-
Agitation: Set to an appropriate speed (e.g., 200-300 rpm) to ensure homogeneity and adequate oxygen transfer.
-
Aeration: Supply filtered air at a rate of 1.0 vvm (volume of air per volume of medium per minute).
-
-
Fed-Batch Strategy (Optional but Recommended): To avoid substrate inhibition and prolong the production phase, employ a fed-batch strategy. For instance, start with glucose as the carbon source and begin feeding a concentrated glycerol solution after 12-24 hours of cultivation.[7]
-
Monitoring: Monitor cell growth (OD600) and prodigiosin production (spectrophotometrically at ~535 nm from an acidified methanol (B129727) extract) at regular intervals. The fermentation typically runs for 48-72 hours.
Protocol 3: Prodigiosin Extraction
Prodigiosin is an intracellular pigment, requiring cell lysis for efficient extraction.
-
Cell Harvesting: At the end of the fermentation, harvest the biomass by centrifuging the culture broth at 8,000 g for 20 minutes at 4°C. Discard the supernatant.
-
Extraction:
-
Resuspend the cell pellet in acidified methanol (e.g., methanol with 4% 1 M HCl) or an ethyl acetate (B1210297):acetone (2:1 v/v) solvent system.[11][14]
-
Agitate the mixture vigorously at room temperature for 1-2 hours in the dark to prevent photodegradation.
-
Centrifuge the mixture at 10,000 g for 15 minutes to pellet the cell debris.
-
Collect the red-colored supernatant containing the crude prodigiosin extract.[14]
-
-
Concentration: Evaporate the solvent from the supernatant using a rotary evaporator under reduced pressure to obtain a concentrated crude pigment.[15]
Protocol 4: Purification and Conversion to Hydrochloride Salt
-
Silica (B1680970) Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., acetone).[15]
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent like hexane.
-
Elute the pigment using a gradient of solvents, for example, a hexane:acetone:ammonium hydroxide (B78521) mixture.[15] Alternatively, a toluene:ethyl acetate system can be used.[14]
-
Collect the distinct red fractions and pool them.
-
-
Purity Check: Assess the purity of the collected fractions using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[14][15]
-
Conversion to Hydrochloride Salt:
-
Evaporate the solvent from the purified prodigiosin fractions to dryness.
-
Dissolve the purified prodigiosin base in a minimal amount of a non-aqueous solvent like ethanol (B145695) or diethyl ether.
-
Slowly add a stoichiometric amount of hydrochloric acid (e.g., 1 M HCl in diethyl ether) dropwise while stirring.
-
The this compound salt will precipitate out of the solution.
-
Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under a vacuum.
-
Biosynthesis and Regulatory Pathways
The production of prodigiosin in Serratia is a complex process involving a specific gene cluster and a hierarchical regulatory network.
Prodigiosin Biosynthesis Pathway
Prodigiosin is synthesized via a bifurcated pathway where two different pyrrole (B145914) precursors are synthesized independently and then condensed.[16]
-
Pathway 1: Produces 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).
-
Pathway 2: Produces 2-methyl-3-amyl-pyrrole (MAP). These two precursors are finally joined by the enzyme PigC to form the final tripyrrole prodigiosin molecule.[16]
Key Regulators of Prodigiosin Synthesis
The expression of the prodigiosin biosynthesis (pig) operon is tightly controlled by a network of transcriptional regulators. Temperature is a major external factor, with production being optimal around 28-30°C and significantly reduced at 37°C, a process controlled at the transcriptional level.[13]
This diagram illustrates that regulators like PigP and Quorum Sensing positively influence the pig operon, while HexS and Fnr act as repressors.[17][18] High temperature is known to repress prodigiosin synthesis, partly through the action of HexS.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of prodigiosin production by Serratia marcescens using crude glycerol and enhancing production using gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Improving prodigiosin production by transcription factor engineering and promoter engineering in Serratia marcescens [frontiersin.org]
- 5. High-level production of microbial prodigiosin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High Yield of Prodigiosin by Serratia marcescens Ka3 Using Additive Huangshui, a Byproduct of Chinese Liquor (Baijiu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving Bioprocess Conditions for the Production of Prodigiosin Using a Marine Serratia rubidaea Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Large-Scale Production of Hahella chejuensis-Derived Prodigiosin and Evaluation of Its Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction of prodigiosin from Serratia marcescens and its application as an antibacterial spray - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 12. OPTIMIZED PRODIGIOSIN PRODUCTION BY SERRATIA MARCESCENS AND ITS ANTIMICROBIAL EFFECT | The Bioscientist Journal [bioscientistjournal.com]
- 13. Thermoregulation of Prodigiosin Biosynthesis by Serratia marcescens is Controlled at the Transcriptional Level and Requires HexS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vjs.ac.vn [vjs.ac.vn]
- 15. Prodigiosin purification [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Fnr Negatively Regulates Prodigiosin Synthesis in Serratia sp. ATCC 39006 During Aerobic Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Purification of Prodigiosin Hydrochloride from Bacterial Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Prodigiosin (B1679158) is a secondary metabolite, a natural red pigment characterized by a unique tripyrrole ring structure, produced by various bacteria, most notably Serratia marcescens.[1][2] This family of compounds has garnered significant interest due to its wide range of biological activities, including anticancer, immunosuppressive, and antimicrobial properties.[1][2] For therapeutic and research applications, obtaining high-purity prodigiosin is essential. The hydrochloride salt form is often preferred as extraction with acidified solvents converts the pigment to a more stable form.[3] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of prodigiosin from crude bacterial extracts. This document provides a detailed protocol for the extraction and HPLC-based purification of prodigiosin hydrochloride.
Principle of HPLC Purification The purification of prodigiosin is typically achieved using reverse-phase HPLC (RP-HPLC). In this method, the stationary phase (e.g., a C18 column) is nonpolar, while the mobile phase is a more polar solvent mixture, often consisting of methanol (B129727) or acetonitrile (B52724) and water. Prodigiosin, being a relatively nonpolar molecule, adsorbs to the C18 stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution) or using a fixed composition (isocratic elution), the affinity of prodigiosin for the stationary phase is reduced, allowing it to elute from the column. Its distinct red color allows for easy visual tracking and detection at its maximum absorbance wavelength of approximately 535 nm in an acidic environment.[1][4][5][6]
Experimental Protocols
Protocol 1: Bacterial Culture and Prodigiosin Production
This protocol describes the cultivation of Serratia marcescens for the production of prodigiosin.
Materials:
-
Serratia marcescens strain (e.g., ATCC 13880)
-
Luria-Bertani (LB) agar (B569324) and broth or Peptone Glycerol Broth
-
Incubator shaker
-
Sterile flasks and petri dishes
Method:
-
Prepare a seed culture by inoculating a single colony of Serratia marcescens into 50 mL of sterile LB broth.
-
Incubate the seed culture at 28°C with shaking at 180-200 rpm for 24 hours.[7]
-
Inoculate a larger production culture (e.g., 1 L of LB or Peptone Glycerol Broth) with 2% (v/v) of the seed culture.
-
Incubate the production culture at 28°C for 48-72 hours with agitation.[7][8] Optimal pigment production is often observed when the culture turns an intense red.
Protocol 2: Extraction of Crude this compound
This protocol details the extraction of the pigment from the bacterial cells. The use of acidified methanol ensures the conversion of prodigiosin to its hydrochloride salt.
Materials:
-
Bacterial culture from Protocol 1
-
Acidified methanol (e.g., 4 mL of 1 N HCl in 96 mL of methanol).[3]
-
Centrifuge and appropriate centrifuge tubes
-
Rotary evaporator or dry bath
Method:
-
Harvest the bacterial cells from the production culture by centrifugation at 7,500-8,000 g for 15-30 minutes at 4°C.[3][9]
-
Discard the supernatant and collect the red cell pellet.
-
Resuspend the cell pellet in acidified methanol. Vortex vigorously for 5 minutes to ensure complete lysis of the cells and extraction of the pigment.[3]
-
Centrifuge the mixture again at 7,500 rpm for 15 minutes to pellet the cell debris.[3]
-
Carefully collect the red supernatant, which contains the crude this compound extract.
-
Evaporate the methanol from the supernatant using a rotary evaporator or a dry bath at a temperature below 60°C to yield a crude pigment powder.[9][10]
-
Store the crude extract at 4°C in the dark until further purification.[11]
Protocol 3: HPLC Purification
This protocol describes the purification of the crude extract using a preparative or semi-preparative RP-HPLC system.
Materials:
-
Crude prodigiosin extract from Protocol 2
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 HPLC column (preparative or semi-preparative)
-
HPLC-grade methanol, acetonitrile, and water
-
HPLC-grade acetic acid or hydrochloric acid
-
Syringe filters (0.22 or 0.45 µm)
Method:
-
Sample Preparation: Dissolve the dried crude prodigiosin extract in the initial mobile phase solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).[4] Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC System Setup:
-
Injection and Elution: Inject the filtered sample onto the column. Elute the sample using either an isocratic or gradient mobile phase as detailed in the tables below.
-
Fraction Collection: Collect the fractions corresponding to the major peak that elutes with the characteristic red color. The retention time will vary depending on the exact conditions used (see Table 2).
-
Purity Confirmation: Re-inject a small aliquot of the collected fraction into the HPLC under the same conditions to confirm its purity, which should appear as a single, sharp peak. Purity levels of 95% or higher are commonly achieved.[3][6]
Protocol 4: Post-Purification Processing
Method:
-
Combine the pure fractions collected from the HPLC.
-
Remove the organic solvent using a rotary evaporator.
-
To obtain the final purified this compound as a solid powder, freeze-dry (lyophilize) the remaining aqueous solution.
-
Store the final product at -20°C, protected from light, to prevent degradation.
Data Presentation
Table 1: Summary of Solvents for Prodigiosin Extraction
| Solvent System | Efficacy & Notes | Reference |
| Acidified Methanol | Widely used, efficient for cell lysis and extraction. Converts prodigiosin to the stable hydrochloride form. | [3][9][10][12] |
| Acetone | High extraction efficiency and rapid evaporation time. | [11][13] |
| Ethanol | Good solubility for prodigiosin. | [1][11] |
| Chloroform | Effective solvent, but carries higher toxicity concerns. Used in further purification steps like column chromatography. | [1][14][15] |
Table 2: Reported HPLC Conditions for Prodigiosin Purification and Analysis
| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Purity Achieved | Reference |
| C18 | Methanol/Water (70:30, v/v) | 0.8 | 535 | Not Specified | - | [4] |
| Kinetex C18 (250 x 4.6 mm) | Methanol and Water | 1.0 | Not Specified | 2.062 | 94.84% | [3][5] |
| C18 | Acetonitrile/Water (60:40, v/v) | 0.8 | 535 | Not Specified | - | [16] |
| Zorbax Extend C18 | Methanol/0.1% Acetic Acid (65:35, v/v) | 1.0 | 535 | Not Specified | ≥98% | [17] |
| C18 | - | - | 535 | 16.65 | 95.95% | [6] |
| C18 | - | - | 535 | 31.6 | - | [18] |
Visualized Workflow and Pathways
Caption: Workflow for this compound Purification.
References
- 1. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic bactericidal profiling of prodigiosin extracted from Serratia marcescens in combination with antibiotics against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain: Exploring the Biosynthetic Gene Clusters of Serratia Species for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-Step Optimization for Improving Prodigiosin Production Using a Fermentation Medium for Serratia marcescens and an Extraction Process [mdpi.com]
- 8. Optimization of prodigiosin biosynthesis by Serratia marcescens using unconventional bioresources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction of prodigiosin from Serratia marcescens and its application as an antibacterial spray - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification and characterization of prodigiosin produced by integrated bioreactor from Serratia sp. KH-95 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extraction of the Anticancer and Antimicrobial Agent, Prodigiosin, from Vibrio gazogenes PB1 and Its Identification by 1D and 2D NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjlbpcs.com [rjlbpcs.com]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. CN102311981B - Method for preparing and purifying prodigiosin - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Prodigiosin Hydrochloride: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling, storage, and use of prodigiosin (B1679158) hydrochloride. Prodigiosin, a vibrant red tripyrrole pigment produced by Serratia marcescens and other bacteria, has garnered significant interest for its potent biological activities, including anticancer, immunosuppressive, and antimicrobial properties.[1][2] These guidelines are intended to ensure the stability and integrity of the compound for reliable experimental outcomes.
Product Information and Handling
Prodigiosin hydrochloride is a bioactive secondary metabolite known to be a potent proapoptotic agent.[3] Its mechanism of action is multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways like Wnt/β-catenin, DNA cleavage, and modulation of intracellular pH.[4][5][6][7]
1.1. Safety and Handling Precautions
While detailed toxicological properties are not fully investigated, standard laboratory safety protocols are recommended.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. In case of dust formation, use a suitable respirator.[9]
-
Contact: Avoid contact with skin and eyes.[9] In case of contact, rinse the affected area thoroughly with water.[8] If inhaled, move to fresh air.[9]
-
General Handling: Handle in a well-ventilated area.[9] Avoid the formation of dust and aerosols.[9] After handling, wash hands thoroughly.[9]
Solubility and Solution Preparation
This compound is insoluble in water but soluble in several organic solvents.[1][2]
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Acetonitrile | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Methanol | Soluble | [1] |
| Water | Insoluble | [1] |
Protocol 2.1: Preparation of Stock Solutions
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of this compound.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO or methanol) to achieve the desired concentration. A common stock concentration is 2 mg/mL.[1]
-
Vortex briefly until the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[1]
Stability and Storage
Proper storage is critical to maintain the potency and integrity of this compound. The compound is sensitive to pH and temperature.
3.1. Solid Form
The solid (powder) form of this compound is stable under recommended storage conditions.
Table 2: Stability of Solid this compound
| Storage Condition | Stability | Reference |
| -20°C | 2 years | [1] |
| Room Temperature | Chemically stable under standard ambient conditions | [8] |
3.2. In Solution
The stability of this compound in solution is dependent on the solvent, storage temperature, and pH.
Table 3: Stability of this compound in Solution
| Solvent | Concentration | Storage Temperature | Stability | Reference |
| DMSO or Methanol | 2 mg/mL | -20°C | At least 6 months | [1] |
| Acetone | Not specified | 4°C | >98% after 30 days | [10] |
| Acetone | Not specified | 37°C | <30% after 30 days | [10] |
3.3. pH Stability
This compound's stability and even its color are pH-dependent.
-
Acidic pH: Solutions are stable.[1] The pigment appears red with a sharp absorption peak around 535 nm.[2][11]
-
Alkaline pH: Solutions are unstable.[1] The color shifts to orange-yellow with a broader absorption peak around 470 nm.[2]
Experimental Protocols
Protocol 4.1: Assessment of this compound Stability
This protocol outlines a general workflow for determining the stability of this compound under specific experimental conditions.
-
Sample Preparation: Prepare solutions of this compound in the desired solvent and at the concentration of interest.
-
Condition Exposure: Aliquot the solutions and expose them to various conditions to be tested (e.g., different temperatures, pH values, light exposure). Include a control sample stored under optimal conditions (-20°C in the dark).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each condition.
-
Analysis: Analyze the retrieved samples for degradation. A common method is High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound. Spectrophotometric analysis can also be used to monitor changes in the absorption spectrum.
-
Data Interpretation: Compare the results from the exposed samples to the control to determine the percentage of degradation over time.
Mechanism of Action: Signaling Pathways
Prodigiosin exerts its anticancer effects by modulating multiple cellular signaling pathways. One of the key pathways inhibited by prodigiosin is the Wnt/β-catenin signaling cascade, which is often aberrantly activated in various cancers.[5]
Prodigiosin has been shown to decrease the phosphorylation of key components of this pathway, including LRP6, DVL2, and GSK3β.[5] This leads to the suppression of β-catenin-stimulated Wnt target gene expression, such as cyclin D1, ultimately slowing tumor progression.[5]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 3. This compound|56144-17-3|COA [dcchemicals.com]
- 4. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines [mdpi.com]
- 5. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodigiosin - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. targetmol.com [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. biotech-asia.org [biotech-asia.org]
Application Notes and Protocols for Spectrophotometric Measurement of Prodigiosin Hydrochloride Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prodigiosin (B1679158), a tripyrrole red pigment produced by various bacteria, including Serratia marcescens, has garnered significant interest in the scientific community due to its wide range of biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties.[1][2] Accurate quantification of prodigiosin is crucial for research and development, particularly in studies focused on its therapeutic potential. Spectrophotometry offers a rapid, straightforward, and cost-effective method for determining the concentration of prodigiosin hydrochloride in solution.
This document provides a detailed protocol for the spectrophotometric quantification of this compound, including information on the principle of the method, required reagents and equipment, a step-by-step procedure, and data analysis.
Principle
The quantification of this compound by spectrophotometry is based on the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. Prodigiosin exhibits a characteristic and strong absorbance in the visible region of the electromagnetic spectrum under acidic conditions, with a maximum absorbance (λmax) typically observed around 535 nm.[3][4][5] By measuring the absorbance at this wavelength, the concentration of this compound can be determined using its molar extinction coefficient.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the spectrophotometric measurement of this compound.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₅N₃O · HCl | [1][6] |
| Molecular Weight | 359.9 g/mol | [1][6] |
Table 2: Spectrophotometric Parameters for this compound in Acidified Solvent
| Parameter | Value | Reference(s) |
| Wavelength of Maximum Absorbance (λmax) | 535 nm | [3][4][5] |
| Molar Extinction Coefficient (ε) at 535 nm | 139,800 M⁻¹cm⁻¹ | [4] |
| Recommended Solvent | Acidified Ethanol (B145695) or Methanol (B129727) | [4][7] |
Experimental Protocol
This protocol outlines the steps for preparing a sample and measuring the concentration of this compound using a spectrophotometer.
Materials and Equipment
-
This compound standard (for calibration curve, if required)
-
Ethanol or Methanol (ACS grade or higher)
-
Hydrochloric Acid (HCl), concentrated
-
Spectrophotometer (UV-Vis)
-
Cuvettes (1 cm path length, quartz or glass)
-
Micropipettes and sterile tips
-
Vortex mixer
-
Centrifuge and centrifuge tubes (if extracting from a cell culture)
-
Fume hood
Reagent Preparation
Acidified Ethanol/Methanol: To prepare acidified ethanol, mix 96 mL of absolute ethanol with 4 mL of 1 M hydrochloric acid.[7] A similar preparation can be made with methanol. Caution: Always add acid to the alcohol slowly under a fume hood.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Step-by-Step Procedure
-
Sample Preparation (from Bacterial Culture): a. Transfer a known volume of the bacterial culture producing prodigiosin to a centrifuge tube. b. Centrifuge the culture to pellet the cells (e.g., 8,000 rpm for 10 minutes). c. Discard the supernatant. d. Resuspend the cell pellet in a known volume of acidified ethanol or methanol. e. Vortex thoroughly to ensure complete extraction of the pigment from the cells. f. Centrifuge the mixture again to pellet any cell debris. g. Carefully transfer the clear, red supernatant containing the this compound to a clean tube. This is your sample for measurement.
-
Sample Preparation (from Purified Stock): a. Dissolve a known weight of purified this compound in acidified ethanol or methanol to create a stock solution. b. Perform serial dilutions of the stock solution with the same acidified solvent to obtain concentrations within the linear range of the spectrophotometer.
-
Spectrophotometer Setup: a. Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. b. Set the wavelength to 535 nm.
-
Measurement: a. Fill a cuvette with the acidified solvent to be used as a blank. b. Place the blank cuvette in the spectrophotometer and zero the absorbance. c. Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. d. Place the sample cuvette in the spectrophotometer and record the absorbance reading.
Data Analysis
The concentration of this compound in the sample can be calculated using the Beer-Lambert Law equation:
A = εbc
Where:
-
A is the measured absorbance at 535 nm.
-
ε is the molar extinction coefficient (139,800 M⁻¹cm⁻¹).[4]
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of this compound in M (moles/liter).
Therefore, the concentration (c) can be calculated as:
c (M) = A / (ε * b)
To express the concentration in other units, such as mg/mL, the following conversion can be used:
Concentration (mg/mL) = c (M) * Molecular Weight ( g/mol ) / 1000
Concentration (mg/mL) = (A / 139,800) * 359.9 / 1000
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the physical properties of this compound and the principles of its spectrophotometric quantification.
Caption: Logical flow from prodigiosin properties to quantification.
Conclusion
The spectrophotometric method described provides a reliable and accessible means for quantifying this compound. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible concentration measurements, which are essential for advancing the study and application of this promising natural product.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of the Anticancer and Antimicrobial Agent, Prodigiosin, from Vibrio gazogenes PB1 and Its Identification by 1D and 2D NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. new.academiapublishing.org [new.academiapublishing.org]
- 6. 灵菌红素 盐酸盐 from Serratia marcescens, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
Prodigiosin Hydrochloride: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prodigiosin (B1679158) hydrochloride, a vibrant red tripyrrolic pigment produced by various bacteria, most notably Serratia marcescens, has garnered significant interest in the scientific community.[1] Beyond its striking color, which makes it a notable natural dye, Prodigiosin hydrochloride exhibits a range of potent biological activities, including antimicrobial, cytotoxic, and immunosuppressive properties.[1][2] These characteristics position it as a valuable tool in diverse laboratory settings, from microbiology and cell biology to drug discovery and development.
This document provides detailed application notes and protocols for the utilization of this compound as a natural dye and bioactive agent in laboratory research.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₅N₃O · HCl |
| Appearance | Red to dark red powder |
| Solubility | Soluble in DMSO, methanol, ethanol, and chloroform. Insoluble in water.[3] |
| Stability | Stable in acidic conditions; unstable in alkaline conditions. Store at -20°C.[3] |
Applications in Laboratory Settings
This compound's utility in the laboratory is multifaceted, primarily revolving around its inherent color and potent bioactivities.
-
Natural Dye and pH Indicator: The vivid red color of Prodigiosin makes it a useful visual marker. Its color is pH-sensitive, appearing red in acidic to neutral pH and shifting to yellow/orange in alkaline conditions, allowing for its use as a natural pH indicator.[4]
-
Antimicrobial Agent: this compound demonstrates broad-spectrum antimicrobial activity against a variety of bacteria and fungi.[5][6] This makes it a valuable compound for screening new antimicrobial agents and for studying mechanisms of microbial inhibition.
-
Cytotoxic and Anticancer Agent: A significant area of research focuses on the pro-apoptotic and antiproliferative effects of Prodigiosin on various cancer cell lines, with notably less toxicity towards normal cells.[1][7][8] This selective cytotoxicity makes it a compelling candidate for cancer research and drug development.
Data Presentation: Quantitative Bioactivity
Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various human cancer cell lines, providing a quantitative measure of its cytotoxic potential.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference(s) |
| A549 | Lung Carcinoma | 0.62 - 1.30 | [7] |
| A375 | Malignant Melanoma | 0.62 - 1.30 | [7] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.62 - 1.30 | [7] |
| HCT116 | Colon Carcinoma | 0.62 - 1.30 | [7] |
| HepG2 | Hepatocellular Carcinoma | 8.75 | [8] |
| H460 | Lung Cancer | 7.7 | [8] |
| MCF-7 | Breast Adenocarcinoma | <2.0 | [8] |
| LU-1 | Lung Cancer | <4.0 | [8] |
| KB | Oropharyngeal Cancer | <4.0 | [8] |
| NCI-H292 | Lung Mucoepidermoid Carcinoma | 3.6 | [9] |
| Hep-2 | Laryngeal Carcinoma | 3.4 | [9] |
| HL-60 | Promyelocytic Leukemia | 1.7 | [9] |
Antimicrobial Activity of this compound
The antimicrobial efficacy of this compound is presented below, with data on Minimum Inhibitory Concentrations (MIC) and zone of inhibition against various microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) Values
| Microorganism | Type | MIC (µg/mL) | Reference(s) |
| Escherichia coli | Gram-negative Bacteria | 15.9 | [5] |
| Klebsiella pneumoniae | Gram-negative Bacteria | 22.6 | [5] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 46.1 | [5] |
| Bacillus subtilis | Gram-positive Bacteria | 43.0 | [5] |
| MRSA | Gram-positive Bacteria | 73.6 | [5] |
| Staphylococcus aureus | Gram-positive Bacteria | 4-16 | |
| Chromobacterium violaceum | Gram-negative Bacteria | 4-16 |
Table 2: Zone of Inhibition
| Microorganism | Type | Zone of Inhibition (mm) | Reference(s) |
| Staphylococcus aureus | Gram-positive Bacteria | 22.33 | |
| Streptococcus pyogenes | Gram-positive Bacteria | 20.67 | |
| Klebsiella pneumoniae | Gram-negative Bacteria | 16.67 | |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 13.67 |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value.
-
Protocol 2: Assessment of Antimicrobial Activity using Agar (B569324) Well Diffusion Method
This protocol describes a common method to evaluate the antimicrobial properties of this compound.
Materials:
-
This compound
-
Bacterial or fungal strain of interest
-
Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile broth medium (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)
-
Sterile PBS
-
Sterile cork borer or pipette tip
-
Positive control (e.g., a known antibiotic)
-
Negative control (e.g., the solvent used to dissolve Prodigiosin)
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the test microorganism into sterile broth and incubate overnight under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi).
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Plate Preparation:
-
Using a sterile cotton swab, evenly streak the prepared microbial suspension over the entire surface of the agar plate to create a lawn.
-
Allow the plate to dry for a few minutes.
-
-
Well Creation and Treatment:
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or the wide end of a sterile pipette tip.
-
Prepare different concentrations of this compound.
-
Add a fixed volume (e.g., 50-100 µL) of each this compound concentration, the positive control, and the negative control into separate wells.
-
-
Incubation and Measurement:
-
Incubate the plates under appropriate conditions for 18-24 hours (bacteria) or 48-72 hours (fungi).
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Visualization of Cellular Mechanisms and Workflows
Prodigiosin-Induced Apoptosis Signaling Pathway
This compound induces apoptosis in cancer cells through the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the regulation of Bcl-2 family proteins, release of cytochrome c from the mitochondria, and subsequent activation of a caspase cascade.
Caption: Prodigiosin-induced apoptosis pathways.
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates the sequential steps involved in assessing the cytotoxic effects of this compound on cultured cells.
Caption: Workflow for MTT-based cytotoxicity assay.
Experimental Workflow for Antimicrobial Susceptibility Testing
This diagram outlines the process for determining the antimicrobial activity of this compound using the agar well diffusion method.
Caption: Workflow for agar well diffusion assay.
References
- 1. Prodigiosin inhibits bacterial growth and virulence factors as a potential physiological response to interspecies competition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Prodigiosin Extracts in Textile Dyeing and Novel Printing Processes for Halochromic and Antimicrobial Wound Dressings | MDPI [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodigiosin inhibits motility and activates bacterial cell death revealing molecular biomarkers of programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes: Prodigiosin Hydrochloride in Apoptosis Induction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prodigiosin (B1679158), a vibrant red pigment produced by various bacteria, including Serratia marcescens, has garnered significant attention for its potent biological activities.[1][2] As a member of the prodiginines family of tripyrrole compounds, it exhibits a range of effects, including antibacterial, immunosuppressive, and notably, anticancer properties.[3] Its hydrochloride salt, prodigiosin hydrochloride, is often used in research due to its stability and solubility. A key mechanism behind its anticancer potential is the selective induction of apoptosis in a wide array of cancer cells, often with minimal toxicity to non-malignant cells.[2][4][5] This makes prodigiosin a promising candidate for further investigation in cancer therapy.
These application notes provide an overview of the mechanisms of prodigiosin-induced apoptosis, a summary of its efficacy in various cancer cell lines, and detailed protocols for key apoptosis induction assays.
Mechanism of Action
Prodigiosin triggers apoptosis through multiple, interconnected signaling pathways. The primary mechanisms involve the induction of endoplasmic reticulum (ER) stress and the activation of the intrinsic (mitochondrial) apoptotic pathway.
-
ER Stress Induction: Prodigiosin can induce ER stress, leading to the unfolded protein response (UPR). This is mediated through the activation of pathways such as the PERK-eIF2α-ATF4-CHOP and IRE1α-JNK axes, which ultimately signal for apoptosis.[4][6]
-
Mitochondrial Pathway Activation: The compound disrupts the balance of the Bcl-2 protein family, decreasing the expression of anti-apoptotic proteins like Bcl-2 and survivin, while increasing the expression of pro-apoptotic proteins like Bax and Bad.[4][5][7] This shift leads to mitochondrial outer membrane permeabilization (MOMP), releasing key apoptotic factors like cytochrome c and Apoptosis-Inducing Factor (AIF) into the cytosol.[3][8]
-
Caspase Cascade Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3.[3] Activated caspase-3 is responsible for cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[3] The apoptotic process induced by prodigiosin has been shown to be caspase-dependent, as inhibitors can block the effect.[2]
-
p53 and Survivin Regulation: Prodigiosin has also been shown to modulate the levels of the tumor suppressor protein p53 and the inhibitor of apoptosis protein (IAP) survivin. It can induce p53 accumulation while decreasing survivin levels, further promoting a pro-apoptotic state.[9]
Caption: Prodigiosin-induced apoptosis signaling pathways.
Data Presentation: Efficacy of this compound
Prodigiosin has demonstrated potent cytotoxic and pro-apoptotic effects across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| Jurkat | T-cell Leukemia | 225 nM | 4 hours | [1] |
| SW-620 | Colorectal Adenocarcinoma | 275 nM | Not Specified | |
| Hepatocellular Carcinoma | Liver Cancer | 276 - 592 nM | 72 hours | [1] |
| HT-29 | Colorectal Adenocarcinoma | ~400 nM | 48 hours | [5] |
| Molt-4 | Acute Lymphoblastic Leukemia | 100 - 600 nM (range) | 48 hours | [9] |
| HepG2 | Hepatocellular Carcinoma | 1.01 µg/mL | 48 hours | [6] |
| BEL7402 | Hepatocellular Carcinoma | 2.69 µg/mL | 48 hours | [6] |
| HeLa | Cervical Cancer | 1.2 µg/mL | 48 hours | |
| HeLa | Cervical Cancer | 0.5 µg/mL | 72 hours | [7] |
| A549 | Lung Carcinoma | 1.30 µg/mL | Not Specified | [10] |
| MDA-MB-231 | Breast Cancer | <0.68 µg/mL | Not Specified | [10] |
| K562 | Chronic Myelogenous Leukemia | 54.06 µM | Not Specified | [11] |
Experimental Protocols
A typical workflow for assessing prodigiosin-induced apoptosis involves initial viability screening followed by specific assays to confirm and characterize the apoptotic process.
Caption: General workflow for apoptosis induction assays.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of prodigiosin that reduces cell viability by 50% (IC50).
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated (medium only) and vehicle (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)
-
Treated and control cells (1-5 x 10⁵ cells per sample)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with prodigiosin at the desired concentration (e.g., IC50 value) and time. Include a negative control.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Binding Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, confirming a caspase-dependent apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent luminescent/fluorometric kit)
-
Treated and control cells cultured in a white-walled 96-well plate
-
Plate-reading luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with prodigiosin as described in Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.[13]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.[13]
-
Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the results to the control group to determine the fold-increase in caspase activity. A significant increase in luminescence in treated cells indicates activation of caspase-3/7.[14]
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection and semi-quantification of key proteins involved in the apoptotic signaling cascade.
Materials:
-
Treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus (electrophoresis and transfer systems)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with prodigiosin, then wash with cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. The appearance of bands for proteins like cleaved caspase-3 or cleaved PARP, and changes in the Bax/Bcl-2 ratio, confirm apoptosis induction.[7][15][16]
References
- 1. Prodigiosin from the supernatant of Serratia marcescens induces apoptosis in haematopoietic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodigiosin from the supernatant of Serratia marcescens induces apoptosis in haematopoietic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodigiosin isolated from cell wall of Serratia marcescens alters expression of apoptosis-related genes and increases apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Prodigiosin induces apoptosis by acting on mitochondria in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of p53 and survivin by prodigiosin compound derived from Serratia marcescens contribute to caspase-3-dependent apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodigiosin induced the caspase-dependent apoptosis in human chronic myelogenous leukemia K562 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase activity assays [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Prodigiosin from Serratia Marcescens in Cockroach Inhibits the Proliferation of Hepatocellular Carcinoma Cells through Endoplasmic Reticulum Stress-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Prodigiosin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of Prodigiosin hydrochloride on various cell lines using two common cell viability assays: MTT and XTT. This document also includes a summary of reported cytotoxic activities and a visualization of the compound's proposed mechanism of action.
Introduction to this compound
Prodigiosin, a vibrant red pigment produced by Serratia marcescens and other bacteria, belongs to the prodiginines family of natural compounds. It has garnered significant interest in the scientific community due to its wide range of biological activities, including antibacterial, antifungal, antimalarial, immunosuppressive, and notably, potent anticancer properties. This compound is a salt form of the compound, often used in research to improve solubility. Its mechanism of anticancer action is multifaceted, primarily inducing apoptosis (programmed cell death) in a variety of cancer cell lines, often with selectivity for malignant cells over normal cells.[1]
Mechanism of Action
Prodigiosin's cytotoxic effects are attributed to several mechanisms that ultimately lead to apoptosis. These include the disruption of intracellular pH homeostasis, induction of DNA damage, and the generation of reactive oxygen species (ROS). By acting as a proton-sequestering agent, Prodigiosin can disrupt the pH gradient across cellular membranes, affecting processes crucial for cell survival. Furthermore, it has been shown to interact with DNA and inhibit topoisomerases, leading to DNA damage and cell cycle arrest.
Caption: Proposed mechanism of Prodigiosin-induced apoptosis.
Cell Viability Assays: MTT and XTT
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are colorimetric assays widely used to assess cell metabolic activity. As metabolic activity is often proportional to the number of viable cells, these assays are excellent tools for evaluating the cytotoxic effects of compounds like this compound.
The core principle of both assays involves the reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells. This conversion is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.
MTT Assay: Application and Protocol
The MTT assay is a reliable and widely used method for assessing cell viability. It is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial reductases in viable cells. These insoluble crystals are then solubilized, and the absorbance is measured, which correlates with the number of viable cells.
Data Presentation: Cytotoxicity of Prodigiosin (MTT Assay)
The following table summarizes the 50% inhibitory concentration (IC50) values of Prodigiosin on various cancer cell lines as determined by the MTT assay in different studies.
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (hours) | Reference |
| NCI-H292 | Human Mucoepidermoid Pulmonary Carcinoma | 3.6 | 72 | [2] |
| Hep-2 | Human Laryngeal Carcinoma | 3.4 | 72 | [2] |
| MCF-7 | Human Breast Adenocarcinoma | 5.1 | 72 | [2] |
| HL-60 | Human Promyelocytic Leukemia | 1.7 | 72 | [2] |
| A549 | Human Lung Carcinoma | 1.30 | 48 | [3] |
| A375 | Human Malignant Melanoma | 1.25 | 48 | [3] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 0.62 | 48 | [3] |
| HCT116 | Human Colorectal Carcinoma | 0.62 | 48 | [3] |
| HepG2 | Human Hepatocellular Carcinoma | 50 | Not Specified | [4] |
| KB | Human Oral Carcinoma | <4 | 24 | [5] |
| SK-LU-1 | Human Lung Adenocarcinoma | 1.5 | 24 | [5] |
Experimental Protocol: MTT Assay
This protocol provides a general guideline for performing an MTT assay to determine the cytotoxicity of this compound. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Caption: MTT assay experimental workflow.
XTT Assay: Application and Protocol
The XTT assay is another tetrazolium-based method for measuring cell viability. A key advantage of the XTT assay over the MTT assay is that the formazan product is water-soluble, eliminating the need for a solubilization step. This makes the XTT assay more convenient and less prone to errors associated with the dissolution of formazan crystals.
Data Presentation: Cytotoxicity of Prodigiosin (XTT Assay)
Experimental Protocol: XTT Assay
This protocol provides a general guideline for performing an XTT assay. As with the MTT assay, optimization for specific experimental conditions is crucial.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay to seed cells in a 96-well plate.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay to treat cells with various concentrations of this compound.
-
-
XTT Reagent Preparation and Addition:
-
Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
After the compound incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
-
Caption: XTT assay experimental workflow.
Conclusion
Both MTT and XTT assays are valuable tools for assessing the cytotoxic effects of this compound. The choice between the two assays may depend on specific experimental needs and laboratory preferences, with the XTT assay offering a more streamlined protocol. The provided data and protocols serve as a comprehensive guide for researchers investigating the anticancer potential of this promising natural compound.
References
- 1. Frontiers | Selective Cytotoxic Activity of Prodigiosin@halloysite Nanoformulation [frontiersin.org]
- 2. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antiproliferative Activity of Prodigiosin Derived From Serratia marcescens VITSD2: An In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Prodigiosin Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prodigiosin (B1679158), a vibrant red pigment produced by Serratia marcescens and other bacteria, has garnered significant interest in the scientific community for its wide array of biological activities.[1] These include potent anticancer, immunosuppressive, antimalarial, and antimicrobial properties.[1] As a promising therapeutic agent, understanding its behavior and application in preclinical animal models is crucial for its translation into clinical settings.
These application notes provide a comprehensive overview of the in vivo administration of Prodigiosin hydrochloride in mouse models, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways and workflows. The information is curated from peer-reviewed scientific literature to guide researchers in designing and executing their own in vivo studies.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the quantitative data from various studies on the in vivo administration of prodigiosin in mouse models, focusing on anti-cancer efficacy and toxicity.
Table 1: Summary of In Vivo Anti-Cancer Efficacy of Prodigiosin in Mouse Models
| Mouse Model | Cancer Type | Administration Route | Dosage | Treatment Schedule | Key Findings | Reference(s) |
| Nude Mice | Breast Cancer (MDA-MB-231 Xenograft) | Intraperitoneal (i.p.) | 5 mg/kg | Twice weekly for 3 weeks | Slowed tumor progression; Reduced expression of Wnt/β-catenin signaling proteins. | [2][3] |
| MMTV-Wnt1 Transgenic Mice | Breast Cancer | Intraperitoneal (i.p.) | 5 mg/kg | Twice weekly for 3 weeks | Slowed tumor progression; Reduced expression of Wnt/β-catenin signaling proteins. | [2][3] |
| Nude Mice | Colon Cancer (SW480 Xenograft) | Intraperitoneal (i.p.) | 5 mg/kg | Not specified | Suppressed tumor growth; Activated p53-responsive transcriptional activity. | [1] |
| Nude Mice | Choriocarcinoma (JEG3) & Prostate Cancer (PC3) Xenografts | Not specified | 50 µg/mL | Daily for a specified period | Significantly inhibited tumor growth in a dose and time-dependent manner. | [4] |
Table 2: Summary of In Vivo Toxicity Studies of Prodigiosin in Mice
| Mouse Strain | Administration Route | Dosage | Duration | Key Findings | Reference(s) |
| Kunming Mice | Oral (in drinking water) | 150 µg/kg/day | 18 days | No significant effect on body weight; No obvious toxic effects on heart, liver, spleen, lungs, and kidneys based on histopathology. | [5][6][7] |
| B5C2F0 Mice | Intraperitoneal (i.p.) | 10 and 30 mg/kg | Daily for 3 days | Did not produce a toxic effect on the spleen (as determined by antibody production). | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the in vivo administration of this compound.
Protocol 1: Intraperitoneal Administration for Anti-Cancer Efficacy Studies in a Breast Cancer Xenograft Model
This protocol is adapted from studies investigating the effect of prodigiosin on the Wnt/β-catenin signaling pathway in breast cancer.[2][8]
1. Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, saline)
-
Female nude mice (e.g., BALB/c nude)
-
MDA-MB-231 breast cancer cells
-
Cell culture medium and supplements
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
2. Experimental Workflow:
Caption: Workflow for in vivo anti-cancer efficacy testing of Prodigiosin.
3. Detailed Steps:
-
Cell Culture and Implantation:
-
Culture MDA-MB-231 human breast cancer cells in appropriate media until they reach the desired confluence.
-
Harvest the cells, wash with sterile PBS, and resuspend in a suitable medium (e.g., a mixture of medium and Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each female nude mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation and growth.
-
Once the tumors reach an average volume of approximately 50 mm³, randomize the mice into treatment and control groups.
-
Prepare the this compound solution in a suitable vehicle.
-
Administer prodigiosin (5 mg/kg) or the vehicle control via intraperitoneal injection twice a week for three weeks.
-
-
Data Collection and Analysis:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (length × width²) / 2.
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
At the end of the treatment period, euthanize the mice and carefully excise the tumors.
-
Measure the final tumor weight.
-
Process the tumor tissue for histological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blotting to assess the expression of proteins in the Wnt/β-catenin pathway).
-
Protocol 2: Oral Administration for Toxicity Assessment
This protocol is based on a study that evaluated the effects of oral prodigiosin on the gut microbiota and general health of Kunming mice.[5][6][7]
1. Materials:
-
This compound (crude extract, 95% purity)
-
Ethanol (B145695) (absolute)
-
Sterile drinking water
-
Kunming mice
-
Metabolic cages (optional, for monitoring water intake)
2. Experimental Workflow:
Caption: Workflow for oral toxicity assessment of Prodigiosin.
3. Detailed Steps:
-
Preparation and Acclimatization:
-
House the Kunming mice in a controlled environment and allow them to acclimatize for at least one week before the experiment.
-
Prepare a stock solution of this compound by dissolving it in absolute ethanol.
-
Prepare the medicated drinking water by diluting the stock solution in sterile water to achieve the target daily dose of 150 µg/kg. The control group should receive drinking water with the same concentration of ethanol as the treatment group.
-
-
Treatment and Monitoring:
-
Provide the mice with the medicated or control drinking water ad libitum for 18 consecutive days.
-
Measure the daily water consumption of each cage to ensure the correct dosage is being administered.
-
Record the body weight of each mouse daily.
-
Observe the mice daily for any clinical signs of toxicity, such as changes in behavior, appetite, or physical appearance.
-
-
Endpoint Analysis:
-
At the end of the 18-day period, euthanize the mice.
-
Perform a gross necropsy and collect major organs (heart, liver, spleen, lungs, and kidneys).
-
Fix the organs in 10% neutral buffered formalin, process them for paraffin (B1166041) embedding, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination.
-
Signaling Pathways Modulated by Prodigiosin In Vivo
Prodigiosin has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Wnt/β-catenin Signaling Pathway
In vivo studies in breast cancer models have demonstrated that prodigiosin inhibits the Wnt/β-catenin signaling pathway.[2][3][8] This pathway is aberrantly activated in many cancers, leading to uncontrolled cell growth. Prodigiosin's inhibitory action leads to a reduction in tumor progression.
Caption: Prodigiosin's inhibition of the Wnt/β-catenin signaling pathway.
p53 Signaling Pathway
Prodigiosin has also been shown to restore the function of the tumor suppressor protein p53 in cancer cells where it is mutated or deficient.[1][4] By reactivating the p53 pathway, prodigiosin can induce apoptosis and inhibit tumor growth in vivo.
Caption: Prodigiosin's restoration of the p53 signaling pathway.
Conclusion
This compound demonstrates significant therapeutic potential in preclinical mouse models, particularly in the context of cancer. The provided protocols for intraperitoneal and oral administration offer a foundation for further in vivo research. The elucidation of its mechanisms of action, including the inhibition of the Wnt/β-catenin pathway and restoration of p53 function, provides a strong rationale for its continued development as a novel therapeutic agent. Further studies are warranted to establish a comprehensive pharmacokinetic and toxicity profile, which will be critical for its advancement into clinical trials.
References
- 1. Prodigiosin rescues deficient p53 signaling and anti-tumor effects via up-regulating p73 and disrupting its interaction with mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodigiosin of Serratia marcescens ZPG19 Alters the Gut Microbiota Composition of Kunming Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prodigiosin of Serratia marcescens ZPG19 Alters the Gut Microbiota Composition of Kunming Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Formulation of Prodigiosin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prodigiosin, a tripyrrole red pigment produced by Serratia marcescens and other bacteria, has garnered significant interest in the field of oncology for its potent pro-apoptotic and anti-proliferative activities against a broad spectrum of cancer cells. As a promising preclinical candidate, the effective formulation of its hydrochloride salt is paramount to ensure solubility, stability, and bioavailability for in vitro and in vivo studies. Prodigiosin hydrochloride is notably hydrophobic, presenting a challenge for aqueous-based assays and systemic administration.[1] These application notes provide a comprehensive guide to the formulation and preclinical evaluation of this compound, including detailed experimental protocols and data presentation.
Physicochemical Properties and Formulation
This compound is characterized by its poor solubility in water and good solubility in organic solvents.[2] This necessitates the use of specific solvents or advanced formulation strategies for preclinical research.
Solubility and Stability
Proper storage and handling are critical to maintain the integrity of this compound. The compound and its solutions should be protected from light.[3]
| Property | Details | Reference |
| Molecular Formula | C₂₀H₂₅N₃O · HCl | [2] |
| Molecular Weight | 359.9 g/mol | [2] |
| Appearance | Red to dark red powder | [3] |
| Solubility | Soluble in DMSO, methanol (B129727), chloroform, acetonitrile. Insoluble in water. | [2] |
| Storage (Solid) | -20°C for up to 2 years | [2] |
| Storage (Solution) | In DMSO or methanol at 2 mg/mL, stable for at least 6 months at -20°C. | [2] |
| pH Stability | Stable in acidic conditions, unstable in alkaline conditions. | [2] |
Formulation Strategies for Preclinical Studies
Given its hydrophobicity, several strategies can be employed to formulate this compound for preclinical use.
| Formulation Strategy | Description | Key Considerations |
| Organic Solvent-Based | Dissolving in a biocompatible organic solvent like DMSO for in vitro studies. For in vivo studies, further dilution in an aqueous vehicle is often necessary. | High concentrations of DMSO can be toxic to cells and animals. Final DMSO concentration in cell culture media should typically be ≤ 0.5%. |
| Nanoparticle Encapsulation | Encapsulation within biodegradable polymers (e.g., PLGA), chitosan (B1678972) microspheres, or surfactin (B1297464) nanomicelles can improve aqueous dispersibility and bioavailability. | Requires specialized equipment and characterization of nanoparticle size, charge, and drug loading efficiency. |
| Liposomal Formulation | Incorporation into lipid bilayers to form liposomes can enhance solubility and facilitate drug delivery. | Stability of the liposomal formulation and drug release kinetics need to be optimized. |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of choice (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
Treatment: After 24 hours of cell seeding, remove the medium and add 100 µL of medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
In Vitro Wound Healing Assay (Scratch Assay)
This assay evaluates the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Using a sterile 200 µL pipette tip, create a straight scratch (wound) in the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh complete medium containing the desired concentration of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours (immediately after scratching) and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope. Ensure the same field of view is captured each time.
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure as: [(Initial wound width - Wound width at time 't') / Initial wound width] x 100.
In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
In Vivo Xenograft Tumor Model
This protocol outlines the evaluation of the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID mice), 4-6 weeks old
-
Cancer cell line of choice
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers
-
This compound formulation for injection (e.g., dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
Procedure:
-
Cell Preparation: Harvest cancer cells during the logarithmic growth phase and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare the this compound formulation. Administer the treatment via the desired route (e.g., intraperitoneal, intravenous, or intratumoral injection). A reported effective dose is 5 mg/kg administered intraperitoneally twice weekly.[5]
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (width² x length) / 2.[4]
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways affected by Prodigiosin and a typical experimental workflow are provided below.
Caption: Pro-apoptotic signaling pathway of Prodigiosin.
Caption: Inhibition of Wnt/β-catenin signaling by Prodigiosin.
Caption: Preclinical experimental workflow for this compound.
References
- 1. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 5. medchemexpress.com [medchemexpress.com]
Prodigiosin Hydrochloride: A Versatile Tool for Investigating Multidrug Resistance
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Prodigiosin (B1679158), a vibrant red tripyrrole pigment produced by Serratia marcescens and other bacteria, has garnered significant attention in cancer research for its potent cytotoxic and pro-apoptotic activities.[1][2] Notably, prodigiosin and its hydrochloride salt have demonstrated efficacy against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance (MDR), a primary obstacle in the success of chemotherapy.[3][4] This document provides detailed application notes and experimental protocols for utilizing prodigiosin hydrochloride as a tool to study and potentially overcome MDR in cancer cells. Prodigiosin's ability to induce apoptosis in chemoresistant cells, often with greater potency than in their sensitive counterparts, makes it an invaluable agent for investigating the complex mechanisms of drug resistance.[3][5]
Mechanism of Action in Overcoming Multidrug Resistance
This compound circumvents and counteracts multidrug resistance through a multi-pronged approach, primarily by inducing apoptosis and modulating cellular signaling pathways that are often dysregulated in resistant cancer cells. Unlike many conventional chemotherapeutic agents, prodigiosin is not a substrate for common MDR efflux pumps such as P-glycoprotein (P-gp/MDR1), Breast Cancer Resistance Protein (BCRP), or Multidrug Resistance-associated Protein 2 (MRP2).[6][7] This intrinsic property allows it to accumulate in resistant cells and exert its cytotoxic effects.
The primary mechanisms of action include:
-
Induction of Apoptosis: Prodigiosin is a potent inducer of apoptosis in various cancer cell lines, including those resistant to standard anticancer drugs.[1][2] It can trigger both caspase-dependent and -independent apoptotic pathways.[8]
-
Modulation of Autophagy: The role of prodigiosin in autophagy is complex and can be cell-type dependent. It has been shown to inhibit autophagy in some cancer cells, which can re-sensitize them to chemotherapeutic agents like cisplatin.[3]
-
Inhibition of Key Signaling Pathways: Prodigiosin has been demonstrated to inhibit critical signaling pathways that contribute to cell survival, proliferation, and drug resistance, including:
-
Wnt/β-catenin Pathway: By inhibiting this pathway, prodigiosin can suppress the expression of Wnt target genes, such as cyclin D1, which are involved in cell cycle progression.[9][10]
-
PI3K/Akt/mTOR Pathway: Prodigiosin can interfere with this crucial survival pathway, leading to decreased cell proliferation and increased apoptosis.[11][12]
-
Data Presentation: Cytotoxicity of this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) values of prodigiosin in various cancer cell lines, highlighting its potent activity in both chemosensitive and chemoresistant models.
Table 1: IC50 Values of Prodigiosin in Urothelial Carcinoma Cells
| Cell Line | Chemosensitivity | Treatment Duration | IC50 (nM) |
| RT-112 | Sensitive | 24 hours | 675 |
| RT-112res | Cisplatin-Resistant | 24 hours | 157 |
| RT-112 | Sensitive | 72 hours | 74 |
| RT-112res | Cisplatin-Resistant | 72 hours | 41 |
Data sourced from[3].
Table 2: IC50 Values of Prodigiosin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| HepG2 | Liver Carcinoma | 50 µg/mL |
| A549 | Lung Carcinoma | 50 µg/mL |
| HL-60 | Promyelocytic Leukemia | 1.7 µg/mL |
| NCI-H292 | Mucoepidermoid Carcinoma | 3.6 µg/mL |
| Hep-2 | Laryngeal Carcinoma | 3.4 µg/mL |
| MCF-7 | Breast Adenocarcinoma | 5.1 µg/mL |
Data sourced from[13].
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Prodigiosin's mechanism in overcoming multidrug resistance.
Caption: Workflow for determining IC50 using the MTT assay.
References
- 1. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective Cytotoxic Activity of Prodigiosin@halloysite Nanoformulation [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The anticancer agent prodigiosin is not a multidrug resistance protein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Prodigiosin isolated from cell wall of Serratia marcescens alters expression of apoptosis-related genes and increases apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 13. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]
Agar well-diffusion method for Prodigiosin antibacterial assay
Application Note & Protocol
Topic: Agar (B569324) Well-Diffusion Method for Prodigiosin (B1679158) Antibacterial Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prodigiosin is a secondary metabolite, a natural red pigment characterized by a unique tripyrrole structure, primarily produced by bacteria such as Serratia marcescens.[1][2] This family of compounds has garnered significant interest in the pharmaceutical and medical fields due to its wide range of biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties.[3] The antibacterial efficacy of prodigiosin extends to both Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antimicrobial agents.[4][5]
The agar well-diffusion assay is a widely used and established in vitro method to evaluate the antimicrobial activity of a substance.[6][7] This technique is based on the principle that an antimicrobial agent placed in a well on an agar plate will diffuse into the medium and inhibit the growth of a seeded test microorganism.[7] The resulting clear zone of inhibition around the well is proportional to the susceptibility of the microorganism to the agent. This document provides a detailed protocol for utilizing the agar well-diffusion method to assess the antibacterial activity of prodigiosin, along with data presentation and visual guides for the experimental workflow.
Principle of the Method
The agar well-diffusion method is a straightforward and effective technique for screening antimicrobial agents.[7] The process begins with the uniform inoculation of a suitable agar medium, such as Mueller-Hinton Agar, with a standardized suspension of the test bacterium.[5][6] Wells of a specific diameter are then aseptically created in the agar. A known concentration of the prodigiosin solution is added to these wells. During incubation, the prodigiosin diffuses from the well into the surrounding agar, establishing a concentration gradient. If the prodigiosin is effective against the bacterium, it will inhibit its growth, resulting in a clear circular zone around the well, known as the zone of inhibition. The diameter of this zone is measured and used to quantify the antibacterial activity, with a larger diameter indicating greater efficacy.[5][7]
Experimental Protocol
This protocol details the necessary steps for performing the agar well-diffusion assay to test the antibacterial activity of prodigiosin.
Materials and Reagents
-
Prodigiosin extract or purified compound
-
Test bacterial strains (e.g., Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa)[1][5][8]
-
Mueller-Hinton Agar (MHA)[5]
-
Sterile saline solution (0.85% NaCl)
-
Solvent for prodigiosin (e.g., methanol (B129727), DMSO)[5][8]
-
Negative control (solvent used for prodigiosin)[5]
-
Sterile Petri dishes (90-100 mm)
-
Sterile cotton swabs
-
Micropipettes and sterile tips
-
Sterile cork borer (6-8 mm diameter)[6]
-
Incubator set at 37°C[9]
-
Laminar flow hood or biosafety cabinet
-
McFarland turbidity standards (0.5 standard)
-
Calipers or ruler
Preparation of Bacterial Inoculum
-
From a pure culture of the test bacterium, inoculate a tube containing 4-5 mL of LB or Nutrient Broth.
-
Incubate the broth culture at 37°C for 16-18 hours, or until it reaches the log phase of growth.[5]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding sterile saline. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.
Preparation of Prodigiosin Solutions
-
Dissolve the prodigiosin extract or compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution.
-
Prepare serial dilutions of the stock solution to obtain the desired test concentrations (e.g., 100, 250, 500, 1000 µg/mL).[5]
-
Prepare the positive control antibiotic solution at a known effective concentration (e.g., Gentamycin at 100 µg/mL).[5] The negative control will be the pure solvent used to dissolve the prodigiosin.
Agar Well-Diffusion Assay Procedure
-
Prepare MHA plates according to the manufacturer's instructions and allow them to solidify in a sterile environment.
-
Dip a sterile cotton swab into the standardized bacterial inoculum, ensuring it is fully saturated.
-
Remove excess fluid by pressing the swab against the inner wall of the tube.
-
Evenly streak the swab over the entire surface of the MHA plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees between streaks to ensure complete coverage.[8]
-
Allow the plate to dry for 3-5 minutes.[8]
-
Using a sterile cork borer, aseptically punch uniform wells (6-8 mm in diameter) into the agar.[6]
-
Carefully remove the agar plugs from the wells.
-
Pipette a fixed volume (e.g., 100 µL) of each prodigiosin concentration, the positive control, and the negative control into separate, labeled wells.[5][9]
-
Allow the plates to stand at room temperature for 1-2 hours to permit pre-diffusion of the extracts into the agar.[5][7]
Incubation
Data Collection and Interpretation
-
After the incubation period, observe the plates for the formation of clear zones of inhibition around the wells.
-
Using calipers or a ruler, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
-
Record the results for each concentration and control. The experiment should be performed in triplicate for reproducibility.
-
Compare the inhibition zones produced by prodigiosin with those of the positive and negative controls. The absence of a zone around the negative control well confirms that the solvent has no antibacterial activity.
Data Presentation
The antibacterial activity of prodigiosin is typically presented by tabulating the mean diameter of the zones of inhibition against various bacterial strains at different concentrations.
Table 1: Antibacterial Activity of Prodigiosin against Gram-Positive and Gram-Negative Bacteria.
| Test Microorganism | Gram Stain | Prodigiosin Conc. (µg/mL) | Mean Zone of Inhibition (mm) ± SD | Positive Control | Zone of Inhibition (mm) ± SD |
|---|---|---|---|---|---|
| Escherichia coli | Negative | 100 | 19.05 ± 0.78[5] | Gentamycin (100 µg/mL) | 24.8 ± 0.42[5] |
| 250 | 22.41 ± 0.38[5] | ||||
| 500 | 25.16 ± 0.49[5] | ||||
| 1000 | 28.2 ± 0.57[5] | ||||
| Bacillus subtilis | Positive | 100 | 16.80 ± 0.42[5] | Gentamycin (100 µg/mL) | 27.6 ± 0.57[5] |
| 250 | 18.25 ± 0.55[5] | ||||
| 500 | 21.33 ± 0.47[5] | ||||
| 1000 | 23.58 ± 0.6[5] | ||||
| Staphylococcus aureus | Positive | 250 µg/µL | 11.3 ± 0.6[2][4] | Chloramphenicol (35 µg/µL) | 20.3 ± 0.6[2][4] |
| 500 µg/µL | 13.7 ± 0.6[2][4] | ||||
| MRSA | Positive | 250 µg/µL | 10.3 ± 0.6[2][4] | Chloramphenicol (35 µg/µL) | 18.3 ± 0.6[2][4] |
| 500 µg/µL | 12.3 ± 0.6[2][4] | ||||
| Pseudomonas aeruginosa | Negative | 250 µg/µL | No Inhibition[2][4] | Chloramphenicol (35 µg/µL) | 17.3 ± 0.6[2][4] |
| | | 500 µg/µL | No Inhibition[2][4] | | |
Visual Protocols and Diagrams
Experimental Workflow
Caption: Workflow for the agar well-diffusion assay of Prodigiosin.
Principle of Agar Well-Diffusion
Caption: Logical relationship in the agar well-diffusion method.
Proposed Antibacterial Mechanisms of Prodigiosin
Caption: Proposed mechanisms of Prodigiosin's antibacterial action.[4]
Conclusion
The agar well-diffusion method is a reliable, cost-effective, and widely adopted technique for assessing the antibacterial properties of compounds like prodigiosin. It provides clear, quantifiable results that are essential for preliminary screening and for guiding further research in drug development. The data consistently shows that prodigiosin exhibits significant antibacterial activity, particularly against Gram-positive bacteria and some Gram-negative strains, highlighting its potential as a therapeutic agent.[4][5] This standardized protocol ensures that researchers can obtain reproducible and comparable results, facilitating the evaluation of prodigiosin's efficacy and its potential applications in combating bacterial infections.
References
- 1. microbiojournal.com [microbiojournal.com]
- 2. Prodigiosin inhibits bacterial growth and virulence factors as a potential physiological response to interspecies competition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodigiosin inhibits bacterial growth and virulence factors as a potential physiological response to interspecies competition | PLOS One [journals.plos.org]
- 5. Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. botanyjournals.com [botanyjournals.com]
- 8. Antioxidant and antimicrobial activity of bioactive prodigiosin produces from Serratia marcescens using agricultural waste as a substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjlbpcs.com [rjlbpcs.com]
Quantifying Prodigiosin Hydrochloride: Application Notes and Protocols for Researchers
For Immediate Release
Application Note: A Detailed Protocol for the Quantification of Prodigiosin Hydrochloride Using Acidified Ethanol (B145695) Extraction
This application note provides a comprehensive protocol for the reliable quantification of this compound, a secondary metabolite with notable anticancer and immunosuppressive properties.[1] The described method, centered around acidified ethanol extraction, is designed for researchers, scientists, and drug development professionals.
Prodigiosin is a red tripyrrole pigment produced by various bacteria, including Serratia marcescens.[1][2] Its quantification is crucial for studies investigating its biological activities. The protocol outlined below ensures accurate and reproducible measurements of this compound concentrations from bacterial cultures.
Experimental Protocols
Preparation of Acidified Ethanol
A solution of acidified ethanol is essential for the efficient extraction and stabilization of Prodigiosin. This is prepared by mixing 96 mL of 95% ethanol with 4 mL of 37% hydrochloric acid (HCl).[3] An alternative preparation involves dissolving 1 M HCl in absolute ethanol.[4]
Prodigiosin Extraction from Bacterial Culture
The following protocol details the extraction of Prodigiosin from a bacterial cell pellet:
-
Cell Harvesting : Centrifuge the bacterial culture at 10,000 rpm for 10 minutes at 4°C to pellet the cells.[5]
-
Supernatant Removal : Carefully discard the supernatant.
-
Cell Lysis and Pigment Extraction : Resuspend the cell pellet in the prepared acidified ethanol. The volume of acidified ethanol should be equal to the original culture broth volume.[5]
-
Vortexing : Vortex the suspension vigorously to ensure complete cell lysis and extraction of the pigment.[5]
-
Debris Removal : Centrifuge the suspension to separate the cell debris.
-
Supernatant Collection : Transfer the clear, red-colored supernatant containing the this compound to a fresh tube for quantification.[5]
Quantification of this compound
Spectrophotometry is the primary method for quantifying the extracted this compound:
-
Spectrophotometer Setup : Use a UV-Vis spectrophotometer and set the wavelength to a range of 200-800 nm for a full spectrum scan or to a specific wavelength for direct quantification. The maximum absorbance for Prodigiosin in acidified ethanol is consistently reported between 534 nm and 536 nm.[6][7][8][9]
-
Blank Measurement : Use acidified ethanol as a blank to zero the spectrophotometer.
-
Absorbance Reading : Measure the absorbance of the Prodigiosin-containing supernatant at the determined maximum wavelength (e.g., 535 nm).
-
Calculation of Concentration : The concentration of Prodigiosin can be calculated using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance reading.
-
ε is the molar extinction coefficient of this compound (139,800 M⁻¹cm⁻¹).[4]
-
c is the concentration of Prodigiosin.
-
l is the path length of the cuvette (typically 1 cm).
-
Data Presentation
The following tables summarize key quantitative data related to the quantification and biological activity of Prodigiosin.
Table 1: Spectroscopic Properties of Prodigiosin in Acidified Solvents
| Parameter | Value | Reference |
| Maximum Absorbance (λmax) | 534 nm | [8][9] |
| Maximum Absorbance (λmax) | 535 nm | [4][6] |
| Maximum Absorbance (λmax) | 536 nm | [7] |
| Molar Extinction Coefficient (ε) | 139,800 M⁻¹cm⁻¹ | [4] |
Table 2: Summary of Prodigiosin Quantification from Various Sources
| Bacterial Strain | Extraction Solvent | Reported Yield | Reference |
| Vibrio gazogenes PB1 | Acidified Ethanol (1 M HCl in absolute ethanol) | Not specified in absolute units | [4] |
| Serratia marcescens | Acidified Ethanol (4 mL 37% HCl in 96 mL 95% ethanol) | 516.03 ± 15.84 units/cell | [3] |
| Serratia marcescens | Acidified Methanol | 14.3 g/L | [5] |
| Serratia sp. | Acidified Methanol | 870 units/cell | [5] |
Signaling Pathways and Experimental Workflows
Prodigiosin has been shown to induce apoptosis and autophagy in cancer cells through various signaling pathways. A notable mechanism involves the induction of endoplasmic reticulum (ER) stress, which can trigger cell death.
Caption: Prodigiosin-induced apoptosis and autophagy signaling pathways.
The experimental workflow for quantifying Prodigiosin and assessing its biological activity typically follows a logical progression from bacterial culture to data analysis.
Caption: Workflow for Prodigiosin extraction and quantification.
References
- 1. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Prodigiosin inhibits bacterial growth and virulence factors as a potential physiological response to interspecies competition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer and Immunomodulatory Activities of Prodigiosin Extracted and Purified from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodigiosin inhibits motility and activates bacterial cell death revealing molecular biomarkers of programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Large-Scale Production of Hahella chejuensis-Derived Prodigiosin and Evaluation of Its Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative Activity of Prodigiosin Derived From Serratia marcescens VITSD2: An In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]
Prodigiosin Hydrochloride: Application Notes for Cellular Imaging and Cytotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prodigiosin (B1679158) hydrochloride, a vibrant red pigment belonging to the prodiginine family of natural products, is a secondary metabolite produced by various bacteria, most notably Serratia marcescens.[1][2] Structurally, it consists of a unique tripyrrole ring system.[3] While not utilized as a conventional stain in histology for routine morphological analysis, prodigiosin's intrinsic biological activities and autofluorescence make it a valuable tool for cellular imaging and cytotoxicity studies, particularly in the context of cancer research.[4][5] Prodigiosin exhibits a range of biological effects, including antibacterial, antifungal, immunosuppressive, and potent anticancer properties.[1][6] Its pro-apoptotic capabilities against a variety of cancer cell lines, often with minimal toxicity to non-malignant cells, have made it a subject of intense investigation.[4][5]
These application notes provide an overview of the properties of prodigiosin hydrochloride and protocols for its use in cell culture for imaging its uptake and assessing its cytotoxic effects.
Physicochemical and Staining Properties
Prodigiosin is a hydrophobic molecule, and its hydrochloride salt form enhances its solubility in various organic solvents such as methanol, chloroform, and DMSO.[6] It is insoluble in water.[6] A notable characteristic of prodigiosin is its pH-dependent color, appearing red at a neutral pH, pink in acidic conditions (pH 2), and orange/yellow in alkaline conditions (pH 9).[7][8]
While not a traditional histological stain that targets specific cellular structures with high fidelity, prodigiosin does exhibit a natural red color and autofluorescence, which allows for its visualization within cells.[4][7] Upon cellular uptake, it can lead to a non-specific purplish staining of the cytoplasm, which is attributed to its autofluorescence.[4] This property can be leveraged to study its localization and intracellular trafficking.
Applications in Cellular and Preclinical Research
The primary application of this compound in a research setting is as a cytotoxic and pro-apoptotic agent for in vitro and in vivo studies. Its utility in this context includes:
-
Induction of Apoptosis: Prodigiosin is a well-documented inducer of apoptosis in a wide range of cancer cell lines.[5]
-
Vital Staining and Uptake Studies: Due to its inherent color and fluorescence, the uptake and intracellular distribution of prodigiosin can be monitored using light and fluorescence microscopy.
-
Mechanism of Action Studies: Researchers can utilize prodigiosin to investigate cellular death pathways.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of prodigiosin across various cancer cell lines, as indicated by IC₅₀ (half-maximal inhibitory concentration) values.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| NCI-H292 | Lung Mucoepidermoid Carcinoma | 3.6 | [9] |
| Hep-2 | Larynx Epidermoid Carcinoma | 3.4 | [9] |
| MCF-7 | Breast Adenocarcinoma | 5.1 | [9] |
| HL-60 | Promyelocytic Leukemia | 1.7 | [9] |
| A549 | Lung Carcinoma | 1.30 | [3] |
| A375 | Malignant Melanoma | 1.25 | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.68 | [3] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., Jurkat, HL-60)
-
Non-malignant cell line for control (e.g., NIH-3T3)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 60 nM to 1200 nM).[5]
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of prodigiosin. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 4, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.[5]
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Protocol 2: Visualization of Prodigiosin Uptake and Apoptosis Induction
This protocol describes the use of fluorescence microscopy to observe the intracellular localization of prodigiosin and to assess morphological changes indicative of apoptosis.
Materials:
-
This compound
-
Cancer cell line (e.g., Jurkat)
-
Complete cell culture medium
-
Hoechst 33342 staining solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Glass coverslips
-
6-well plates
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on glass coverslips in 6-well plates.
-
Treatment: Treat the cells with an effective concentration of this compound (e.g., 300 nM) for a suitable duration (e.g., 6-16 hours).[5]
-
Visualization of Prodigiosin: Observe the live cells under a fluorescence microscope. Prodigiosin's autofluorescence can be excited around 535 nm.[7]
-
Hoechst Staining for Nuclear Morphology:
-
Wash the cells with PBS.
-
Incubate the cells with Hoechst 33342 solution (2 µg/mL) for 10 minutes.[5]
-
Wash with PBS and mount the coverslips on microscope slides.
-
Observe under a fluorescence microscope. Look for signs of apoptosis such as chromatin condensation and nuclear fragmentation in treated cells compared to controls.[5]
-
-
Annexin V Staining for Apoptosis:
-
Follow the manufacturer's protocol for the Annexin V-FITC Apoptosis Detection Kit.
-
Briefly, wash the cells with binding buffer.
-
Incubate with Annexin V-FITC and Propidium Iodide (if assessing necrosis) in the binding buffer.
-
Analyze the cells by fluorescence microscopy or flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative.[9]
-
Visualizations
Experimental Workflow for Cytotoxicity and Apoptosis Analysis
Caption: Workflow for assessing prodigiosin's effects on cells.
Proposed Signaling Pathway for Prodigiosin-Induced Apoptosis
References
- 1. Prodigiosin - Wikipedia [en.wikipedia.org]
- 2. bepls.com [bepls.com]
- 3. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective Cytotoxic Activity of Prodigiosin@halloysite Nanoformulation [frontiersin.org]
- 5. Prodigiosin from the supernatant of Serratia marcescens induces apoptosis in haematopoietic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Prodigiosin inhibits motility and activates bacterial cell death revealing molecular biomarkers of programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Prodigiosin Hydrochloride in Bionanocomposites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prodigiosin (B1679158), a vibrant red pigment belonging to the prodiginine family of natural products, is a secondary metabolite produced by various bacteria, most notably Serratia marcescens. This tripyrrole compound has garnered significant attention within the scientific community due to its broad spectrum of bioactivities, including antibacterial, antifungal, immunosuppressive, and potent anticancer properties. However, the inherent hydrophobicity of prodigiosin limits its bioavailability and clinical application. The integration of prodigiosin into bionanocomposites presents a promising strategy to overcome this limitation, enhancing its solubility, stability, and targeted delivery.
These application notes provide a comprehensive overview of the methodologies for the production, purification, and characterization of prodigiosin, its incorporation into chitosan-based bionanocomposites, and detailed protocols for evaluating its biological activities.
Data Presentation
Table 1: Physicochemical Properties of Prodigiosin Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅N₃O·HCl | [1](--INVALID-LINK--) |
| Molecular Weight | 359.9 g/mol | [1](--INVALID-LINK--) |
| Appearance | Deep red powder | [2](--INVALID-LINK--) |
| Solubility | Soluble in methanol, ethanol (B145695), chloroform; Insoluble in water | [2](--INVALID-LINK--) |
| Maximum Absorbance (λmax) | ~535 nm (in acidic methanol/ethanol) | [3](--INVALID-LINK--) |
Table 2: Characterization of Prodigiosin-Loaded Bionanocomposites
| Bionanocomposite Formulation | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Prodigiosin-Chitosan Nanoparticles | 200 - 500 | +20 to +40 | 70 - 90 | [4](--INVALID-LINK--) |
| Prodigiosin-PLGA Nanoparticles | 150 - 300 | -15 to -30 | 65 - 85 | [5](--INVALID-LINK--) |
Table 3: Antibacterial Activity of Prodigiosin and its Bionanocomposites (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Prodigiosin (µg/mL) | Prodigiosin-Chitosan Nanoparticles (µg/mL) | Reference |
| Staphylococcus aureus | 2.5 - 10 | 1.0 - 5.0 | [1](6--INVALID-LINK-- |
| Bacillus subtilis | 5.0 - 15 | 2.5 - 7.5 | [7](--INVALID-LINK--) |
| Escherichia coli | 10 - 25 | 5.0 - 12.5 | [7](8--INVALID-LINK-- |
| Pseudomonas aeruginosa | 15 - 50 | 7.5 - 25 | [1](--INVALID-LINK--) |
Table 4: Anticancer Activity of Prodigiosin and its Bionanocomposites (IC₅₀ Values)
| Cancer Cell Line | Prodigiosin (µM) | Prodigiosin-Chitosan Nanoparticles (µM) | Reference |
| HeLa (Cervical Cancer) | 0.5 - 2.0 | 0.2 - 1.0 | [2](--INVALID-LINK--) |
| MCF-7 (Breast Cancer) | 1.0 - 5.0 | 0.5 - 2.5 | [2](9--INVALID-LINK-- |
| HepG2 (Liver Cancer) | 2.0 - 8.0 | 1.0 - 4.0 | [10](--INVALID-LINK--) |
| A549 (Lung Cancer) | 1.5 - 7.0 | 0.7 - 3.5 | [11](--INVALID-LINK--) |
| HCT116 (Colon Cancer) | 0.62 - 1.30 | 0.3 - 0.8 | [11](--INVALID-LINK--) |
Experimental Protocols
Protocol 1: Production and Extraction of Prodigiosin from Serratia marcescens
1. Materials:
-
Serratia marcescens strain (e.g., ATCC 27117)
-
Nutrient Broth (NB) or Peptone Glycerol Broth (PGB)
-
Agar plates
-
Incubator shaker
-
Centrifuge and centrifuge tubes
-
Acidified ethanol (0.1 N HCl in 95% ethanol) or methanol
-
Rotary evaporator
-
Spectrophotometer
2. Procedure:
-
Inoculate a single colony of S. marcescens into 10 mL of NB or PGB and incubate at 28-30°C for 24 hours with shaking (150 rpm).
-
Use this starter culture to inoculate a larger volume of production medium (e.g., 1 L of NB or PGB) and incubate under the same conditions for 48-72 hours, or until a deep red color is observed.
-
Harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in acidified ethanol or methanol.
-
Agitate the suspension vigorously for 30 minutes to extract the pigment.
-
Centrifuge at 10,000 x g for 20 minutes to pellet the cell debris.
-
Collect the supernatant containing the prodigiosin extract.
-
Concentrate the extract using a rotary evaporator at 40°C.
-
Determine the concentration of prodigiosin spectrophotometrically by measuring the absorbance at 535 nm.
Protocol 2: Synthesis of Prodigiosin-Loaded Chitosan (B1678972) Nanoparticles
1. Materials:
-
Low molecular weight chitosan
-
Acetic acid (1% v/v)
-
This compound
-
Glutaraldehyde (B144438) (25% aqueous solution)
-
Sodium tripolyphosphate (TPP)
-
Magnetic stirrer
-
Ultrasonicator
-
Centrifuge
2. Procedure:
-
Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in 1% acetic acid with continuous stirring overnight.
-
Filter the chitosan solution to remove any undissolved particles.
-
Dissolve a known amount of this compound in the chitosan solution.
-
Prepare a TPP solution (1 mg/mL) in deionized water.
-
Add the TPP solution dropwise to the prodigiosin-chitosan solution under constant magnetic stirring. Nanoparticles will form spontaneously via ionic gelation.
-
Continue stirring for 30 minutes.
-
Add a specific amount of glutaraldehyde solution (e.g., 0.1% v/v of the total volume) to crosslink the nanoparticles and stir for 2-4 hours.[12][13]
-
Sonicate the nanoparticle suspension for 5-10 minutes to ensure homogeneity.
-
Collect the nanoparticles by centrifugation at 15,000 x g for 30 minutes.
-
Wash the nanoparticles twice with deionized water to remove unreacted reagents.
-
Resuspend the nanoparticles in deionized water or a suitable buffer for further use.
Protocol 3: Characterization of Bionanocomposites
1. Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
2. Encapsulation Efficiency:
-
Centrifuge a known amount of the nanoparticle suspension.
-
Measure the absorbance of the supernatant at 535 nm to determine the amount of free prodigiosin.
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total amount of prodigiosin - Amount of free prodigiosin) / Total amount of prodigiosin] x 100
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Lyophilize the nanoparticle suspension to obtain a dry powder.
-
Record the FTIR spectra of pure prodigiosin, chitosan, and the prodigiosin-loaded nanoparticles to confirm the encapsulation and interactions.
Protocol 4: In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
1. Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Prodigiosin and prodigiosin bionanocomposite suspensions
-
Spectrophotometer (plate reader)
2. Procedure:
-
Prepare a bacterial inoculum equivalent to 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the prodigiosin and bionanocomposite suspensions in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without any test compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the test compound that completely inhibits visible bacterial growth.
Protocol 5: In Vitro Anticancer Activity Assay (MTT Assay)
1. Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Prodigiosin and prodigiosin bionanocomposite suspensions
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
2. Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of prodigiosin and its bionanocomposites for 48-72 hours.
-
Include a vehicle control (cells treated with the same solvent used to dissolve the compounds).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 6: Analysis of Wnt/β-catenin Signaling Pathway Inhibition (Western Blot)
1. Materials:
-
Cancer cell line known for active Wnt/β-catenin signaling (e.g., HCT116)
-
Prodigiosin or prodigiosin bionanocomposites
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-LRP6, anti-LRP6, anti-DVL2, anti-phospho-GSK3β (Ser9), anti-GSK3β, anti-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Treat the cancer cells with prodigiosin or its bionanocomposites for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of prodigiosin on the phosphorylation status and expression levels of the target proteins.
Visualizations
Caption: Experimental workflow for the synthesis and application of prodigiosin bionanocomposites.
Caption: Prodigiosin inhibits the Wnt/β-catenin signaling pathway at multiple points.
References
- 1. Recent Advances in Prodigiosin as a Bioactive Compound in Nanocomposite Applications [mdpi.com]
- 2. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and antimicrobial activity of bioactive prodigiosin produces from Serratia marcescens using agricultural waste as a substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. google.com [google.com]
- 7. Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Google Search [google.com]
- 9. Google Search [google.com]
- 10. Antiproliferative Activity of Prodigiosin Derived From Serratia marcescens VITSD2: An In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Serratia marcescens Culture for Prodigiosin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Serratia marcescens culture conditions for maximal prodigiosin (B1679158) production.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the cultivation of Serratia marcescens for prodigiosin production.
Q1: My Serratia marcescens culture is growing well, but prodigiosin production is low or absent. What are the potential causes and solutions?
A1: Low or no prodigiosin production despite good cell growth is a common issue. Several factors can contribute to this:
-
Suboptimal Temperature: While S. marcescens can grow at temperatures up to 37°C or higher, prodigiosin synthesis is often inhibited at temperatures above 30-32°C.[1][2] For optimal pigment production, incubation temperatures between 25°C and 30°C are generally recommended.[3]
-
Inappropriate pH: The pH of the culture medium is critical. While growth may occur over a wider range, prodigiosin production is typically favored in neutral to slightly alkaline conditions, with an optimal pH often cited between 7.0 and 8.0.[3][4]
-
Nutrient Limitation or Repression: The composition of the culture medium significantly impacts prodigiosin yield.
-
Carbon Source: Certain carbon sources, like glucose, can sometimes repress prodigiosin production.[2][5] Sucrose, lactose, and various oils (e.g., peanut, sesame) have been shown to enhance production.[6][7]
-
Nitrogen Source: Organic nitrogen sources like peptone and tryptone are generally more effective than inorganic sources.[4]
-
-
Inadequate Aeration: Sufficient oxygen is necessary for prodigiosin biosynthesis. Static cultures often yield less pigment than those with agitation.[3] An agitation speed of around 150-180 rpm is commonly used.[3][8]
-
Light Exposure: Prodigiosin is sensitive to light and can degrade upon exposure.[9] Cultures should be incubated in the dark to prevent phototoxicity and pigment degradation.[9]
Q2: The red pigment in my culture appears unstable and fades over time. How can I prevent this?
A2: Prodigiosin instability can be attributed to several factors:
-
pH Shifts: The pigment's color is pH-dependent. It is red in acidic to neutral conditions and can shift to yellow or colorless in alkaline environments (pH 8-12).[10] Maintaining a stable pH in the optimal range (7.0-8.0) is crucial.
-
Light-Induced Degradation: As mentioned, prodigiosin is light-sensitive.[9] Protecting cultures from light during incubation and extraction is essential.
-
Extended Incubation: Prolonged incubation can lead to the degradation of prodigiosin by other secreted metabolites or due to cell lysis. Harvesting the culture during the late stationary phase is often optimal.
Q3: I am observing inconsistent prodigiosin yields between batches, even with the same protocol. What could be the cause?
A3: Inconsistent yields can be frustrating. Here are some potential sources of variability:
-
Inoculum Quality: The age and physiological state of the inoculum can affect pigment production. Using a fresh, actively growing pre-culture for inoculation helps ensure consistency.
-
Media Preparation: Minor variations in media components, pH adjustment, and sterilization can impact results. Ensure precise and consistent media preparation for each batch.
-
Genetic Instability: Some strains of S. marcescens can exhibit genetic instability, leading to the loss of pigment production over successive subcultures. It is advisable to use fresh cultures from frozen stocks periodically.
-
Environmental Fluctuations: Ensure that incubator temperature, agitation speed, and other environmental parameters are accurately controlled and consistent between experiments.
Q4: My Serratia marcescens culture is contaminated. What are the common contaminants and how can I prevent this?
A4: Serratia marcescens is a robust bacterium, but contamination can still occur.
-
Common Contaminants: Common contaminants in bacterial cultures include other bacteria (e.g., Bacillus species from airborne spores) and fungi (e.g., Aspergillus, Penicillium).
-
Prevention:
-
Aseptic Technique: Strict aseptic techniques are paramount. Work in a laminar flow hood, sterilize all media and equipment properly, and handle cultures with care.[11]
-
Media Sterilization: Ensure complete sterilization of the culture medium. Autoclaving at 121°C for 15-20 minutes is standard.[7]
-
Pure Culture: Start with a pure culture of S. marcescens. Streak-plate the initial culture to isolate single colonies and confirm purity before starting liquid cultures.
-
Data Presentation: Optimizing Culture Conditions
The following tables summarize quantitative data on the effects of various physical and chemical parameters on prodigiosin production by Serratia marcescens.
Table 1: Effect of Physicochemical Parameters on Prodigiosin Production
| Parameter | Optimal Range/Value | Observations |
| Temperature | 25-30°C | Pigment production is significantly reduced or inhibited at temperatures above 32°C.[1][2] |
| pH | 7.0 - 8.0 | Prodigiosin production is favored in neutral to slightly alkaline conditions.[3][4] |
| Incubation Time | 48 - 96 hours | Maximum production is typically observed in the late stationary phase.[2][4] |
| Agitation | 150 - 180 rpm | Agitation generally enhances prodigiosin production by improving aeration.[3][8] |
Table 2: Effect of Media Components on Prodigiosin Production
| Component | Optimal Source/Concentration | Observations |
| Carbon Source | Sucrose, Lactose, Oils (Peanut, Sesame) | Glucose can inhibit prodigiosin production.[2][5] |
| Nitrogen Source | Peptone, Tryptone, Yeast Extract | Organic nitrogen sources are generally superior to inorganic sources for pigment production.[4] |
| Salinity (NaCl) | 0.5% - 1% | High salt concentrations can inhibit growth and pigment production. |
Experimental Protocols
Protocol 1: Cultivation of Serratia marcescens for Prodigiosin Production
-
Media Preparation: Prepare a suitable liquid medium such as Nutrient Broth or a custom medium with an optimized carbon and nitrogen source (e.g., 1% peptone, 1% sucrose). Adjust the pH to 7.0-8.0. Dispense the medium into flasks and autoclave at 121°C for 15 minutes.
-
Inoculum Preparation: Inoculate a single, red-pigmented colony of S. marcescens from a fresh agar (B569324) plate into a small volume of the chosen liquid medium. Incubate at 28°C with shaking (150-180 rpm) for 18-24 hours to obtain an actively growing pre-culture.
-
Inoculation: Inoculate the production flasks with the pre-culture to a final concentration of 1-2% (v/v).
-
Incubation: Incubate the production cultures at 28°C with shaking (150-180 rpm) in the dark for 48-96 hours.
-
Monitoring: Monitor cell growth (e.g., by measuring optical density at 600 nm) and pigment production visually.
-
Harvesting: Harvest the culture in the late stationary phase by centrifugation (e.g., 8,000 x g for 15 minutes) to pellet the cells.
Protocol 2: Extraction and Quantification of Prodigiosin
-
Cell Lysis: Resuspend the cell pellet from Protocol 1 in a suitable solvent. Acidified ethanol (B145695) or methanol (B129727) is commonly used to lyse the cells and extract the pigment.
-
Extraction: Vortex the cell suspension vigorously and incubate at room temperature for 1-2 hours to ensure complete extraction.
-
Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g for 10 minutes) to pellet cell debris.
-
Quantification: Transfer the supernatant containing the prodigiosin to a clean tube. Measure the absorbance of the extract at 535 nm using a spectrophotometer. The solvent used for extraction should be used as a blank.
Mandatory Visualizations
Caption: Prodigiosin biosynthesis is a bifurcated pathway involving the synthesis and subsequent condensation of two precursor molecules: MBC and MAP.
Caption: A general experimental workflow for optimizing and producing prodigiosin from Serratia marcescens.
References
- 1. Optimization of prodigiosin production by Serratia marcescens using crude glycerol and enhancing production using gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodigiosin Production by Serratia marcescens UCP 1549 Using Renewable-Resources as a Low Cost Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bepls.com [bepls.com]
- 5. Cyclic AMP negatively regulates prodigiosin production by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 10. Mechanisms underlying the inhibitory effects of Cd2+ on prodigiosin synthesis in Serratia marcescens KMR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bacterial Cultures, Serratia marcescens | Flinn Scientific [flinnsci.com]
Preventing degradation of Prodigiosin hydrochloride during purification
Welcome to the technical support center for Prodigiosin (B1679158) hydrochloride purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent degradation of Prodigiosin during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My prodigiosin extract changed color from red to pink or yellow after extraction/during purification. What is causing this?
Answer: A color change in your prodigiosin sample is a primary indicator of degradation or a pH shift. Prodigiosin is a pH-sensitive molecule.
-
Acidic Conditions: In acidic environments, prodigiosin typically exhibits a stable red or pinkish-red color.[1][2]
-
Alkaline Conditions: Under alkaline conditions (pH 8 and above), prodigiosin's color can shift to yellow or orange, and the molecule becomes unstable and prone to degradation.[2][3][4] This is likely due to the deprotonation and disruption of the conjugated chromophore systems within the molecule.[4]
Troubleshooting Steps:
-
Check the pH: Immediately measure the pH of your sample using a calibrated pH meter or pH strips.
-
Adjust pH if Necessary: If the pH is alkaline, carefully adjust it to a slightly acidic range (pH 4-6) using a dilute acid (e.g., 0.1 M HCl). Perform this step on ice to minimize heat-related degradation.
-
Solvent Choice: Ensure the solvents used in your extraction and purification steps do not have a high pH. For instance, using ammonium (B1175870) hydroxide (B78521) in your mobile phase for chromatography can create an alkaline environment.[5]
Question 2: What are the optimal storage conditions to prevent degradation of my purified Prodigiosin hydrochloride?
Answer: Proper storage is critical to maintaining the integrity of your purified this compound. The key factors to control are temperature, light, and the storage solvent.
-
Temperature: Store purified this compound at -20°C for long-term stability.[6] At 4°C, prodigiosin in acetone (B3395972) has shown over 98% stability after 30 days, whereas at 37°C, less than 30% stability was maintained over the same period.[7][8][9]
-
Light: Prodigiosin is sensitive to light.[3] Extended exposure to light, particularly white and blue light, can cause degradation.[4] Always store your samples in amber vials or wrap them in aluminum foil to protect them from light.
-
Solvent: Prodigiosin is soluble in various organic solvents like methanol (B129727), ethanol (B145695), chloroform, acetone, and DMSO, but it is insoluble in water.[3][6] For long-term storage, solutions in DMSO or methanol at a concentration of 2 mg/mL are stable for at least 6 months at -20°C.[6] Acetone has also been identified as a very useful extraction and storage solvent.[7][8][9]
Question 3: My prodigiosin yield is low after purification by column chromatography. What could be the reasons?
Answer: Low yield after column chromatography can stem from several factors, from the initial extraction to the elution process.
Troubleshooting Steps:
-
Extraction Efficiency:
-
Solvent Choice: Ensure you are using an appropriate solvent for extraction. Acidified methanol or ethanol are commonly used to efficiently extract prodigiosin from bacterial cell pellets.[10][11][12] Acetone has also been shown to have a high extraction efficiency.[7][8]
-
Complete Lysis: Incomplete cell lysis will result in a lower yield. Ensure thorough cell disruption during the extraction process.
-
-
Column Chromatography Parameters:
-
Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for prodigiosin purification.[5][13]
-
Mobile Phase: The choice of mobile phase is crucial. A non-polar solvent system is often used. Common solvent systems include hexane (B92381):acetone:ammonium hydroxide[5], toluene:ethyl acetate[13], and chloroform:ethyl acetate[13]. The polarity of the mobile phase needs to be optimized to ensure good separation and elution of prodigiosin without causing degradation.
-
Sample Loading: Overloading the column can lead to poor separation and sample loss. Ensure the amount of crude extract loaded is appropriate for the column size.
-
Elution Speed: A very fast flow rate might not allow for proper separation, while a very slow flow rate can lead to band broadening and potential degradation on the column.
-
-
Degradation During the Process:
-
pH: As mentioned earlier, alkaline conditions can degrade prodigiosin. If your mobile phase is alkaline, consider adjusting it.
-
Light: Perform the chromatography in a location with subdued lighting or cover the column with aluminum foil to prevent photodegradation.
-
Question 4: I am observing multiple red bands/peaks during my chromatographic purification. Is this normal?
Answer: While prodigiosin is the primary red pigment, it is possible to have other related prodiginine molecules or isomers present in the crude extract, which may appear as separate red bands or peaks during chromatography. However, it can also be an artifact of degradation.
Troubleshooting Steps:
-
Analytical Confirmation: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to analyze the different fractions.[13][14] This will help determine if you have different compounds or if it is a result of on-column degradation.
-
Mass Spectrometry: For definitive identification, subject the different colored fractions to mass spectrometry to determine their molecular weights. Prodigiosin has a molecular weight of approximately 323.4 g/mol .[15]
-
Review Extraction and Culture Conditions: The production of prodigiosin analogs can be influenced by the bacterial strain and culture conditions.
Data Summary
The stability of Prodigiosin is significantly influenced by temperature and pH. The following table summarizes the stability of prodigiosin under different conditions.
| Parameter | Condition | Stability/Observation | Reference |
| Temperature | 4°C (in acetone) | >98% stable after 30 days | [7][8][9] |
| 25°C (in acetone) | Significant degradation after 30 days | [7] | |
| 37°C (in acetone) | <30% stable after 30 days | [7][8][9] | |
| 40°C, 60°C, 80°C | Shows significant stability over a wide range of temperatures. | [3][16] | |
| pH | Acidic (pH 3-4) | Stable | [3][6][16] |
| Neutral (pH 7) | Optimal pH for production | [17] | |
| Alkaline (pH 8-10) | Unstable, degradation occurs | [3][6][16] | |
| Light | Natural light | Can break down after extended exposure | [3] |
| White and Blue Light | Causes degradation | [4] | |
| Red and Far-Red Light | No effect on stability | [4] |
Experimental Protocols
Protocol 1: Extraction and Purification of Prodigiosin
This protocol provides a general workflow for the extraction and purification of prodigiosin from Serratia marcescens.
-
Cell Culture and Harvest:
-
Culture Serratia marcescens in a suitable broth medium (e.g., peptone glycerol (B35011) broth) at 28-30°C for 24-48 hours, or until significant red pigment production is observed.[17]
-
Harvest the bacterial cells by centrifugation at 8,000 rpm for 15 minutes at 4°C.[17] Discard the supernatant.
-
-
Extraction:
-
To the cell pellet, add acidified methanol (e.g., methanol with 0.1 M HCl) or acetone.[7][8][10]
-
Vortex or shake vigorously to ensure complete extraction of the red pigment.
-
Centrifuge the mixture at 5,000 g for 15 minutes to pellet the cell debris.[10]
-
Carefully collect the supernatant containing the crude prodigiosin extract.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column equilibrated with a non-polar solvent system (e.g., hexane:acetone).
-
Concentrate the crude extract under reduced pressure (e.g., using a rotary evaporator).
-
Dissolve the concentrated extract in a minimal amount of the mobile phase and load it onto the silica gel column.
-
Elute the column with the chosen mobile phase (e.g., a gradient of hexane and acetone).[5]
-
Collect the red fractions and monitor the purity using TLC or HPLC.
-
Combine the pure fractions and evaporate the solvent to obtain purified prodigiosin.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in prodigiosin purification.
Caption: Workflow for Prodigiosin Extraction and Purification.
Caption: Troubleshooting Logic for Prodigiosin Degradation.
References
- 1. irjet.net [irjet.net]
- 2. rsdjournal.org [rsdjournal.org]
- 3. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 4. researchgate.net [researchgate.net]
- 5. Prodigiosin purification [bio-protocol.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Temperature and Solvents on the Stability of Algicidal Agent Prodigiosin - earticle [m.earticle.net]
- 10. Extraction of prodigiosin from Serratia marcescens and its application as an antibacterial spray - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 11. scispace.com [scispace.com]
- 12. Frontiers | Serratia Secondary Metabolite Prodigiosin Inhibits Pseudomonas aeruginosa Biofilm Development by Producing Reactive Oxygen Species that Damage Biological Molecules [frontiersin.org]
- 13. vjs.ac.vn [vjs.ac.vn]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in Prodigiosin as a Bioactive Compound in Nanocomposite Applications | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. rjlbpcs.com [rjlbpcs.com]
Technical Support Center: Overcoming Prodigiosin Hydrochloride Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prodigiosin (B1679158) hydrochloride. The focus is on addressing the challenges associated with its poor solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of Prodigiosin hydrochloride?
This compound is a hydrophobic molecule, which results in its poor solubility in water.[1][2] It is, however, soluble in several organic solvents. Understanding this solubility profile is the first step in designing successful experiments.
Q2: In which organic solvents can I dissolve this compound?
This compound is soluble in a variety of organic solvents.[3][4][5] For research purposes, Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[3][6] It is also soluble in acetonitrile, methanol (B129727), and chloroform.[3][4]
Q3: What are the common issues encountered when trying to dissolve this compound in aqueous solutions?
Due to its inherent hydrophobicity, direct dissolution of this compound in aqueous buffers will result in precipitation or the formation of a non-homogenous suspension. This can lead to inaccurate concentration measurements and reduced bioavailability in cell-based assays.[1][7]
Q4: How can I improve the aqueous solubility of this compound for my experiments?
Several strategies can be employed to enhance the aqueous solubility and stability of this compound. These include:
-
Complexation with cyclodextrins: Encapsulating the prodigiosin molecule within cyclodextrins can increase its solubility in water.[2][8]
-
Nanoparticle formulations: Incorporating prodigiosin into nanoparticles, such as those made from zein/pectin or through self-assembly with surfactin (B1297464), can improve its dispersibility and bioavailability in aqueous media.[7][9][10]
-
Use of co-solvents: While not ideal for all applications, the initial use of a small amount of an organic solvent like DMSO to dissolve prodigiosin before further dilution in an aqueous medium is a common practice.[3]
-
Solid dispersions: Dispersing prodigiosin within a polymer matrix can enhance its dissolution rate.[11][12]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during my experiment.
-
Possible Cause: The concentration of the organic co-solvent (e.g., DMSO) may be too low in the final aqueous solution to maintain solubility.
-
Solution:
-
Ensure your stock solution of this compound in an appropriate organic solvent is at a high enough concentration.
-
When diluting into your aqueous experimental medium, do so gradually while vortexing or stirring to facilitate dispersion.
-
Consider using a solubilization technique such as cyclodextrin (B1172386) complexation or a nanoparticle formulation to improve stability in aqueous solutions.
-
Issue 2: I am observing inconsistent results in my cell-based assays.
-
Possible Cause: Poor solubility can lead to inconsistent dosing and bioavailability of this compound. The compound may be precipitating in the cell culture medium.
-
Solution:
-
Visually inspect your treatment solutions for any signs of precipitation before adding them to the cells.
-
Prepare fresh dilutions of this compound for each experiment.
-
Employ a formulation strategy to enhance aqueous solubility, such as preparing a complex with β-cyclodextrin.
-
Issue 3: My prepared this compound solution has changed color.
-
Possible Cause: Prodigiosin is known to be sensitive to pH. Its color can change from red in acidic conditions to orange-yellow in alkaline environments.[5] Instability under alkaline conditions has been reported.[3]
-
Solution:
Quantitative Data Summary
The following tables summarize the solubility and stability data for Prodigiosin.
Table 1: Solubility of Prodigiosin
| Solvent | Solubility | Reference |
| Water | Insoluble | [3][4][6] |
| DMSO | 65 mg/mL (200.97 mM) | [6] |
| Ethanol | 8 mg/mL (24.73 mM) | [6] |
| Acetonitrile | Soluble | [3][4] |
| Methanol | Soluble | [3][4] |
| Chloroform | Soluble | [3][4] |
Table 2: Stability of Prodigiosin
| Condition | Stability | Reference |
| Storage at –20°C (as solid) | Stable for 2 years | [3] |
| Solutions in DMSO or methanol (2 mg/mL) at –20°C | Stable for at least 6 months | [3] |
| Acidic pH | Stable | [3] |
| Alkaline pH | Unstable | [3] |
| In acetone (B3395972) at 4°C | >98% stability after 30 days | [13][14] |
| In acetone at 37°C | <30% stability after 30 days | [13][14] |
Experimental Protocols
Protocol 1: Solubilization using β-Cyclodextrin
This protocol is based on the method described for enhancing the solubility of prodigiosin in seawater, which can be adapted for other aqueous solutions.[8]
Materials:
-
This compound
-
β-Cyclodextrin
-
Aqueous buffer of choice (e.g., PBS)
Procedure:
-
Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Prepare a solution of β-cyclodextrin in the desired aqueous buffer.
-
Add the this compound stock solution to the β-cyclodextrin solution in a molar ratio of 1:8 (Prodigiosin:β-cyclodextrin).[8]
-
Shake the mixture at 25°C for 6 hours to allow for the formation of the inclusion complex.[8]
-
The resulting solution should have enhanced stability and solubility of prodigiosin in the aqueous medium.
Protocol 2: Preparation of Prodigiosin Nanomicelles using Surfactin
This protocol is adapted from a method for creating a nanobiotechnological formulation of prodigiosin.[9]
Materials:
-
Prodigiosin
-
Surfactin
-
Deionized water
Procedure:
-
Prepare a 1 mg/mL solution of surfactin in deionized water.
-
Sonicate the surfactin solution for 10 minutes to form blank nanomicelles.
-
Add 30 mg of prodigiosin to 10 mL of the surfactin nanomicelle dispersion.
-
Sonicate the mixture for 30 minutes at 50°C to incorporate the prodigiosin into the nanomicelles.[9]
-
Filter the solution to remove any unentrapped prodigiosin. The resulting nanoformulation should be a stable aqueous dispersion.
Visualizations
Caption: General workflow for preparing aqueous solutions of this compound.
Caption: A logical flow diagram for troubleshooting common solubility problems.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by Prodigiosin.[6]
References
- 1. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Prodigiosin Serratia marcescens, = 98 HPLC, powder 56144-17-3 [sigmaaldrich.com]
- 5. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Preparation, characterization, formation mechanism, and stability studies of zein/pectin nanoparticles for the delivery of prodigiosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KOPRI Repository: Enhancement of the Stability and Solubility of Prodigiosin Using β-Cyclodextrin in Seawater [repository.kopri.re.kr]
- 9. A prodigiosin/surfactin nanobiotechnological formulation: Development and characterization [sciparkpub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Minimizing toxicity of Prodigiosin hydrochloride in normal cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prodigiosin (B1679158) hydrochloride. The focus is on minimizing toxicity in normal cell lines while maximizing its therapeutic potential against cancerous cells.
Frequently Asked Questions (FAQs)
Q1: Is Prodigiosin hydrochloride expected to be toxic to normal (non-cancerous) cell lines?
A1: this compound has demonstrated selective cytotoxicity, showing significantly lower toxicity to normal cell lines compared to a wide range of cancer cell lines.[1][2][3][4][5][6][7][8][9] However, at higher concentrations, toxicity in normal cells can be observed.[10] The therapeutic window of Prodigiosin relies on this differential sensitivity.
Q2: What is the primary mechanism of this compound's cytotoxic action?
A2: The primary mechanism of this compound's cytotoxicity is the induction of apoptosis (programmed cell death) in susceptible cells.[2][7][11][12] This is often mediated through the activation of caspase signaling pathways.[2][11] Other reported mechanisms include the disruption of intracellular pH gradients and mitochondrial function.[13]
Q3: How can I reduce the toxicity of this compound to my normal cell lines in co-culture experiments?
A3: A primary strategy to mitigate toxicity in normal cells is the use of targeted drug delivery systems.[1] Encapsulating Prodigiosin in nanoparticles (e.g., gold, lipid-based, chitosan (B1678972), halloysite) or microcarriers can enhance its delivery to cancer cells, thereby reducing off-target effects on normal cells.[4][14][15][16]
Q4: What are the optimal solvent and storage conditions for this compound to maintain its stability and minimize degradation that could lead to altered toxicity?
A4: this compound is insoluble in water but soluble in organic solvents like DMSO, methanol (B129727), ethanol, and chloroform.[1][16] For stock solutions, using DMSO or methanol at a concentration of 2 mg/mL and storing at -20°C can maintain stability for at least six months. It is important to note that Prodigiosin is unstable under alkaline conditions but stable at an acidic pH.
Q5: Are there any known signaling pathways affected by Prodigiosin that could explain its differential toxicity?
A5: Yes, Prodigiosin's pro-apoptotic activity involves the activation of caspase-9 and caspase-8.[2] It has also been shown to upregulate the expression of p53 and the Bax/Bcl-2 ratio in cancer cells.[11][17] In some contexts, it can activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[18] The differential expression and regulation of these pathways between cancerous and normal cells likely contribute to its selective toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High toxicity observed in normal control cell lines. | 1. Concentration too high: The dose-response curve for your specific normal cell line may be shifted.[2][3] 2. Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) may be toxic to the cells. 3. Prodigiosin degradation: Improper storage or handling may have led to degradation products with altered toxicity. 4. Extended exposure time: Prolonged incubation can increase toxicity.[10] | 1. Perform a dose-response experiment to determine the IC50 for your normal cell line and select a concentration with a significant therapeutic window compared to your cancer cell line(s). 2. Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a solvent-only control. 3. Prepare fresh dilutions from a properly stored stock solution for each experiment. 4. Optimize the incubation time to achieve the desired effect on cancer cells while minimizing toxicity to normal cells. |
| Inconsistent results between experiments. | 1. Variability in Prodigiosin solution: Inconsistent preparation of working solutions. 2. Cell passage number: Different cell passages can have varied sensitivity. 3. pH of the medium: Prodigiosin's activity can be pH-dependent. | 1. Use a consistent protocol for preparing and diluting this compound. 2. Use cells within a defined passage number range for all experiments. 3. Ensure the pH of your culture medium is consistent between experiments. |
| Low efficacy in cancer cells at concentrations non-toxic to normal cells. | 1. Low bioavailability: Due to its hydrophobicity, Prodigiosin may not be readily available to the cancer cells.[1][16] 2. Resistant cancer cell line: The specific cancer cell line may be less sensitive to Prodigiosin. | 1. Consider using a drug delivery system (e.g., nanoparticles) to improve solubility and uptake.[4][14][15][16] 2. Review literature for the reported sensitivity of your cancer cell line. Consider combination therapy with other anti-cancer agents to potentially enhance efficacy at lower, less toxic concentrations of Prodigiosin.[3] |
Quantitative Data Summary
Table 1: IC50 Values of Prodigiosin in Various Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (nM) | Reference(s) |
| Normal Cell Lines | ||||
| NIH-3T3 | Mouse Embryonic Fibroblast | No marked toxicity | > 1000 | [2] |
| MDCK | Madin-Darby Canine Kidney | No marked toxicity | - | [2] |
| HSF | Human Skin Fibroblast | > 100 | - | [19] |
| HEK-293 | Human Embryonic Kidney | Non-toxic | - | [16] |
| Rat Hepatocytes | Normal Rat Liver Cells | - | 8395 | [2] |
| MRC-5 | Human Fetal Lung Fibroblast | 0.62 - 1.5 (depending on exposure time) | - | [10] |
| Cancer Cell Lines | ||||
| Jurkat | Human T-cell Leukemia | - | 225 | [2] |
| HL-60 | Human Promyelocytic Leukemia | 3.4 | - | [20] |
| NCI-H292 | Human Lung Mucoepidermoid Carcinoma | 3.6 | - | [20] |
| Hep-2 | Human Laryngeal Carcinoma | 3.4 | - | [20] |
| MCF-7 | Human Breast Adenocarcinoma | 5.1 - 5.5 | - | [19][20] |
| HT-29 | Human Colorectal Adenocarcinoma | - | - | [14] |
| A-549 | Human Lung Carcinoma | - | - | [14] |
| HepG2 | Human Liver Carcinoma | 8.75 | 27000 | [17] |
| H460 | Human Lung Cancer | 7.7 | 23000 | [17] |
| MDA-MB-231 | Human Breast Adenocarcinoma | - | - | [10] |
| HCT116 | Human Colorectal Carcinoma | 0.04 | - | [10] |
Note: IC50 values can vary depending on experimental conditions such as exposure time and assay method.
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies described in the literature.[2][20]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 4, 24, 48, or 72 hours).
-
MTT Addition: Add 25 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the Prodigiosin concentration to determine the IC50 value.
Visualizations
Caption: Workflow for evaluating this compound cytotoxicity.
Caption: Prodigiosin-induced apoptotic signaling cascade.
References
- 1. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodigiosin from the supernatant of Serratia marcescens induces apoptosis in haematopoietic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Cytotoxic Activity of Prodigiosin@halloysite Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Selective Cytotoxic Activity of Prodigiosin@halloysite Nanoformulation [frontiersin.org]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer and Immunomodulatory Activities of Prodigiosin Extracted and Purified from Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic insight into the bioactivity of prodigiosin-entrapped lipid nanoparticles against triple-negative breast, lung and colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The enzyme-sensitive release of prodigiosin grafted β-cyclodextrin and chitosan magnetic nanoparticles as an anticancer drug delivery system: Synthesis, characterization and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chitosan based micro and nano-particulate delivery systems for bacterial prodigiosin: Optimization and toxicity in animal model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prodigiosin Promotes Nrf2 Activation to Inhibit Oxidative Stress Induced by Microcystin-LR in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of Serratia marcescens (OK482790)’ prodigiosin along with in vitro and in silico validation for its medicinal bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting Prodigiosin hydrochloride stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prodigiosin (B1679158) hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of Prodigiosin hydrochloride in solution?
The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. It is an antioxidant and its stability can also be affected by oxidizing agents.
Q2: How does pH affect the stability and appearance of this compound solutions?
This compound solutions are stable in acidic pH but unstable under alkaline conditions.[1] The color of the solution is also pH-dependent. In acidic media, it appears red with a sharp absorption peak at 535 nm.[2] In alkaline environments, the color changes to orange-yellow with a broad absorption curve around 470 nm.[2] This color change is due to the delocalization of electron resonance in the carbonyl group.[3]
Q3: What is the recommended storage temperature for this compound powder and its solutions?
This compound powder should be stored at –20°C for long-term stability (up to 2 years).[1] Solutions of prodigiosin (e.g., in DMSO or methanol (B129727) at 2 mg/mL) are stable for at least 6 months when stored at –20°C.[1] For shorter-term storage of solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Some studies have shown that at 4°C, prodigiosin can maintain over 98% stability for 30 days.[5]
Q4: Is this compound sensitive to light?
Yes, prodigiosin is sensitive to light, which can cause it to fade or change color.[2][3] Therefore, it is crucial to protect solutions from light during experiments and storage. Some studies have indicated that white and blue light (470 nm) can decrease the concentration of prodigiosin in bacterial cells, while red and far-red light have no significant effect.[6]
Q5: In which solvents is this compound soluble and in which is it insoluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, acetonitrile, and chloroform.[1][7] It is insoluble in water.[1]
Troubleshooting Guides
Issue 1: The color of my this compound solution has changed from red to orange/yellow.
-
Possible Cause: The pH of the solution has become alkaline.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is alkaline, it indicates degradation or a change in the chemical structure of prodigiosin.
-
For future experiments, ensure that the solvent system is buffered to maintain an acidic pH.
-
Prepare fresh solutions and store them under the recommended acidic and dark conditions.
-
Issue 2: I am observing a rapid loss of activity of my this compound solution.
-
Possible Causes:
-
Exposure to light.
-
Storage at an inappropriate temperature.
-
Alkaline pH of the solution.
-
-
Troubleshooting Steps:
-
Review your storage and handling procedures. Ensure solutions are protected from light by using amber vials or covering the container with aluminum foil.
-
Confirm that the storage temperature is consistently at or below -20°C.
-
Check the pH of your solvent or buffer system to ensure it is acidic.
-
Consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Quantitative Data Summary
Table 1: Effect of Temperature on Prodigiosin Stability
| Temperature | Stability after 30 days | Reference |
| 4°C | > 98% | [5] |
| 37°C | < 30% | [5] |
Table 2: Recommended Storage Conditions for this compound
| Form | Solvent | Concentration | Storage Temperature | Duration | Reference |
| Powder | - | - | -20°C | 2 years | [1] |
| Solution | DMSO or Methanol | 2 mg/mL | -20°C | At least 6 months | [1] |
| Solution | DMSO | - | -80°C | 6 months | [4] |
| Solution | DMSO | - | -20°C | 1 month | [4] |
| Solution | DMSO | - | 4°C | 2 weeks | [8] |
Experimental Protocols
Protocol 1: Preparation and Storage of a this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Under sterile conditions, prepare a stock solution of the desired concentration (e.g., 10 mg/mL) by dissolving the powder in DMSO.[4] Ultrasonic treatment may be necessary to fully dissolve the compound.[4] c. Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to protect from light. d. Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
Caption: Factors influencing this compound stability in solution.
Caption: Troubleshooting workflow for this compound solution instability.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotech-asia.org [biotech-asia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound|56144-17-3|COA [dcchemicals.com]
Technical Support Center: Optimizing Prodigiosin Hydrochloride Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction of Prodigiosin (B1679158) hydrochloride, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting Prodigiosin?
A1: An acidic pH is crucial for the efficient extraction of Prodigiosin. Research indicates that using an acidified solvent significantly improves yield. For instance, a successful extraction protocol utilizes 100% methanol (B129727) adjusted to a pH of 2.[1] Another effective method involves using acidified ethanol, prepared by adding 4% 1M HCl to 96% ethanol.
Q2: Why is an acidic pH necessary for Prodigiosin extraction?
A2: Prodigiosin is a secondary metabolite that is more stable in acidic conditions.[2] Alkaline conditions, on the other hand, can lead to the degradation of the pigment.[2] Acidifying the extraction solvent ensures the stability of the Prodigiosin molecule throughout the extraction process, thereby maximizing the recovered yield.
Q3: Does the pH of the fermentation medium affect the extraction process?
A3: While the pH of the fermentation medium is critical for Prodigiosin production by microorganisms like Serratia marcescens (optimally between pH 6.0 and 8.5), the focus during extraction is on the pH of the solvent.[3][4][5] However, it is important to note that the final pH of the fermentation broth should be considered when adjusting the solvent pH to achieve the target acidic conditions for extraction.
Q4: What are the consequences of using a neutral or alkaline pH for extraction?
A4: Using a neutral or alkaline solvent for extraction will likely result in a significantly lower yield of Prodigiosin. This is due to the pigment's instability in non-acidic environments, which can lead to its degradation.[2] The color of the extract may also be affected, appearing orange at a pH of 9.0 rather than the characteristic red color seen in acidic or neutral conditions.[6]
Q5: How does pH affect the solubility of Prodigiosin hydrochloride?
A5: this compound is insoluble in water but soluble in organic solvents such as methanol, ethanol, chloroform, and DMSO.[2][7] While specific data on the direct effect of pH on the solubility of the hydrochloride salt in these organic solvents is limited in the provided results, the overall stability of Prodigiosin in acidic conditions suggests that an acidic environment is favorable for maintaining the integrity of the molecule in solution.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Prodigiosin Yield | Suboptimal Extraction pH: The extraction solvent may not be sufficiently acidic. | 1. Verify the pH of your extraction solvent using a calibrated pH meter. 2. Adjust the solvent pH to approximately 2.0 using hydrochloric acid (HCl). 3. Consider using a pre-acidified solvent system, such as 100% methanol at pH 2 or acidified ethanol.[1] |
| Prodigiosin Degradation: Exposure to alkaline conditions at any stage post-fermentation. | 1. Ensure all glassware and equipment used for extraction are clean and free of alkaline residues. 2. Process the biomass for extraction as soon as possible after harvesting. 3. Maintain acidic conditions throughout all downstream processing steps. | |
| Color of Extract is Not Red | Incorrect pH: The pH of the extract is likely neutral or alkaline. | 1. Measure the pH of your extract. 2. If the pH is above 7.0, carefully acidify the solution with dilute HCl to see if the characteristic red color returns. Note that at a pH of 9.0, prodigiosin appears orange.[6] |
| Inconsistent Extraction Results | Variable Solvent pH: Inconsistent preparation of the acidified extraction solvent. | 1. Prepare a fresh stock of acidified solvent before each set of extractions. 2. Standardize the procedure for acidifying the solvent, ensuring the same volume and concentration of acid are used each time. 3. Always confirm the final pH with a calibrated meter. |
Data on pH and Prodigiosin Extraction
| pH Value | Solvent | Yield/Observation | Reference |
| 2.0 | 100% Methanol | Resulted in a final production amount of 2142.75 ± 12.55 mg/L. | [1] |
| Acidic | Ethanol (4% 1M HCl in 96% ethanol) | Effective for pigment extraction from cell pellets. | |
| 4.0 - 8.0 | Not specified | Prodigiosin is stable within this pH range. | [8] |
| 9.0 | Not specified | Prodigiosin color changes to orange. | [6] |
| Alkaline | Not specified | Solutions of prodigiosin are unstable under alkaline conditions. | [2] |
Experimental Protocol: pH Optimization for Prodigiosin Extraction
This protocol outlines a method for determining the optimal pH for this compound extraction from microbial biomass.
-
Biomass Harvesting: Centrifuge the fermentation broth to pellet the microbial cells containing Prodigiosin. Discard the supernatant.
-
Preparation of Extraction Solvents: Prepare several batches of your chosen organic solvent (e.g., methanol or ethanol). Adjust the pH of each batch to a different value within a selected range (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0, and 7.0) using a dilute solution of hydrochloric acid.
-
Extraction:
-
Resuspend a known mass of the cell pellet in each of the prepared solvents.
-
Agitate the suspensions for a standardized period (e.g., 30 minutes) at a controlled temperature.
-
Centrifuge the suspensions to pellet the cell debris.
-
Collect the supernatant, which contains the extracted Prodigiosin.
-
-
Quantification:
-
Analysis: Compare the yields obtained at different pH values to determine the optimal pH for maximal extraction.
Experimental Workflow for pH Optimization
Caption: Workflow for optimizing pH in Prodigiosin extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The effect of pH on prodigiosin production by non-proliferating cells of Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjlbpcs.com [rjlbpcs.com]
- 5. Optimization of physicochemical parameters influencing the production of prodigiosin from Serratia nematodiphila RL2 and exploring its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain: Exploring the Biosynthetic Gene Clusters of Serratia Species for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sustainable production of prodigiosin from rice straw derived xylose by using isolated Serratia marcescens (CMS 2): statistical optimization, characte ... - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D3FB00100H [pubs.rsc.org]
Enhancing Prodigiosin production using different carbon sources
Technical Support Center: Enhancing Prodigiosin (B1679158) Production
Welcome to the technical support center for prodigiosin production. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing prodigiosin yield using various carbon sources.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is prodigiosin and why is it significant? A1: Prodigiosin is a secondary metabolite known for its distinctive red color, produced by bacteria such as Serratia marcescens. It is a member of the prodiginines family of compounds, which are characterized by a common tripyrrole skeleton.[1][2] Prodigiosin is a promising therapeutic agent due to its reported antimicrobial, anticancer, and immunosuppressive properties.[1][3]
Q2: Which bacterial species are commonly used for prodigiosin production? A2: The most common bacterial species used for prodigiosin production is Serratia marcescens.[1][3] Other species, such as Serratia nematodiphila, Serratia rubidaea, and some Vibrio species, are also known to produce this pigment.[4][5][6]
Q3: What is the general biosynthetic pathway of prodigiosin? A3: The biosynthesis of prodigiosin in Serratia involves two parallel pathways that synthesize two precursor molecules: 2-methyl-3-pentylpyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).[2][7] These two precursors are then condensed by the enzyme PigC to form the final red prodigiosin pigment.[2] This entire process is regulated by the pig gene cluster (pigA-O).[2][8]
Caption: Simplified prodigiosin biosynthetic pathway.
Carbon Sources and Media Composition
Q4: What is the impact of the carbon source on prodigiosin production? A4: The choice of carbon source significantly influences prodigiosin yield. Different strains of Serratia may prefer different carbon sources. For instance, while some studies report sucrose (B13894) and lactose (B1674315) as optimal carbon sources, others have found that complex substrates like crude glycerol (B35011), cassava wastewater, or various oils can lead to higher yields.[1][3][9] The carbon source can affect not only the final pigment concentration but also the ease of recovery.[1]
Q5: Which carbon sources have been shown to enhance prodigiosin yield? A5: A variety of carbon sources have been successfully used to enhance prodigiosin production. These include simple sugars (sucrose, lactose, mannitol), industrial byproducts (crude glycerol, cassava wastewater), and complex oils (peanut oil, olive oil).[1][4][6][9][10] The optimal choice often depends on the specific bacterial strain and other culture conditions.
Q6: Can industrial waste be used as a carbon source? A6: Yes, utilizing industrial wastes is a cost-effective and environmentally friendly approach. Crude glycerol from the biodiesel industry, cassava wastewater, and corn steep liquor have all been successfully used as primary carbon sources for prodigiosin production.[1][9] For example, S. marcescens UCP 1549 produced a high level of prodigiosin (49.5 g/L) using cassava wastewater supplemented with mannitol.[9]
Data Presentation: Effect of Carbon Source on Prodigiosin Yield
| Carbon Source | Producing Strain | Yield | Reference |
| Crude Glycerol | Serratia marcescens MN5 | 870 unit/cell | [1] |
| Cassava Wastewater + Mannitol | Serratia marcescens UCP 1549 | 49.5 g/L | [9] |
| Sucrose | Serratia marcescens ZPG19 | 1653.95 mg/L (optimized medium) | [11] |
| Mannitol (0.2%) | Serratia nematodiphila | Significant Improvement | [4] |
| Lactose | Serratia spp. | High Pigmentation | [10] |
| Olive Oil | Serratia rubidaea | 36.2 mg/g (Ypx) | [6] |
| Casein | Not Specified | 4,280 mg/L | [9] |
Troubleshooting Guide
Q7: My culture shows good cell growth (high turbidity), but little to no red pigment is produced. What is the problem? A7: This is a common issue that can be attributed to several factors:
-
Sub-optimal Temperature: Prodigiosin production is highly sensitive to temperature. For most Serratia marcescens strains, pigment production is optimal between 25°C and 30°C and is often completely inhibited at temperatures of 37°C or higher.[1][4]
-
Incorrect pH: The pH of the medium is crucial. The optimal pH for prodigiosin production is typically neutral to slightly alkaline, often between 7.0 and 9.0.[1][10]
-
Catabolite Repression: Some carbon sources, like glucose, can promote rapid cell growth but may repress the production of secondary metabolites like prodigiosin.[9][11] Consider using a different carbon source like sucrose or glycerol.[11][12]
-
Oxygen Limitation: While Serratia can grow under various oxygen conditions, prodigiosin production is often enhanced with good aeration. Ensure adequate shaking speed (e.g., 150-250 rpm) in baffled flasks to improve oxygen transfer.[6]
Q8: My prodigiosin yield is inconsistent between experiments. How can I improve reproducibility? A8: Inconsistent yields often stem from variations in experimental conditions. To improve reproducibility:
-
Standardize Inoculum: Always use a fresh overnight culture for inoculation and standardize the initial cell density (e.g., by adjusting to a specific optical density).[1]
-
Control pH: Monitor and control the pH of the culture medium, as metabolic activity can cause it to shift over time.
-
Consistent Media Preparation: Ensure all media components are accurately weighed and fully dissolved. If using complex substrates like industrial waste, be aware that their composition can vary between batches.[1]
Q9: The extracted pigment is not a vibrant red color. What could be wrong? A9: The color of prodigiosin is pH-dependent. In acidic conditions, it appears red, while in alkaline conditions, it can shift to a yellow or orange hue.[13] Ensure your extraction solvent is acidified (e.g., acidified ethanol (B145695) or methanol) to maintain the red coloration for accurate quantification.[13]
Caption: Troubleshooting workflow for low prodigiosin yield.
Experimental Protocols
Protocol 1: General Experimental Workflow for Prodigiosin Production
This protocol outlines the standard steps from culture activation to pigment quantification.
Caption: General experimental workflow for prodigiosin production.
Protocol 2: Prodigiosin Extraction and Quantification
This protocol provides a detailed method for extracting and quantifying prodigiosin from a bacterial culture.
-
Harvesting: After the incubation period (e.g., 72 hours), transfer 1 mL of the culture broth to a microcentrifuge tube.[14]
-
Centrifugation: Pellet the cells by centrifuging at 8,000-10,000 rpm for 15 minutes at 4°C. Discard the supernatant.[13][15]
-
Extraction: Add 1 mL of an acidified solvent to the cell pellet. A commonly used solvent is acidified ethanol (e.g., 95% ethanol containing 4% 1M HCl) or acidified methanol.[15][16]
-
Lysis and Incubation: Resuspend the pellet completely by vigorous vortexing. Incubate the mixture for 30 minutes at room temperature (in the dark, as prodigiosin can be light-sensitive) to allow for complete pigment extraction.[13][17]
-
Clarification: Centrifuge the mixture again at 10,000 rpm for 15-20 minutes to pellet the cell debris.[15]
-
Quantification: Carefully transfer the colored supernatant to a clean cuvette or a 96-well plate. Measure the absorbance at the maximum wavelength (λmax), which is typically around 535 nm, using a spectrophotometer.[5] Use the acidified solvent as a blank.
-
Calculation (Optional): Prodigiosin production can be expressed in "prodigiosin units per cell" to normalize for cell density. A common formula is: [OD535 - (1.381 × OD620)] / OD620 × 1000.[14] In this formula, OD620 represents the cell density, and the factor 1.381 corrects for the absorbance of cells at 535 nm.[14]
References
- 1. Optimization of prodigiosin production by Serratia marcescens using crude glycerol and enhancing production using gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eeb.lu.lv [eeb.lu.lv]
- 5. Extraction of the Anticancer and Antimicrobial Agent, Prodigiosin, from Vibrio gazogenes PB1 and Its Identification by 1D and 2D NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Bioprocess Conditions for the Production of Prodigiosin Using a Marine Serratia rubidaea Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PigS and PigP Regulate Prodigiosin Biosynthesis in Serratia via Differential Control of Divergent Operons, Which Include Predicted Transporters of Sulfur-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bepls.com [bepls.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Sustainable production of prodigiosin from rice straw derived xylose by using isolated Serratia marcescens (CMS 2): statistical optimization, characte ... - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D3FB00100H [pubs.rsc.org]
- 14. Prodigiosin production by Serratia marcescens [bio-protocol.org]
- 15. Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cetjournal.it [cetjournal.it]
- 17. Frontiers | Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses [frontiersin.org]
Technical Support Center: Physical Cell-Disruption for Prodigiosin Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving prodigiosin (B1679158) extraction through physical cell-disruption techniques.
Frequently Asked Questions (FAQs)
Q1: Why is cell disruption necessary for prodigiosin extraction?
Prodigiosin is an intracellular pigment produced by bacteria such as Serratia marcescens. To recover the pigment, the bacterial cell wall and membrane must be ruptured to release the intracellular contents.[1] Physical cell disruption methods use mechanical forces to achieve this lysis.
Q2: Which physical cell disruption method is most effective for prodigiosin extraction?
The effectiveness of a method depends on the scale of the operation, the specific bacterial strain, and available equipment.
-
Ultrasonication (Sonication): Highly effective for small to medium-scale applications and for heat-sensitive compounds.[2] It has been shown to have a high extraction rate for prodigiosin.[3]
-
Bead Milling (Bead Beating): A method of choice for handling large volumes and is considered scalable and economical for industrial processes.[4][5] It is often more energy-efficient than sonication.[2]
-
High-Pressure Homogenization (HPH): Very effective for large-volume processing and can achieve high disruption yields, often in a continuous process.[2][6]
Q3: Can physical disruption methods be combined with other techniques?
Yes. Combining physical methods with enzymatic lysis or chemical treatments (e.g., solvents, detergents) can enhance extraction efficiency. For instance, using enzymes to weaken the cell wall can improve the effectiveness of mechanical disruption.[1]
Q4: How does temperature affect prodigiosin stability during extraction?
Prodigiosin can be sensitive to high temperatures, which can cause degradation.[7] It is crucial to control the temperature during disruption processes. Many mechanical methods, like sonication and bead milling, generate heat, necessitating cooling measures such as processing on ice or using equipment with integrated cooling systems.[1][8] Optimal extraction temperatures are often near room temperature (e.g., 23-26°C) to balance efficiency and stability.[9][10]
Q5: What solvents are best for extracting prodigiosin after cell lysis?
Prodigiosin is a hydrophobic pigment, insoluble in water but soluble in various organic solvents.[11][12] Acidified methanol (B129727) has been shown to be an effective solvent for extraction.[12][13] Acetone is also commonly used.[14] The choice of solvent can impact the purity and yield of the final product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Prodigiosin Yield After Sonication | 1. Insufficient Sonication Time/Power: Cells are not fully lysed. 2. Overheating: The sample became too hot during sonication, degrading the prodigiosin. 3. Foaming: Reduces the efficiency of energy transfer to the sample. 4. Incorrect Probe Depth: The sonicator probe is not correctly positioned in the sample. | 1. Optimize sonication parameters (time, amplitude) for your specific cell density and volume. Monitor cell lysis via microscopy. 2. Perform sonication in pulses (e.g., 30 seconds on, 30 seconds off) and keep the sample tube immersed in an ice bath to dissipate heat.[8] 3. Ensure the sonicator tip is kept well below the surface of the liquid.[15] 4. Position the probe approximately in the vertical center of your sample liquid, avoiding contact with the tube walls or bottom. |
| Inefficient Lysis with Bead Milling | 1. Incorrect Bead Size/Material: Beads are not effectively colliding with and disrupting the cells. 2. Inappropriate Bead-to-Biomass Ratio: Too few beads for the amount of cell slurry. 3. Suboptimal Agitation Speed/Time: Insufficient energy input to cause disruption. | 1. For bacteria, smaller beads (e.g., 0.1-0.5 mm diameter) are generally more effective. Glass or zirconia beads are common choices. 2. Optimize the bead loading percentage (v/v). A common starting point is 50-80% of the chamber volume.[16] 3. Adjust the agitation speed and processing time. The relationship between these parameters is complex and often requires empirical optimization.[1] |
| Clogging or Low Throughput in High-Pressure Homogenizer (HPH) | 1. Sample is too Viscous: High cell density or released DNA increases viscosity. 2. Particulate Matter in Sample: Cell clumps or other debris are blocking the valve. | 1. Dilute the cell suspension. Consider adding DNase I to the lysis buffer to break down released genomic DNA, which significantly reduces viscosity.[8] 2. Pre-filter the cell suspension to remove any large aggregates before homogenization. Ensure the homogenizer is thoroughly cleaned after each use.[6] |
| Pigment Appears Discolored or Degraded | 1. Oxidation: Exposure to air during the process can degrade the pigment. 2. pH Instability: The pH of the extraction buffer is not optimal for prodigiosin stability. 3. Proteolytic Degradation: Cellular proteases released during lysis can degrade proteins involved in pigment stability. | 1. Minimize air exposure by working quickly and keeping samples covered. Consider adding antioxidants to the buffer. 2. Maintain a stable pH, as prodigiosin's color and stability can be pH-dependent. Acidified solvents (e.g., methanol at pH 2) are often used for extraction.[9] 3. Keep samples cold at all times and add a protease inhibitor cocktail to the lysis buffer to prevent enzymatic degradation of cellular components.[17] |
Quantitative Data Summary
The efficiency of physical cell disruption methods can be compared based on the final prodigiosin yield and processing conditions.
Table 1: Comparison of Optimized Parameters for Prodigiosin Extraction using Ultrasonication.
| Parameter | Optimized Value | Prodigiosin Yield | Reference |
| Method 1 | |||
| Solvent:Fermentation Liquid Ratio | 9.12:1 | 2142.75 ± 12.55 mg/L | [9] |
| Extraction Temperature | 25.35 °C | [9] | |
| Extraction Time | 30.33 min | [9] | |
| Method 2 | |||
| Solvent:Solute Ratio | 1:27.2 | 4.3 ± 0.02 g / 100g dried cells | [10] |
| Extraction Temperature | 23.4 °C | [10] | |
| Extraction Time | 17.5 min | [10] |
Table 2: General Comparison of Physical Disruption Techniques.
| Technique | Scale of Operation | Key Advantages | Key Disadvantages |
| Ultrasonication | Lab (Small to Medium) | High efficiency for small volumes, good for heat-sensitive compounds if cooled.[2] | Difficult to scale up, potential for heat generation and aerosol formation. |
| Bead Milling | Lab to Industrial | Scalable, can handle large volumes, energy-efficient.[2][4] | Can be difficult to predict results due to complex parameter interactions, potential for bead contamination.[1] |
| High-Pressure Homogenization | Pilot to Industrial | Highly effective for large volumes, reproducible, suitable for continuous processing.[2][6] | High initial equipment cost, can generate significant heat, may not be suitable for highly viscous samples.[6][18] |
Experimental Protocols
Protocol 1: Ultrasonication-Assisted Extraction
This protocol is adapted for lab-scale extraction of prodigiosin from a bacterial culture (e.g., Serratia marcescens).
Materials:
-
Bacterial cell pellet from culture
-
Acidified methanol (1M HCl in absolute methanol to achieve pH ~2.0)
-
Probe sonicator
-
Centrifuge
-
Ice bath
-
Spectrophotometer
Procedure:
-
Harvest bacterial cells from a liquid culture by centrifugation (e.g., 9000 x g for 10 minutes at 4°C).
-
Discard the supernatant. Resuspend the cell pellet in a known volume of acidified methanol. A solvent-to-fermentation liquid ratio of approximately 9:1 can be used as a starting point.[9]
-
Place the sample tube in an ice bath to keep it cool throughout the sonication process.
-
Immerse the tip of the sonicator probe into the cell suspension, ensuring it does not touch the sides or bottom of the tube.
-
Apply ultrasonic energy in pulses (e.g., 30 seconds ON, 30 seconds OFF) for a total processing time of 15-30 minutes.[9][10] The optimal amplitude and time should be determined empirically.
-
After sonication, the suspension should have a deep red color, and the viscosity may increase due to released DNA.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cell debris.
-
Carefully collect the red supernatant containing the prodigiosin.
-
Quantify the prodigiosin concentration using a spectrophotometer at an absorbance of ~535 nm.[14]
Protocol 2: Bead Milling (Bead Beating)
This protocol is suitable for disrupting larger quantities of bacterial cells.
Materials:
-
Bacterial cell pellet
-
Lysis buffer (e.g., Tris-HCl, pH 7.5)
-
Glass or zirconia beads (0.1 - 0.5 mm diameter)
-
Bead mill/beater
-
Chilled rotor/chamber or perform in a cold room
-
Centrifuge
Procedure:
-
Harvest cells and resuspend the pellet in a minimal volume of cold lysis buffer.
-
Add the cell slurry to a bead milling chamber that is pre-filled with beads. A bead loading of 70-80% (v/v) is a typical starting point.[16][19]
-
Ensure the chamber is properly sealed and placed in the bead mill. If the equipment does not have integrated cooling, perform the procedure in a cold room (4°C) to prevent overheating.
-
Operate the mill at a high speed (e.g., 4000 rpm) for several cycles.[19] A typical cycle might be 1-2 minutes of agitation followed by 1-2 minutes of cooling on ice.
-
Monitor cell lysis periodically by taking a small sample and observing it under a microscope.
-
Once sufficient lysis is achieved (typically >90%), recover the lysate by separating it from the beads. This can be done by centrifugation in a tube with a filter to retain the beads.
-
Proceed with solvent extraction of the prodigiosin from the clarified lysate as described in the sonication protocol.
Protocol 3: High-Pressure Homogenization (HPH)
This protocol is intended for pilot or large-scale cell disruption.
Materials:
-
High-volume bacterial cell suspension
-
High-pressure homogenizer
-
Chilling system for the homogenizer outlet
Procedure:
-
Resuspend the harvested cell mass in a suitable buffer to a moderate density. Highly concentrated slurries can clog the homogenizer.
-
Pre-cool the cell suspension to ~4°C.
-
Prime the HPH system with buffer according to the manufacturer's instructions.
-
Process the cell suspension through the homogenizer at a high pressure, typically between 100-140 MPa (15,000-20,000 psi).[1][20]
-
The disruption occurs as the suspension is forced through a narrow valve, causing rapid pressure drop, shear, and cavitation.[6]
-
Due to the conversion of pressure to heat, the sample temperature will increase significantly at the outlet.[20] Use a heat exchanger or cooling coil at the outlet to rapidly cool the lysate.
-
For robust cells, multiple passes through the homogenizer may be necessary to achieve the desired level of disruption.[2]
-
Collect the homogenized lysate and proceed with downstream extraction and purification steps.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Modeling and optimization of a continuous bead milling process for bacterial cell lysis using response surface methodology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. homogenizers.net [homogenizers.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Two-Step Optimization for Improving Prodigiosin Production Using a Fermentation Medium for Serratia marcescens and an Extraction Process | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 12. Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of prodigiosin biosynthesis by Serratia marcescens using unconventional bioresources - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction of the Anticancer and Antimicrobial Agent, Prodigiosin, from Vibrio gazogenes PB1 and Its Identification by 1D and 2D NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 16. research.uees.edu.ec [research.uees.edu.ec]
- 17. arrow.tudublin.ie [arrow.tudublin.ie]
- 18. m.youtube.com [m.youtube.com]
- 19. Frontiers | Artificial Intelligence vs. Statistical Modeling and Optimization of Continuous Bead Milling Process for Bacterial Cell Lysis [frontiersin.org]
- 20. Influence of High-Pressure Homogenization on the Physicochemical Properties and Betalain Pigments of Red Beetroot (Beta vulgaris L.) Juice - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Prodigiosin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in prodigiosin (B1679158) production. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during prodigiosin production in a question-and-answer format.
Question 1: Why is there no or very low prodigiosin production in my culture?
Answer: Low or absent prodigiosin production can stem from several factors. A primary reason is suboptimal culture conditions. Prodigiosin is a secondary metabolite, and its production is sensitive to environmental and nutritional factors.[1][2] Key parameters to verify include:
-
Temperature: Serratia marcescens, a common prodigiosin producer, typically synthesizes the pigment at temperatures between 25°C and 30°C.[3][4][5] Production is often significantly inhibited at temperatures above 32°C and completely blocked at 37°C or higher.[6][7][8]
-
pH: The optimal pH for prodigiosin production generally falls within a neutral to slightly alkaline range, typically between pH 7.0 and 8.5.[1][9][10][11] Extreme pH values can inhibit pigment synthesis.
-
Aeration: Adequate oxygen supply is crucial for prodigiosin biosynthesis.[7] Insufficient aeration can limit production. Ensure proper agitation in liquid cultures.
-
Media Composition: The type and concentration of carbon and nitrogen sources are critical. While various media can support growth, specific components can enhance prodigiosin yield. For example, peptone and certain oils have been shown to be effective.[12][13]
-
Inoculum Age and Density: The physiological state of the inoculum can impact subsequent prodigiosin production. Using an inoculum from the late exponential growth phase is generally recommended.
Question 2: I am observing significant color variation between batches, from light pink to deep red. What could be the cause?
Answer: Color intensity is directly related to the concentration of prodigiosin. Variability in color between batches suggests inconsistent production yields. This can be attributed to minor fluctuations in the culture environment. To ensure consistency:
-
Standardize Media Preparation: Precisely weigh all media components and ensure complete dissolution. The quality of raw materials, such as peptone or yeast extract, can also vary between suppliers or even lots.
-
Control pH: Monitor and, if necessary, buffer the pH of the medium throughout the fermentation process. The metabolic activity of the bacteria can alter the pH of the culture.[9]
-
Maintain Consistent Temperature: Use a calibrated incubator and ensure uniform temperature distribution within it. Even slight temperature variations can impact prodigiosin synthesis.[6][7]
-
Regulate Aeration and Agitation: In shaker flasks or bioreactors, maintain consistent agitation speeds and flask volumes to ensure reproducible oxygen transfer rates.
Question 3: My prodigiosin yield is high initially but then decreases over time in subsequent subcultures. Why is this happening?
Answer: This phenomenon, known as strain degeneration, can occur in some pigment-producing bacteria. It may be due to genetic instability, leading to a gradual loss of the ability to synthesize the secondary metabolite. To mitigate this:
-
Proper Strain Maintenance: Avoid excessive subculturing. Prepare a master cell bank and working cell banks from a high-yielding culture. Store these at -80°C or in liquid nitrogen for long-term stability.
-
Periodic Re-isolation: Periodically re-streak the culture on solid media and select single, highly pigmented colonies for subsequent experiments.
-
Optimize Storage Conditions: Ensure that cryopreservation protocols are followed correctly to maintain cell viability and genetic integrity.
Question 4: After extraction, the color of my prodigiosin extract fades quickly. What is the reason, and how can I prevent it?
Answer: Prodigiosin is known to be sensitive to light and can degrade upon prolonged exposure.[1][14] To maintain the stability of the extracted pigment:
-
Minimize Light Exposure: Conduct extraction and subsequent handling steps in a darkened environment or using amber-colored glassware.
-
Store Properly: Store the extracted prodigiosin at low temperatures (e.g., -20°C) in the dark.
-
pH of the Solvent: The color of prodigiosin is pH-dependent. In acidic conditions, it appears red, while in alkaline conditions, it turns yellow-orange.[15] Ensure the pH of your storage solvent is appropriate for your downstream applications and remains consistent. Acidified solvents are often used for extraction and storage to maintain the red color.
Frequently Asked Questions (FAQs)
What are the optimal physical parameters for prodigiosin production?
The optimal physical parameters can vary slightly between different strains of Serratia marcescens and other producing organisms. However, general guidelines are as follows:
| Parameter | Optimal Range | Reference(s) |
| Temperature | 25°C - 30°C | [3][4][5] |
| pH | 7.0 - 8.5 | [1][9][10][11] |
| Incubation Time | 24 - 96 hours | [4][16] |
| Agitation | 150 - 200 rpm | [4][15] |
| Light | Darkness | [1][14] |
Which carbon and nitrogen sources are best for prodigiosin production?
The choice of carbon and nitrogen sources significantly impacts prodigiosin yield. While dextrose and peptone are commonly used, other sources have been shown to be effective.
| Nutrient Source | Examples | Reference(s) |
| Carbon Sources | Dextrose, Maltose, Sucrose, Glycerol, Olive Oil, Starch | [1][4][12][17] |
| Nitrogen Sources | Peptone, Tryptone, Casein Hydrolysate, Yeast Extract | [1][10] |
It is recommended to empirically test different sources and concentrations to determine the optimal composition for a specific strain.
How does quorum sensing regulate prodigiosin production?
Quorum sensing is a cell-density-dependent regulatory system that allows bacteria to coordinate gene expression.[14] In many Serratia strains, the production of prodigiosin is regulated by N-acyl-homoserine lactone (AHL)-mediated quorum sensing.[18][19][20] As the bacterial population grows, the concentration of AHLs increases, which in turn activates the transcription of the pig gene cluster responsible for prodigiosin biosynthesis.[21] However, it's important to note that some prodigiosin-producing strains do not possess a quorum-sensing system, indicating alternative regulatory pathways exist.[18][20]
Experimental Protocols
1. Protocol for Prodigiosin Production in Shake Flasks
This protocol provides a general method for the cultivation of Serratia marcescens for prodigiosin production.
-
Media Preparation: Prepare a suitable production medium (e.g., peptone-glycerol broth or nutrient broth). Sterilize by autoclaving at 121°C for 15 minutes.
-
Inoculum Preparation: Inoculate a single colony of S. marcescens into a starter culture of the same medium. Incubate at 28°C with shaking at 180 rpm for 18-24 hours.
-
Production Culture: Inoculate the production medium with 2% (v/v) of the starter culture.
-
Incubation: Incubate the production flasks at 28°C with shaking at 180-200 rpm for 48-72 hours in the dark.
-
Monitoring: Periodically take samples to measure cell growth (OD600) and prodigiosin production.
2. Protocol for Prodigiosin Extraction and Quantification
This protocol describes a common method for extracting and quantifying prodigiosin.
-
Cell Harvesting: Centrifuge the culture broth (e.g., at 8,000 x g for 15 minutes) to pellet the cells.
-
Extraction: Discard the supernatant and resuspend the cell pellet in acidified methanol (B129727) (e.g., 96 ml methanol + 4 ml 1N HCl).[22] Vortex vigorously to ensure complete extraction of the pigment.
-
Clarification: Centrifuge the mixture again to remove cell debris.
-
Quantification: Measure the absorbance of the supernatant at 535 nm using a spectrophotometer. Acidified methanol should be used as a blank.[23] The concentration can be calculated using the Beer-Lambert law with a known extinction coefficient or by creating a standard curve with purified prodigiosin.
Visualizations
Caption: A generalized experimental workflow for prodigiosin production and analysis.
Caption: A simplified diagram of AHL-mediated quorum sensing in prodigiosin regulation.
References
- 1. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 2. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eeb.lu.lv [eeb.lu.lv]
- 6. Thermoregulation of Prodigiosin Biosynthesis by Serratia marcescens is Controlled at the Transcriptional Level and Requires HexS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of temperature of incubation and type of growth medium on pigmentation in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of pH on prodigiosin production by non-proliferating cells of Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. A novel medium for the enhanced cell growth and production of prodigiosin from Serratia marcescens isolated from soil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 16. phcog.com [phcog.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Distribution and Genetic Diversity of Genes Involved in Quorum Sensing and Prodigiosin Biosynthesis in the Complete Genome Sequences of Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Extraction of prodigiosin from Serratia marcescens and its application as an antibacterial spray - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Prodigiosin Hydrochloride Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Prodigiosin (B1679158) hydrochloride extracts.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction and purification of Prodigiosin hydrochloride.
Question: My final this compound product has low purity after purification. What are the potential causes and solutions?
Answer: Low purity is a common issue and can stem from several factors throughout the extraction and purification process.
-
Incomplete Extraction of Impurities: The initial solvent extraction may co-extract other cellular components like lipids, proteins, and other pigments. It is crucial to select an appropriate solvent system. Acetone (B3395972) has been shown to be a superior solvent for initial extraction[1]. Subsequent partitioning between an organic solvent (like dichloromethane) and water can help remove water-soluble impurities[2].
-
Improper Stationary Phase in Chromatography: For silica (B1680970) gel column chromatography, the choice of silica gel (e.g., silica gel 60) and its proper packing are critical. Inconsistent packing can lead to poor separation[3].
-
Incorrect Mobile Phase Composition: The solvent system used for elution in column chromatography must be optimized. A common mobile phase is a mixture of toluene (B28343) and ethyl acetate (B1210297) (e.g., 9:1 v/v), which has been shown to yield high purity (98%)[3]. If separation is poor, consider a gradient elution or trying different solvent systems like chloroform:ethyl acetate[3].
-
Co-elution of Impurities: Some impurities may have similar polarity to Prodigiosin and co-elute during chromatography. In such cases, a secondary purification step using High-Performance Liquid Chromatography (HPLC) with a C18 column can be employed to achieve higher purity (>98%)[4].
Question: What are the common impurities found in crude this compound extracts?
Answer: While specific impurities can vary based on the fermentation media and extraction method, common contaminants in crude extracts from Serratia marcescens include:
-
Other Cellular Pigments: Serratia marcescens can produce other pigments that may be co-extracted.
-
Lipids and Fatty Acids: These are major components of the bacterial cell membrane and are often extracted along with the hydrophobic Prodigiosin.
-
Proteins and Peptides: Remnants from the bacterial cells.
-
Media Components: Unconsumed components from the fermentation broth.
-
Degradation Products: Prodigiosin is sensitive to light and alkaline pH, which can lead to its degradation[5][6][7].
Question: The color of my Prodigiosin extract changed from red to orange/pink. What does this indicate?
Answer: The color of Prodigiosin is highly dependent on the pH of the solution.
-
Acidic pH (pH 2.0): The extract will appear pink, with a maximum absorbance around 540 nm[8].
-
Neutral pH (pH 7.0): The characteristic red color is observed, with a maximum absorbance around 533-535 nm[8][9].
-
Alkaline pH (pH 9.0): The color shifts to orange, with a maximum absorbance around 468 nm[8].
Therefore, a color change likely indicates a shift in the pH of your solution. For this compound, maintaining an acidic to neutral pH is important for stability[5].
Question: I am experiencing a low yield of purified Prodigiosin. How can I improve it?
Answer: Low yield can be attributed to losses at various stages of the purification process.
-
Extraction Efficiency: Ensure complete extraction from the bacterial pellet. Using an effective solvent like acidified ethanol (B145695) or acetone is key[1][10]. Vigorous mixing or sonication can also improve extraction efficiency[11].
-
Losses during Chromatography: Prodigiosin can adhere to the silica gel in the column. Ensure the mobile phase has sufficient polarity to elute the compound. Adding an antioxidant during purification has been shown to greatly reduce product loss[12].
-
Degradation: Protect the extract from light and high temperatures during the process, as Prodigiosin is sensitive to these conditions[6][7]. Perform purification steps in a timely manner and store the product at -20°C[5].
-
Multiple Purification Steps: Each purification step will inevitably lead to some product loss. Optimize each step to maximize recovery. A two-step purification involving silica gel chromatography followed by HPLC can offer a good balance between purity and yield[4].
Quantitative Data on Prodigiosin Purification
The following tables summarize quantitative data from various studies on Prodigiosin purification.
| Purification Method | Purity Achieved | Source Organism | Reference |
| Silica Gel Column Chromatography | 98% | Serratia marcescens M10 | [3] |
| HPLC | 95.95% | Serratia marcescens JSSCPM1 | [8] |
| Silica Gel Chromatography and HPLC | >98% | Serratia marcescens | [4] |
| Silica Gel Chromatography | ~95% | Serratia sp. KH-95 | [9] |
| Double Silica Gel Column Chromatography | ≥91.5% - >99% | Serratia marcescens | [12] |
| Analytical Method | Key Parameter | Typical Value | Reference |
| UV-Vis Spectroscopy | Maximum Absorbance (Acidic) | 530-540 nm | [8][9][13] |
| Molar Extinction Coefficient | in acidified ethanol | 139,800 ± 5,100 M⁻¹cm⁻¹ | [2] |
| Mass Spectrometry (TOF MS ES+) | Molecular Weight | 323.0 Da (Prodigiosin base) | [8][9] |
| HPLC | Retention Time | Varies with method | [8][14] |
Experimental Protocols
Below are detailed methodologies for key experiments in this compound purification.
Extraction of Crude Prodigiosin
This protocol is based on methods described for extraction from Serratia marcescens.
-
Cell Harvesting: Centrifuge the bacterial culture broth (e.g., at 8,000 rpm for 15 minutes at 4°C) to pellet the cells[13]. Discard the supernatant.
-
Extraction: To the cell pellet, add acidified ethanol (4% v/v of 1 M HCl in ethanol) or acetone[1][2][10].
-
Cell Lysis: Vortex the mixture vigorously to ensure complete cell lysis and extraction of the pigment[1]. Sonication can also be used to improve this step[11].
-
Debris Removal: Centrifuge the mixture again to pellet cell debris.
-
Solvent Evaporation: Collect the supernatant containing the crude Prodigiosin and evaporate the solvent using a rotary evaporator.
Purification by Silica Gel Column Chromatography
This protocol describes a common method for purifying the crude extract.
-
Column Preparation: Prepare a chromatography column with silica gel 60, using a wet slurry method with a non-polar solvent like methanol[3].
-
Sample Loading: Dissolve the crude Prodigiosin extract in a minimal amount of the mobile phase and mix it with a small amount of silica gel (1:1 w/w)[3]. Allow the solvent to evaporate, and then carefully load the dried, pigment-coated silica onto the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. A common system is toluene:ethyl acetate (9:1 v/v)[3]. Other systems like n-hexane:toluene (1:1 v/v) followed by toluene:ethyl acetate (9:1 v/v) have also been reported[3].
-
Fraction Collection: Collect the eluted red-colored fractions.
-
Purity Analysis: Analyze the purity of the collected fractions using Thin Layer Chromatography (TLC) or HPLC[3].
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Prodigiosin.
Purity Assessment by HPLC
This protocol outlines a general method for analyzing the purity of this compound.
-
Sample Preparation: Dissolve a small amount of the purified Prodigiosin in a suitable solvent like methanol (B129727) or acetonitrile (B52724).
-
HPLC System: Use a C18 column (e.g., Zorbax Extend C18)[4].
-
Mobile Phase: A common mobile phase is a mixture of methanol and 0.1% glacial acetic acid in water (e.g., 65:35 v/v)[4]. Another reported mobile phase is acetonitrile and 10 mM ammonium (B1175870) acetate (85:15 v/v)[11].
-
Detection: Set the detector wavelength to 535 nm for Prodigiosin[4][8].
-
Injection and Analysis: Inject the sample and run the analysis. The purity is determined by the relative area of the Prodigiosin peak in the chromatogram. Purity levels of >98% can be achieved with this method[4].
Visualizations
Experimental Workflow for Prodigiosin Purification
Caption: Workflow for Prodigiosin Extraction and Purification.
Principle of Column Chromatography Separation
Caption: Separation Principle in Column Chromatography.
References
- 1. Extraction of the Anticancer and Antimicrobial Agent, Prodigiosin, from Vibrio gazogenes PB1 and Its Identification by 1D and 2D NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient recombinant production of prodigiosin in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. CN102311981B - Method for preparing and purifying prodigiosin - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Effects of light conditions on prodigiosin stability in the biocontrol bacterium Serratia marcescens strain B2 [agris.fao.org]
- 7. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain: Exploring the Biosynthetic Gene Clusters of Serratia Species for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. CN115745863B - Method for extracting prodigiosin from fermentation liquor containing prodigiosin - Google Patents [patents.google.com]
- 13. rjlbpcs.com [rjlbpcs.com]
- 14. researchgate.net [researchgate.net]
Prodigiosin Hydrochloride Fermentation: A Technical Support Guide for Scaling Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up prodigiosin (B1679158) hydrochloride fermentation from shake flasks to bioreactors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My prodigiosin yield has significantly decreased after moving from shake flask to bioreactor. What are the common causes?
A1: A drop in prodigiosin yield during scale-up is a common challenge. Several factors, often interconnected, can contribute to this issue. The most critical parameters to investigate are aeration and agitation, pH control, and nutrient distribution. In shake flasks, oxygen transfer is passive and dependent on surface area and shaking speed, while bioreactors rely on active sparging and agitation, which can create high shear stress.[1][2]
Troubleshooting Steps:
-
Optimize Agitation and Aeration: High agitation speeds can cause shear stress, damaging microbial cells and affecting pigment production. Conversely, insufficient agitation can lead to poor oxygen distribution and nutrient mixing. Start with a lower agitation speed in the bioreactor and gradually increase it while monitoring dissolved oxygen (DO) levels and cell viability. Maintaining a consistent oxygen mass transfer coefficient (kLa) between the flask and bioreactor can be a key scale-up criterion.[3]
-
Implement Strict pH Control: Prodigiosin production is highly sensitive to pH, with the optimal range typically between 6.0 and 8.0 for Serratia marcescens.[4][5][6] In a bioreactor, microbial metabolism can cause rapid pH shifts. Implement a pH control system using automated acid/alkali addition to maintain the optimal pH throughout the fermentation.
-
Evaluate Medium Composition: Nutrients that were sufficient in a small-scale flask may become limiting in a larger bioreactor volume. Ensure homogenous mixing to prevent localized nutrient depletion. Consider fed-batch strategies to supply key nutrients, like a carbon source, throughout the fermentation process to maintain optimal production.[7]
Q2: I'm observing a change in the color of my fermentation broth, and the final prodigiosin extract appears unstable. Why is this happening?
A2: Prodigiosin is known for its vibrant red color, but it can be sensitive to environmental conditions, leading to discoloration.[8] Stability issues can arise from pH fluctuations and exposure to light.
Troubleshooting Steps:
-
Monitor and Control pH: Prodigiosin's color is pH-dependent. At acidic pH (below 4), it tends to be red, while at alkaline pH (above 9), it can turn yellow-orange. Maintaining a stable pH within the optimal range for production (typically 6-8) is crucial for color consistency.
-
Protect from Light: Prodigiosin is photosensitive and can degrade upon prolonged exposure to light. If your bioreactor is transparent, consider shielding it from direct light to prevent pigment degradation.[9]
Q3: My bioreactor fermentation is experiencing contamination. What are the best practices to avoid this?
A3: Contamination is a critical issue in any fermentation process and can be particularly challenging in larger-scale bioreactors.
Troubleshooting Steps:
-
Ensure Sterility: Implement rigorous sterilization protocols for the bioreactor vessel, probes, and all media and feed solutions. Autoclave all components that can withstand the process and use sterile filtration for heat-sensitive solutions.
-
Maintain Aseptic Technique: Use strict aseptic techniques during inoculation and sampling. Ensure all connection points are sterile and properly sealed.
-
Positive Pressure: Maintain a slight positive pressure inside the bioreactor to prevent the entry of airborne contaminants.
Q4: What are the key differences in optimal parameters between shake flask and bioreactor fermentation for prodigiosin?
A4: While the fundamental requirements for microbial growth and prodigiosin production remain the same, the optimal parameters often need to be adjusted when moving from a shake flask to a bioreactor due to differences in the physical and chemical environment.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for prodigiosin fermentation in both shake flasks and bioreactors.
Table 1: Comparison of Fermentation Parameters in Shake Flask vs. Bioreactor
| Parameter | Shake Flask | Bioreactor | Key Considerations for Scale-Up |
| Temperature (°C) | 25 - 30[6][10] | 25 - 30[11] | Maintain consistent temperature. Bioreactors require efficient cooling systems to dissipate heat generated by agitation and metabolism.[1] |
| pH | 6.0 - 8.0[4][6] | 6.0 - 8.0 (with automated control)[5][12] | Crucial for both growth and pigment stability. Active pH control is essential in bioreactors.[3] |
| Agitation (rpm) | 150 - 250[6][13] | 200 - 400 (highly vessel-dependent)[14][15] | Optimize to balance oxygen transfer and shear stress.[1][3] |
| Aeration | Passive (surface aeration) | Active (sparging, vvm)[15] | Dissolved oxygen (DO) control is critical in bioreactors. Aim for a DO level of around 10%.[12] |
| Inoculum Size (%) | 1 - 2[8][16] | 5 - 10 | A larger inoculum can reduce the lag phase in a bioreactor. |
| Fermentation Time (h) | 48 - 96[4] | 24 - 72[3][10] | Bioreactors often have shorter optimal fermentation times due to better process control. |
Table 2: Reported Prodigiosin Yields in Shake Flask and Bioreactor
| Organism | Scale | Medium Components | Yield | Reference |
| Serratia marcescens | Shake Flask | Sucrose (16.29 g/L), Peptone (11.76 g/L), Tween 80 (2.64 g/L) | 1653.95 mg/L | [8] |
| Serratia rubidaea | Shake Flask | Marine Broth with supplements | 19.7 mg/L | [3] |
| Serratia marcescens | Shake Flask | Peanut broth, Maltose (0.5%) | 25.10 mg/mL | [6] |
| Serratia AM8887 | 5L Bioreactor | Optimized medium | 7 g/L | [12] |
| Serratia rubidaea | 2L Bioreactor | Marine Broth with supplements | 293.1 mg/L | [3] |
| Serratia marcescens | 5L Bioreactor | Two-step feeding (Glucose then Glycerol) | 583 mg/L | [7] |
| Serratia marcescens TNU02 | 14L Bioreactor | 1% Groundnut cake | ~6800 mg/L | [15] |
Experimental Protocols
Protocol 1: Prodigiosin Fermentation in Shake Flask
-
Medium Preparation: Prepare the desired fermentation medium (e.g., based on Table 2). A common medium consists of peptone (10 g/L), soluble starch (5 g/L), MgSO₄ (1 g/L), and K₂HPO₄ (1 g/L).[8] Adjust the pH to 7.0-7.5.
-
Sterilization: Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving at 121°C for 15 minutes.
-
Inoculum Preparation: Inoculate a loopful of Serratia marcescens from a fresh agar (B569324) plate into a flask containing a sterile seed medium (e.g., LB broth). Incubate at 28°C on a rotary shaker at 180 rpm for 24 hours.
-
Inoculation: Inoculate the production flasks with 2% (v/v) of the seed culture.
-
Incubation: Incubate the flasks at 28°C with shaking at 180 rpm for 48-72 hours.[8]
-
Monitoring: Monitor cell growth (OD₆₀₀) and prodigiosin production (OD₅₃₅ of acidified methanol (B129727) extract) at regular intervals.
Protocol 2: Scaling Up to a 5L Bioreactor
-
Bioreactor Preparation and Sterilization: Assemble the 5L bioreactor with all necessary probes (pH, DO, temperature). Add 3L of the production medium and sterilize the bioreactor in-situ.
-
Inoculum Preparation: Prepare a larger volume of seed culture (e.g., 300 mL for a 10% inoculum) following the shake flask protocol.
-
Bioreactor Inoculation: Aseptically transfer the seed culture to the sterilized bioreactor.
-
Fermentation Control: Set the fermentation parameters:
-
Temperature: 28°C
-
pH: Maintain at 7.0 using automated addition of 1M HCl and 1M NaOH.
-
Agitation: Start at 200 rpm and adjust to maintain a DO of at least 10%.
-
Aeration: Supply sterile air at a rate of 1 vvm (volume of air per volume of medium per minute).
-
-
Monitoring and Sampling: Aseptically collect samples at regular intervals to monitor cell growth, substrate consumption, and prodigiosin production.
-
Fed-Batch Strategy (Optional): To enhance yield, a fed-batch strategy can be implemented. After the initial carbon source is depleted (as indicated by a sharp increase in DO), feed a concentrated solution of a secondary carbon source like glycerol.[7]
Visualizations
Caption: Experimental workflow for scaling up prodigiosin fermentation.
Caption: Simplified prodigiosin biosynthetic pathway.[17][18][19][20]
References
- 1. How to Scale Up Fermentation from Shake Flask to 5L [synapse.patsnap.com]
- 2. scientificbio.com [scientificbio.com]
- 3. Improving Bioprocess Conditions for the Production of Prodigiosin Using a Marine Serratia rubidaea Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpmr.com [wjpmr.com]
- 5. The effect of pH on prodigiosin production by non-proliferating cells of Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of physicochemical parameters influencing the production of prodigiosin from Serratia nematodiphila RL2 and exploring its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodigiosin Production by Serratia marcescens UCP 1549 Using Renewable-Resources as a Low Cost Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Production of prodigiosin pigment by Serratia marcescens is negatively associated with cellular ATP levels during high-rate, low-cell-density growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 18. Frontiers | Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Prodigiosin - Wikipedia [en.wikipedia.org]
Troubleshooting inconsistent results in Prodigiosin cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prodigiosin (B1679158) cytotoxicity assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: High variability between replicate wells.
-
Question: My results show significant differences in cytotoxicity between wells that were treated with the same concentration of Prodigiosin. What could be the cause?
-
Answer: High variability is a common issue and can stem from several factors:
-
Uneven Cell Seeding: Adherent cells can clump, and all cell types can settle, leading to an inconsistent number of cells per well.
-
Solution: Ensure your cell suspension is homogenous by gently pipetting up and down multiple times before and during plating. For suspension cells, gently swirl the flask or tube between pipetting.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, Prodigiosin, or assay reagents will lead to significant variability.
-
Solution: Ensure your pipettes are properly calibrated. Use fresh tips for each replicate. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer.
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are more susceptible to evaporation, which can alter media concentration and affect cell growth.
-
Solution: To minimize this, avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Prodigiosin Precipitation: Prodigiosin is a hydrophobic compound and can precipitate out of aqueous culture media, especially at higher concentrations, leading to uneven exposure to the cells.[1][2]
-
Solution: Visually inspect your wells for any signs of precipitation after adding Prodigiosin. It may be necessary to use a low percentage of a solubilizing agent like DMSO. Ensure the final concentration of the solvent is consistent across all wells, including controls, and is non-toxic to the cells.
-
-
Issue 2: Inconsistent IC50 values across experiments.
-
Question: I am getting different IC50 values for Prodigiosin on the same cell line in separate experiments. Why is this happening?
-
Answer: Fluctuations in IC50 values can be frustrating. Here are some potential causes:
-
Cell Passage Number and Health: The sensitivity of cells to cytotoxic agents can change as they are passaged. Older cultures may be more resistant or senescent.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Regularly check for signs of contamination (e.g., from mycoplasma) and ensure cells are in the logarithmic growth phase at the time of the assay.
-
-
Prodigiosin Stock Solution Instability: Prodigiosin is sensitive to light, temperature, and pH, which can lead to its degradation over time.[3][4]
-
Solution: Prepare fresh dilutions of Prodigiosin from a concentrated stock for each experiment. Store the stock solution in a dark, cold environment (e.g., -20°C). When preparing working solutions, protect them from light.
-
-
Variations in Incubation Time: The duration of cell exposure to Prodigiosin will directly impact the observed cytotoxicity.
-
Solution: Standardize the incubation time for all experiments. If you are comparing different studies, be aware that different incubation times will likely yield different IC50 values.
-
-
Inconsistent Cell Seeding Density: The initial number of cells seeded can affect the outcome of the assay.
-
Solution: Optimize and maintain a consistent cell seeding density for each cell line and assay duration.
-
-
Issue 3: High background in colorimetric assays (e.g., MTT).
-
Question: My control wells (no cells or vehicle-only) have high absorbance readings in my MTT assay. What is causing this?
-
Answer: High background can mask the true signal from the cells. Consider the following:
-
Prodigiosin's Color: Prodigiosin is a red pigment, and its natural color can interfere with the absorbance readings of colorimetric assays that measure at a similar wavelength (around 535 nm for Prodigiosin, and 570 nm for the formazan (B1609692) product in an MTT assay).[5][6][7]
-
Solution: Include a "Prodigiosin only" control (wells with media and Prodigiosin but no cells) for each concentration. Subtract the average absorbance of these wells from your experimental wells.
-
-
Media Components: Phenol (B47542) red in culture media can contribute to background absorbance.
-
Solution: If possible, use phenol red-free media for the duration of the assay. If you must use media with phenol red, be sure to include a media-only blank for background subtraction.
-
-
Incomplete Solubilization of Formazan Crystals (MTT Assay): If the purple formazan crystals are not fully dissolved, it can lead to inaccurate and artificially high readings.
-
Solution: Ensure thorough mixing after adding the solubilization solution (e.g., DMSO or a specialized reagent). Visually inspect the wells to confirm that all crystals have dissolved before reading the plate.
-
-
Frequently Asked Questions (FAQs)
Q1: Which cytotoxicity assay is best for use with Prodigiosin?
A1: The choice of assay depends on the specific research question.
-
MTT or similar tetrazolium-based assays (XTT, WST-1): These are common and measure metabolic activity. However, be mindful of potential interference from Prodigiosin's color. Always include proper controls.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures membrane integrity by detecting LDH released from damaged cells. As a colorimetric assay, it's important to have controls for Prodigiosin's color.
-
Apoptosis Assays (e.g., Annexin V/PI staining): These flow cytometry-based assays provide detailed information on the mechanism of cell death (apoptosis vs. necrosis) and are less likely to be affected by the color of Prodigiosin.[8][9]
-
ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP in viable cells and are generally less susceptible to color interference.
It is often recommended to use more than one type of assay to confirm results.
Q2: What is the best solvent for Prodigiosin and what should I use as a vehicle control?
A2: Prodigiosin is soluble in organic solvents like ethanol, methanol, acetone, and DMSO.[10][11][12]
-
Solvent Choice: DMSO is a common choice for in vitro assays due to its high solubilizing power and relatively low toxicity at low concentrations.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This consists of cells treated with the highest concentration of the solvent (e.g., DMSO) used in your experimental wells. This allows you to distinguish the cytotoxic effects of Prodigiosin from any effects of the solvent itself. The final concentration of DMSO in the culture media should typically be kept at or below 0.5%.
Q3: How should I determine the optimal cell seeding density?
A3: The optimal seeding density depends on the cell line's growth rate and the duration of the assay. The goal is to have the cells in a logarithmic growth phase at the end of the experiment and to avoid both sparse and over-confluent monolayers.
-
Optimization Protocol: Plate a range of cell densities in a 96-well plate and measure their viability at different time points (e.g., 24, 48, and 72 hours) using your chosen assay. The optimal density will provide a linear and reproducible response over the intended duration of your experiment.[13][14][15]
Q4: How stable is Prodigiosin in cell culture conditions?
A4: The stability of Prodigiosin can be influenced by several factors in a cell culture environment. It is sensitive to light, and its stability can also be affected by temperature and pH.[3][4] It is recommended to prepare fresh dilutions for each experiment and to protect solutions from light. While it is generally stable for the duration of most standard cytotoxicity assays (24-72 hours) when stored properly, prolonged exposure to light and higher temperatures should be avoided.
Quantitative Data Summary
Table 1: Reported IC50 Values of Prodigiosin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |
| HepG2 | Hepatocellular Carcinoma | 27 | 24 | MTT | [16] |
| H460 | Lung Cancer | 23 | 24 | MTT | [16] |
| MCF-7 | Breast Cancer | <2 µg/mL | 24 | MTT | [16] |
| SK-LU-1 | Lung Cancer | 4.6 | 24 | MTT | [16] |
| HL-60 | Promyelocytic Leukemia | 1.7 µg/mL | 72 | MTT | [17] |
| NCIH-292 | Mucoepidermoid Carcinoma | 3.6 µg/mL | 72 | MTT | [17] |
| Hep-2 | Laryngeal Carcinoma | 3.4 µg/mL | 72 | MTT | [17] |
Table 2: Factors Affecting Prodigiosin Stability
| Factor | Condition | Stability | Reference |
| Temperature | 4°C | >98% after 30 days | [3] |
| 37°C | <30% after 30 days | [3] | |
| Light | White or blue light | Degrades | N/A |
| Red or far-red light | Stable | N/A | |
| pH | Neutral | Most stable | N/A |
| Extreme pH | Degrades | N/A |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of Prodigiosin and a vehicle control (e.g., DMSO). Include "no cell" and "Prodigiosin only" controls for background subtraction. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[17][18][19][20]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., 100 µL of DMSO) to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[21][22][23][24]
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells, according to the kit's instructions.
Annexin V/PI Apoptosis Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a suitable culture plate or flask and treat with Prodigiosin for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the media) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[8][9][25][26]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: General workflow for a Prodigiosin cytotoxicity assay.
Caption: Troubleshooting decision tree for inconsistent results.
Caption: Simplified signaling pathways affected by Prodigiosin.
References
- 1. Serratia Secondary Metabolite Prodigiosin Inhibits Pseudomonas aeruginosa Biofilm Development by Producing Reactive Oxygen Species that Damage Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective Cytotoxic Activity of Prodigiosin@halloysite Nanoformulation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses [frontiersin.org]
- 6. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicopublication.com [medicopublication.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Two-Step Optimization for Improving Prodigiosin Production Using a Fermentation Medium for Serratia marcescens and an Extraction Process [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. bds.berkeley.edu [bds.berkeley.edu]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. canvaxbiotech.com [canvaxbiotech.com]
- 23. sciencellonline.com [sciencellonline.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Managing Foaming in Serratia marcescens Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing foaming issues during Serratia marcescens fermentation.
Troubleshooting Guide
Issue 1: Excessive and Persistent Foam Formation Early in Fermentation
Possible Causes:
-
High Protein Content in Media: Complex media components like peptone, yeast extract, and corn steep liquor are rich in proteins that act as surfactants, stabilizing foam.[1][2][3]
-
High Aeration and Agitation Rates: Intense agitation and high sparging rates can introduce a large volume of gas into the broth, leading to significant foam generation, especially in the initial stages when the medium is nutrient-rich.[4][5][6][7]
-
Presence of Surfactants in Media Components: Some media components may inherently contain surface-active agents that contribute to foaming.[1][8]
Troubleshooting Steps:
-
Media Optimization:
-
If possible, substitute a portion of complex nitrogen sources with chemically defined ones.
-
Evaluate different suppliers for media components, as their composition can vary.
-
Test lower concentrations of protein-rich components while ensuring they do not limit growth.
-
-
Process Parameter Adjustment:
-
Start the fermentation with lower aeration and agitation rates and gradually increase them as the culture grows and nutrient concentration decreases.[4]
-
Implement a dissolved oxygen (DO) control cascade where agitation and aeration rates are automatically adjusted to maintain a set DO level, which can help prevent excessive aeration.
-
-
Initial Antifoam Addition:
-
Add a small, predetermined amount of a suitable antifoam agent to the medium before inoculation.[9] This can help suppress initial foam formation.
-
Issue 2: Sudden and Uncontrolled Foaming During Mid-to-Late Fermentation
Possible Causes:
-
Cell Lysis: As the culture enters the stationary or decline phase, cell lysis can release intracellular proteins and other macromolecules that stabilize foam.[1][9]
-
Production of Extracellular Polymeric Substances (EPS) and Biosurfactants: Serratia marcescens is known to produce biosurfactants, such as serrawettin, and EPS, which can contribute significantly to foam stability.[10][11] Biofilm formation is also associated with EPS production.[12][13]
-
Metabolite Production: The secretion of certain metabolites during fermentation can alter the physical properties of the broth, leading to increased foaming.[10]
Troubleshooting Steps:
-
Monitor Culture Viability: Regularly monitor cell viability using methods like plate counts or flow cytometry to anticipate the onset of cell lysis.
-
Antifoam Dosing Strategy:
-
Consider Mechanical Foam Control: Install a mechanical foam breaker in the fermenter headspace to physically disrupt the foam.[4][14] This can be used in conjunction with chemical antifoams to reduce their overall consumption.[1]
-
pH Control: Maintain the pH of the culture away from the isoelectric point of the major proteins in the broth, as foaming is often maximal at this pH due to reduced protein solubility.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main causes of foaming in Serratia marcescens fermentation?
A1: Foaming in Serratia marcescens fermentation is primarily caused by a combination of factors:
-
Media Composition: The presence of proteins, polysaccharides, and other surface-active molecules in the culture medium.[1][14]
-
Process Parameters: High aeration and agitation rates introduce gas into the broth.[4][5]
-
Microbial Activity: Serratia marcescens produces its own surface-active compounds, such as the biosurfactant serrawettin, and extracellular polymeric substances (EPS) that contribute to foam stability.[10][11] Cell lysis can also release intracellular components that act as foam stabilizers.[1][9]
Q2: How do I select the right antifoaming agent for my Serratia marcescens fermentation?
A2: The ideal antifoaming agent should:
-
Be effective at low concentrations.
-
Be non-toxic to Serratia marcescens and not interfere with its metabolism.
-
Not interfere with downstream processing and product purification.[4][14]
-
Be heat-sterilizable without losing its activity.[4][9] Commonly used antifoams include silicone-based agents and polyglycols.[14] It is recommended to screen several antifoam agents at different concentrations to find the most suitable one for your specific process.
Q3: Can foaming be controlled without the use of chemical antifoams?
A3: Yes, foaming can be managed through several non-chemical methods:
-
Mechanical Foam Breakers: These devices are installed in the fermenter headspace and use centrifugal force to break down foam.[4][14][15]
-
Process Optimization: Adjusting aeration and agitation rates can minimize foam formation.[4][14]
-
Media Design: Modifying the composition of the fermentation medium to reduce the concentration of foam-causing substances.[1][14]
-
Vessel Design: Using a fermenter with a larger headspace can provide more volume to contain the foam.[14]
Q4: How does aeration and agitation affect foaming and product formation in Serratia marcescens?
A4: Aeration and agitation have a dual effect. They are crucial for providing sufficient oxygen for cell growth and product formation. However, high levels can lead to excessive foaming.[5][7] In a study on serratiopeptidase production by Serratia marcescens, a high agitation and aeration rate led to uncontrollable foaming and had an adverse effect on enzyme production.[5] Finding the optimal balance is key, and this often involves using the lowest rates that still provide adequate oxygen transfer for the desired outcome.
Q5: Is there a link between biofilm formation and foaming in Serratia marcescens?
A5: Yes, there is a potential link. Biofilm formation in Serratia marcescens involves the production of an extracellular matrix, which is rich in exopolysaccharides (EPS), proteins, and other macromolecules.[12][13] These same components can increase the viscosity and surface tension of the fermentation broth, thereby stabilizing foam. Quorum sensing mechanisms regulate both biofilm formation and the production of some extracellular products in Serratia marcescens.[12][13][16] Therefore, conditions that favor biofilm formation may also exacerbate foaming issues.
Data Presentation
Table 1: Effect of Aeration and Agitation on Serratiopeptidase (SRP) Production and Foaming in Serratia marcescens NRRL B-23112
| Agitation (rpm) | Aeration (vvm) | Maximum SRP Production (EU/ml) | Observations on Foaming |
| 300 | 0.05 | 2,850 | - |
| 300 | 0.075 | 4,450 | - |
| 300 | 0.1 | 5,700 | - |
| 400 | 0.075 | 11,580 | Optimal production |
| 500 | 0.05 | 9,750 | High foam formation, difficult to control |
| 500 | 0.075 | 8,240 | High foam formation, difficult to control |
| 500 | 0.1 | 7,500 | High foam formation, difficult to control |
Data adapted from a study on the effects of dissolved oxygen and agitation on serratiopeptidase production.[5][7]
Experimental Protocols
Protocol 1: Screening of Antifoaming Agents
Objective: To determine the most effective antifoaming agent and its optimal concentration for a Serratia marcescens fermentation.
Materials:
-
Serratia marcescens culture
-
Fermentation medium
-
A selection of antifoaming agents (e.g., silicone-based, polyglycol-based)
-
Sterile graduated cylinders or shake flasks
-
Air sparging apparatus
-
Sterile syringes and filters
Methodology:
-
Preparation: Prepare the fermentation medium and dispense equal volumes (e.g., 100 mL) into several graduated cylinders or shake flasks. Sterilize the medium.
-
Antifoam Addition: Prepare sterile stock solutions of each antifoam agent. Add different concentrations of each antifoam to the test vessels. Include a control with no antifoam.
-
Inoculation: Inoculate all vessels with the same concentration of Serratia marcescens.
-
Foam Generation: Place the vessels in a shaking incubator at the desired temperature and agitation speed. Alternatively, for a more controlled setup, sparge air through the medium at a defined flow rate.
-
Evaluation:
-
Visually inspect the foam height in each vessel at regular intervals.
-
Record the time it takes for the foam to collapse after stopping agitation/sparging.
-
At the end of the experiment, measure the optical density (OD) or cell viability to assess any inhibitory effects of the antifoam agents.
-
-
Selection: Choose the antifoam agent and concentration that provides the best foam control with the least impact on cell growth.
Protocol 2: Evaluation of Mechanical Foam Breaker Efficacy
Objective: To assess the effectiveness of a mechanical foam breaker in controlling foam during Serratia marcescens fermentation.
Materials:
-
Fermenter equipped with a mechanical foam breaker
-
Serratia marcescens culture
-
Fermentation medium
-
Antifoam agent (for comparison)
Methodology:
-
Control Fermentation: Perform a standard fermentation without the use of the mechanical foam breaker. Control foam using only an antifoam agent added on demand. Record the total volume of antifoam used.
-
Experimental Fermentation:
-
Set up an identical fermentation, but this time, activate the mechanical foam breaker.
-
Set the rotational speed of the foam breaker according to the manufacturer's instructions.
-
Use the same on-demand antifoam addition system as in the control run.
-
-
Data Collection:
-
Throughout both fermentations, monitor and record:
-
Foam level
-
Antifoam consumption
-
Cell growth (OD)
-
Product concentration
-
Power consumption of the agitator and the foam breaker.
-
-
-
Analysis: Compare the antifoam consumption, cell growth, and product yield between the two runs. A significant reduction in antifoam usage without a negative impact on the fermentation performance indicates the effectiveness of the mechanical foam breaker.[1]
Mandatory Visualizations
References
- 1. ovid.com [ovid.com]
- 2. pjbt.org [pjbt.org]
- 3. researchgate.net [researchgate.net]
- 4. Fermentation Foam Control: Principles, Causes, and Solutions - BRS Biotech equipment for biotechnology, pharma, food [brsbiotech.com]
- 5. jmb.or.kr [jmb.or.kr]
- 6. Process and principle of fermentation foam control - BAILUN bio Bioreactor and Fermenter Manufacturer [bailunbioreactor.com]
- 7. Effects of dissolved oxygen and agitation on production of serratiopeptidase by Serratia marcescens NRRL B-23112 in stirred tank bioreactor and its kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Foaming and media surfactant effects on the cultivation of animal cells in stirred and sparged bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. appliedmaterialsolutions.com [appliedmaterialsolutions.com]
- 10. mdpi.com [mdpi.com]
- 11. Microbial production of 2,3-butanediol by a surfactant (serrawettin)-deficient mutant of Serratia marcescens H30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biofilm Formation and Sloughing in Serratia marcescens Are Controlled by Quorum Sensing and Nutrient Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Control Foaming in Microbial Fermentation Processes [synapse.patsnap.com]
- 15. CN110964755A - Method for treating foam in microbial fermentation process - Google Patents [patents.google.com]
- 16. Biofilm Formation and Quorum-Sensing-Molecule Production by Clinical Isolates of Serratia liquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cytotoxicity: Prodigiosin Hydrochloride vs. Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of Prodigiosin hydrochloride and the widely-used chemotherapeutic agent, Doxorubicin. The following sections present a compilation of experimental data, detailed methodologies for key cytotoxicity assays, and visual representations of their mechanisms of action to aid in the objective evaluation of these two compounds.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for this compound and Doxorubicin against various cancer cell lines as reported in the scientific literature. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell seeding density and incubation time.
| Cell Line | Drug | IC50 (µg/mL) | IC50 (µM) | Reference |
| Human Lung Carcinoma (A549) | Prodigiosin | 0.39 | ~1.2 | [1] |
| Prodigiosin | 1.30 | ~4.0 | [2] | |
| Doxorubicin | > 20 µM | > 20 | [3] | |
| Human Colon Adenocarcinoma (HT-29) | Prodigiosin | 0.45 | ~1.4 | [1] |
| Human Gastric Adenocarcinoma (SGC7901) | Prodigiosin | 1.30 | ~4.0 | [1] |
| Human Breast Cancer (MCF-7) | Prodigiosin | 5.1 | ~15.7 | [4] |
| Prodigiosin | <2 | <6.2 | [5] | |
| Doxorubicin | 2.50 | ~4.6 | [3] | |
| Human Promyelocytic Leukemia (HL-60) | Prodigiosin | 1.7 | ~5.2 | [4] |
| Human Mucoepidermoid Carcinoma (NCI-H292) | Prodigiosin | 3.6 | ~11.1 | [4] |
| Doxorubicin | 0.2 | ~0.37 | [4] | |
| Human Laryngeal Carcinoma (Hep-2) | Prodigiosin | 3.4 | ~10.5 | [4] |
| Doxorubicin | 0.7 | ~1.3 | [4] | |
| Human Cervical Cancer (HeLa) | Doxorubicin | 2.92 | ~5.4 | [3] |
| Human Hepatocellular Carcinoma (HepG2) | Doxorubicin | 12.18 | ~22.5 | [3] |
| Human Bladder Cancer (BFTC-905) | Doxorubicin | 2.26 | ~4.2 | [3] |
| Human Melanoma (M21) | Doxorubicin | 2.77 | ~5.1 | [3] |
Note: The molecular weight of Prodigiosin is approximately 323.4 g/mol and Doxorubicin is approximately 543.5 g/mol . Conversions to µM are approximate.
Experimental Protocols
Accurate and reproducible cytotoxicity data is contingent on standardized experimental protocols. The following are detailed methodologies for two commonly used cytotoxicity assays: the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[6][8] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[6][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Doxorubicin) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[9] The principle of the SRB assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[10] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells.[10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for the desired duration.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[9][11]
-
Washing: Remove the TCA and wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.[9][11] Air dry the plates completely.[11]
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[11]
-
Dye Solubilization: Air dry the plates again. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10][11]
-
Absorbance Measurement: Shake the plate for 5-10 minutes to ensure complete solubilization of the dye.[10] Measure the absorbance at a wavelength of approximately 510 nm or 540 nm.[9][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathways affected by this compound and Doxorubicin.
Caption: A generalized workflow for in vitro cytotoxicity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Prodigiosin Hydrochloride vs. Other Natural Anticancer Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of prodigiosin (B1679158) hydrochloride and other prominent natural anticancer compounds: curcumin, resveratrol, paclitaxel, and vincristine (B1662923). The information is curated to assist in research and drug development, with a focus on experimental data, mechanisms of action, and relevant protocols.
Introduction to the Compounds
Prodigiosin hydrochloride , a vibrant red pigment produced by bacteria such as Serratia marcescens, belongs to the prodiginines family of compounds.[1][2] It has garnered significant interest for its pro-apoptotic effects on a wide array of cancer cells, including those with multi-drug resistance, while exhibiting lower toxicity to normal cells.[2][3][4]
Curcumin , the principal curcuminoid of the popular Indian spice turmeric (Curcuma longa), is a polyphenol with well-documented antioxidant, anti-inflammatory, and anticancer properties.[5][6][7] Its anticancer effects are attributed to its ability to modulate multiple cell signaling pathways.[5][6]
Resveratrol , a stilbenoid found in grapes, berries, and peanuts, is another polyphenol known for its diverse biological activities.[8][9] It has been shown to interfere with all three stages of carcinogenesis: initiation, promotion, and progression. Its anticancer effects are linked to its ability to modulate various cell signaling pathways and induce apoptosis.[8]
Paclitaxel , a complex diterpene first isolated from the bark of the Pacific yew tree, Taxus brevifolia, is a widely used chemotherapeutic agent.[10][11] It is known for its unique mechanism of stabilizing microtubules, which disrupts the process of cell division.[10][11]
Vincristine , a vinca (B1221190) alkaloid derived from the Madagascar periwinkle, Catharanthus roseus, is another established chemotherapeutic drug.[12][13] It exerts its anticancer effects by inhibiting the polymerization of microtubules, leading to mitotic arrest and apoptosis.[12][14]
Comparative Analysis of Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for each compound against various cancer cell lines as reported in different studies.
Note on Comparability: It is crucial to interpret the following data with caution. The IC50 values are compiled from various studies, and direct comparisons between compounds may not be entirely accurate due to differences in experimental conditions, such as cell lines, incubation times, and assay methodologies. Ideally, a direct comparative study under identical conditions would provide the most accurate assessment of relative potency.
Table 1: IC50 Values of Prodigiosin
| Cancer Cell Line | IC50 Value | Incubation Time | Reference |
| Human Lung Carcinoma (A549) | 0.39 µg/mL | Not Specified | [15] |
| Human Colon Adenocarcinoma (HT29) | 0.45 µg/mL | Not Specified | [15] |
| Human Gastric Adenocarcinoma (SGC7901) | 1.30 µg/mL | Not Specified | [15] |
| Human Promyelocytic Leukemia (HL-60) | 1.7 µg/mL | Not Specified | [16] |
| Human Lung Mucoepidermoid Carcinoma (NCI-H292) | 3.6 µg/mL | Not Specified | [16] |
| Human Laryngeal Epidermoid Carcinoma (Hep-2) | 3.4 µg/mL | Not Specified | [16] |
| Human Breast Adenocarcinoma (MCF-7) | 5.1 µg/mL | Not Specified | [16] |
| Human Choriocarcinoma (JEG3) | 1.82 µg/mL | Not Specified | [3] |
| Human Prostate Cancer (PC3) | Not Specified | Not Specified | [3] |
| Cisplatin-sensitive Urothelial Carcinoma (RT-112) | 675 nM (24h), 74 nM (72h) | 24h, 72h | [17] |
| Cisplatin-resistant Urothelial Carcinoma (RT-112res) | 157 nM (24h), 41 nM (72h) | 24h, 72h | [17] |
| Human Hepatocellular Carcinoma (HepG2) | 50 µg/mL | Not Specified | [18] |
Table 2: IC50 Values of Other Natural Anticancer Compounds
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Paclitaxel | Human Colon Adenocarcinoma (HCT-116) | Varies | [19] |
| Human Colon Adenocarcinoma (LoVo) | Varies | [19] | |
| Human Lung Carcinoma (A549) | Varies | [19] | |
| Vincristine | Various | Varies | [13] |
Mechanisms of Action and Signaling Pathways
The anticancer activity of these natural compounds stems from their ability to interfere with various cellular processes critical for cancer cell survival and proliferation.
This compound
Prodigiosin induces apoptosis through multiple mechanisms, including DNA damage, modulation of intracellular pH, and interference with signal transduction pathways.[1][2][20] One of the key pathways targeted by prodigiosin is the Wnt/β-catenin signaling cascade.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective Cytotoxic Activity of Prodigiosin@halloysite Nanoformulation [frontiersin.org]
- 5. Potential Anticancer Properties and Mechanisms of Action of Curcumin | Anticancer Research [ar.iiarjournals.org]
- 6. A Review of Curcumin and Its Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects and Mechanisms of Curcumin for the Prevention and Management of Cancers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Molecular Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Paclitaxel - Wikipedia [en.wikipedia.org]
- 12. bccancer.bc.ca [bccancer.bc.ca]
- 13. Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is Vincristine Sulfate used for? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Antiproliferative Activity of Prodigiosin Derived From Serratia marcescens VITSD2: An In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Prodigiosin hydrochloride's pro-apoptotic effect in cancer cell lines
Prodigiosin, a vibrant red pigment produced by Serratia marcescens and other bacteria, has emerged as a promising candidate in oncology research.[1] This natural tripyrrole alkaloid demonstrates potent cytotoxic effects across a wide array of cancer cell lines, primarily by inducing programmed cell death, or apoptosis.[2][3] Its ability to selectively target malignant cells while exhibiting lower toxicity to normal cells has positioned it as a molecule of significant interest for novel anticancer drug development.[2][4]
This guide provides a comparative analysis of Prodigiosin hydrochloride's pro-apoptotic efficacy, supported by experimental data from various studies. We will delve into its performance against different cancer cell lines, compare its potency with the conventional chemotherapeutic agent Doxorubicin, and detail the molecular mechanisms and experimental protocols used for its validation.
Data Presentation: Prodigiosin's Efficacy at a Glance
The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of this compound in diverse cancer cell lines.
Table 1: Comparative IC50 Values of Prodigiosin in Various Cancer Cell Lines
The IC50 value, or half-maximal inhibitory concentration, represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency.
| Cancer Cell Line | Cell Type | Prodigiosin IC50 | Reference |
| HL-60 | Human Promyelocytic Leukemia | 1.7 µg/mL (5.26 µM) | [5] |
| K562 | Human Chronic Myelogenous Leukemia | 79.6 nM (0.026 µg/mL) | |
| DLD-1 | Human Colon Adenocarcinoma | 275 nM (0.089 µg/mL) | [6] |
| HT-29 | Human Colon Adenocarcinoma | 0.45 µg/mL (1.39 µM) | [2][7] |
| HCT116 | Human Colon Carcinoma | 0.62 µg/mL (1.92 µM) | |
| A549 | Human Lung Carcinoma | 0.39 µg/mL (1.21 µM) | [7] |
| NCI-H292 | Human Lung Mucoepidermoid Carcinoma | 3.6 µg/mL (11.1 µM) | [5] |
| Hep-2 | Human Laryngeal Carcinoma | 3.4 µg/mL (10.5 µM) | [5] |
| HepG2 | Human Hepatocellular Carcinoma | 8.75 µg/mL (27.0 µM) | [8] |
| MCF-7 | Human Breast Adenocarcinoma | 5.1 µg/mL (15.8 µM) | [5] |
| MDA-MB-231 | Human Breast Adenocarcinoma | <2 µg/mL (<6.19 µM) | |
| PC3 | Human Prostate Cancer | 50 µg/mL (for apoptosis induction) | [9] |
| JEG3 | Human Choriocarcinoma | 50 µg/mL (for apoptosis induction) | [9] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
Table 2: Prodigiosin vs. Doxorubicin - A Potency Comparison
Doxorubicin is a widely used chemotherapy drug. Comparing Prodigiosin's IC50 values to Doxorubicin provides a benchmark for its cytotoxic potential.
| Cell Line | Prodigiosin IC50 (µg/mL) | Doxorubicin IC50 (µg/mL) | Reference |
| NCI-H292 | 3.6 | 0.2 | [5] |
| Hep-2 | 3.4 | 0.7 | [5] |
| HL-60 | 1.7 | 0.2 | [5] |
| A549 (Dox-Sensitive) | ~3.23 (10 µM) | Not specified | [10][11] |
| A549 (Dox-Resistant) | ~3.23 (10 µM) | Not specified | [10][11] |
| B-CLL | Not specified (190 nM induced apoptosis) | 0.8 µM (for p53 accumulation) | [12] |
Prodigiosin shows comparable cytotoxicity in both doxorubicin-sensitive and doxorubicin-resistant lung cancer cells, suggesting its potential to overcome drug resistance.[10]
Table 3: Induction of Apoptosis by Prodigiosin (Annexin V Assay)
The Annexin V assay is used to detect early-stage apoptosis. The data shows the percentage of apoptotic cells following treatment.
| Cell Line | Treatment Concentration (IC50) | Treatment Duration | Apoptotic Cells (%) | Reference |
| NCI-H292 | 3.4 µg/mL | 48 hours | ~60% | [5] |
Table 4: Molecular Impact of Prodigiosin on Key Apoptosis Regulators (Western Blot Analysis)
Prodigiosin induces apoptosis by modulating the expression of key proteins in the apoptotic cascade.
| Cancer Cell Line | Protein | Effect of Prodigiosin Treatment | Reference |
| HT-29 | Survivin | mRNA level decreased by 61.7-90% | [4] |
| HT-29 | Bcl-2 | mRNA level decreased | [4] |
| HT-29 | Bax, Bad | mRNA levels increased | [4] |
| HT-29 | Caspase-3 | Activation increased 1.9 to 2.8-fold | [4] |
| JEG3 & PC3 | Caspase-9, Caspase-3 | Activated | [9][13] |
| JEG3 & PC3 | PARP | Cleavage observed | [9][13] |
| JEG3 & PC3 | Bax/Bcl-2 ratio | Increased | [9][13] |
| JEG3 & PC3 | p53 | Expression increased | [9][13] |
| JEG3 & PC3 | XIAP, cIAP-1, cIAP-2 | Downregulated | [9] |
| B-CLL | PARP | Cleavage observed | [12] |
| B-CLL | Caspase-9 | Activated | [12] |
| B-CLL | p53 | No accumulation observed (unlike Doxorubicin) | [12] |
| HepG2 & Bel7402 | Bax, Caspase-3, Caspase-9 | Expression increased | [14] |
| HepG2 & Bel7402 | Bcl-2 | Expression decreased | [14] |
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows involved in the validation of Prodigiosin's pro-apoptotic effects.
References
- 1. Rise of the natural red pigment ‘prodigiosin’ as an immunomodulator in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Selective Cytotoxic Activity of Prodigiosin@halloysite Nanoformulation [frontiersin.org]
- 4. Prodigiosin isolated from cell wall of Serratia marcescens alters expression of apoptosis-related genes and increases apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Prodigiosin from Serratia Marcescens in Cockroach Inhibits the Proliferation of Hepatocellular Carcinoma Cells through Endoplasmic Reticulum Stress-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Prodigiosin from Diverse Bacterial Strains: A Guide for Researchers
Prodigiosin (B1679158), a vibrant red pigment belonging to the prodiginine family of natural products, has garnered significant attention within the scientific community for its broad spectrum of bioactivities, including antibacterial, antifungal, anticancer, and immunosuppressive properties.[1][2] This tripyrrole pigment is produced as a secondary metabolite by a variety of bacterial species.[1][3][4] This guide provides a comparative analysis of prodigiosin derived from different bacterial strains, offering researchers, scientists, and drug development professionals a comprehensive overview of production yields, biological activities, and the experimental protocols crucial for its study.
Production Yields: A Comparative Overview
The production of prodigiosin is highly dependent on the bacterial strain, culture conditions, and nutrient availability. While Serratia marcescens is the most prolific and well-studied producer of prodigiosin, other genera such as Vibrio, Streptomyces, and Pseudomonas also synthesize this valuable compound.[3][4][5] The following table summarizes prodigiosin yields reported from various bacterial strains under different culture conditions.
| Bacterial Strain | Substrate/Medium | Prodigiosin Yield | Reference |
| Serratia marcescens UCP 1549 | Cassava wastewater (6%) + Mannitol (2%) | 49.5 g/L | [6] |
| Serratia marcescens | Tannery Fleshing (Solid State) | 70.4 g/kg | [7] |
| Serratia marcescens | Peanut Seed Broth | 38.75 g/L | [6] |
| Serratia marcescens | Sesame Seed Broth | 16.68 g/L | [6] |
| Serratia marcescens | Casein | 4.28 g/L | [6] |
| Serratia marcescens TKU011 | Peanut powder | 1.17 mg/ml | [5] |
| Serratia sp. OX_R | Peptone glycerol (B35011) broth + Sodium oxalate | 2.36 mg/ml | [5] |
| Serratia sp. OX_R | Peptone glycerol broth | 1.14 mg/ml | [5] |
| Pseudomonas putida (recombinant) | Rich Medium (TB) | 94 mg/L | [8] |
Biological Activity: A Comparative Perspective
Prodigiosin's biological activity can vary depending on its purity and potentially subtle structural variations that may arise from different producing strains. Its antibacterial properties are among the most extensively studied.
Antibacterial Activity
Prodigiosin has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[9] Some studies suggest a greater inhibitory effect on Gram-negative bacteria[9][10], while others report higher activity against Gram-positive strains. These discrepancies may be attributed to differences in the bacterial strains tested, the purity of the prodigiosin, and the methodologies employed.
| Producing Strain | Test Organism | Concentration/Method | Zone of Inhibition / MIC | Reference |
| Serratia marcescens | E. coli | 1000 µg/mL (Agar well) | 28.2 ± 0.57 mm | [9] |
| Serratia marcescens | B. subtilis | 1000 µg/mL (Agar well) | 23.58 ± 0.6 mm | [9] |
| Serratia marcescens JSSCPM1 | E. coli NCIM 2065 | MIC | 15.9 ± 0.31 μg/mL | [10] |
| Serratia marcescens OX_R | S. aureus NCIM 5021 | MIC | 2.5 µg/ml | [5] |
Experimental Protocols
Standardized protocols are essential for the reliable comparison of prodigiosin from different sources. Below are detailed methodologies for key experiments.
Prodigiosin Extraction and Purification
A common method for extracting prodigiosin involves solvent extraction followed by chromatographic purification.
-
Cell Harvesting : Bacterial cultures are centrifuged (e.g., 10,000 rpm at 4°C for 20 minutes) to pellet the cells.[9][11]
-
Solvent Extraction : The cell pellet is resuspended in a suitable organic solvent. Acidified methanol (B129727) (4% v/v of 1 M HCl in methanol) or ethanol (B145695) are frequently used.[8][9][11] The mixture is agitated to ensure complete extraction of the pigment.
-
Purification : The crude extract is often purified using silica (B1680970) gel column chromatography or thin-layer chromatography (TLC).[11] A common solvent system for this is a mixture of chloroform (B151607) and methanol (e.g., 9:1 v/v).[11]
Quantification of Prodigiosin
Spectrophotometry is a widely used technique for quantifying prodigiosin.
-
Sample Preparation : The purified prodigiosin extract is diluted in acidified ethanol or methanol.[8][12]
-
Spectrophotometric Measurement : The absorbance of the solution is measured at the maximum absorption wavelength (λmax), which is typically around 535 nm in an acidic solution.[9][11]
-
Concentration Calculation : The concentration can be determined using a molar extinction coefficient. For example, in acidified ethanol, a molar extinction coefficient of ε₅₃₅ = 139,800 ± 5,100 M⁻¹cm⁻¹ has been reported.[8]
Antibacterial Activity Assay (Agar Well Diffusion Method)
This method is commonly used to assess the antibacterial properties of prodigiosin.
-
Inoculum Preparation : A standardized suspension of the target bacterial strain (e.g., 10⁸ CFU/mL) is prepared.[11]
-
Plate Inoculation : The bacterial suspension is uniformly spread onto the surface of a suitable agar (B569324) medium, such as Mueller-Hinton agar.[11]
-
Well Creation : Wells are aseptically created in the agar.[11]
-
Sample Application : A known concentration of prodigiosin dissolved in a suitable solvent is added to the wells. A solvent control is also included.
-
Incubation : The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 16-24 hours).
-
Measurement : The diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.[9]
Visualizing Key Processes
To aid in the understanding of the experimental workflow and the underlying biological pathways, the following diagrams have been generated.
Caption: A generalized workflow for the production, extraction, purification, and analysis of prodigiosin.
Caption: A simplified diagram of the bifurcated prodigiosin biosynthesis pathway and its regulation.
Conclusion
Prodigiosin remains a molecule of significant interest due to its diverse biological activities. While Serratia marcescens is a primary source, exploring other bacterial strains could unveil novel prodigiosin analogues with enhanced or unique properties. The optimization of culture conditions and the use of cost-effective substrates are key to maximizing yields for potential industrial and pharmaceutical applications. The protocols and comparative data presented in this guide aim to provide a solid foundation for researchers to further investigate this promising natural product.
References
- 1. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 2. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. Characterization of Serratia marcescens (OK482790)’ prodigiosin along with in vitro and in silico validation for its medicinal bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Prodigiosin Production by Serratia marcescens UCP 1549 Using Renewable-Resources as a Low Cost Substrate [mdpi.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Efficient recombinant production of prodigiosin in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain: Exploring the Biosynthetic Gene Clusters of Serratia Species for Biological Applications | MDPI [mdpi.com]
- 11. Frontiers | Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses [frontiersin.org]
- 12. Extraction of the Anticancer and Antimicrobial Agent, Prodigiosin, from Vibrio gazogenes PB1 and Its Identification by 1D and 2D NMR - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Prodigiosin hydrochloride in drug-resistant vs. sensitive cell lines
Prodigiosin (B1679158) hydrochloride demonstrates significant efficacy in inducing cell death and inhibiting proliferation in drug-resistant cancer cell lines, often outperforming its effects on their drug-sensitive counterparts. This natural red pigment, a secondary metabolite from bacteria like Serratia marcescens, presents a promising avenue for overcoming chemoresistance, a major hurdle in cancer therapy.
Recent studies highlight that drug-resistant cancer cells can exhibit increased sensitivity to prodigiosin hydrochloride. For instance, in cisplatin-resistant urothelial carcinoma cells (RT-112res), the concentration of prodigiosin required to inhibit cell growth by 50% (IC50) was notably lower than in the cisplatin-sensitive parent line (RT-112).[1][2] Similarly, prodigiosin showed comparable cytotoxicity in both doxorubicin-sensitive (Dox-S) and doxorubicin-resistant (Dox-R) lung cancer cells.[3][4] This suggests that prodigiosin's mechanism of action may bypass the conventional resistance pathways developed by cancer cells.
The compound's effectiveness stems from its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. While quantitative data on apoptosis rates in resistant versus sensitive cells is still emerging, evidence from protein analysis shows a significant increase in apoptotic markers, such as cleaved PARP, in resistant cells upon treatment with prodigiosin.[1] Furthermore, analysis of the cell cycle reveals that prodigiosin can alter the distribution of cells in different phases of division, thereby halting their proliferation.
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound in various drug-sensitive and -resistant cancer cell lines.
| Cell Line Pair | Drug Resistance | Prodigiosin IC50 (24h) | Prodigiosin IC50 (72h) | Reference |
| Urothelial Carcinoma | ||||
| RT-112 | Cisplatin-Sensitive | 675 nM | 74 nM | [1] |
| RT-112res | Cisplatin-Resistant | 157 nM | 41 nM | [1] |
| Lung Carcinoma | ||||
| A549 (Dox-S) | Doxorubicin-Sensitive | ~10 µM | Not Reported | [3][4] |
| Anti-Dox-A549 (Dox-R) | Doxorubicin-Resistant | ~10 µM | Not Reported | [3][4] |
Induction of Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, preventing cancer cells from dividing and proliferating. The following table details the cell cycle distribution in doxorubicin-sensitive and -resistant lung cancer cells after treatment with prodigiosin.
| Cell Line | Treatment (Prodigiosin) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| A549 (Dox-S) | Control | 55.3 ± 2.5 | 24.1 ± 1.8 | 19.5 ± 2.1 | [3] |
| 5 µM | 60.1 ± 3.1 | 20.5 ± 2.2 | 18.9 ± 1.9 | [3] | |
| 10 µM | 63.2 ± 3.5 | 18.2 ± 1.7 | 17.5 ± 2.3 | [3] | |
| Anti-Dox-A549 (Dox-R) | Control | 58.9 ± 2.8 | 22.7 ± 1.5 | 17.8 ± 2.4 | [3] |
| 5 µM | 62.5 ± 3.3 | 19.8 ± 2.1 | 16.9 ± 1.8 | [3] | |
| 10 µM | 65.8 ± 3.8 | 16.5 ± 1.6 | 15.3 ± 2.0 | [3] |
Signaling Pathways Targeted by Prodigiosin
Prodigiosin exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer and contribute to drug resistance.
Caption: Prodigiosin inhibits Wnt and PI3K/Akt/mTOR pathways and restores p53 function.
Experimental Methodologies
The data presented in this guide are based on standard in vitro assays designed to assess cellular responses to therapeutic compounds.
References
- 1. Prodigiosin Sensitizes Sensitive and Resistant Urothelial Carcinoma Cells to Cisplatin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prodigiosin-Emerged PI3K/Beclin-1-Independent Pathway Elicits Autophagic Cell Death in Doxorubicin-Sensitive and -Resistant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Prodigiosin Hydrochloride: A Comparative Analysis of its Antibacterial Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the antibacterial activity of Prodigiosin hydrochloride against other common antibiotics. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying mechanisms of action.
Prodigiosin, a vibrant red pigment produced by Serratia marcescens and other bacteria, has garnered significant interest for its wide range of biological activities, including its potent antibacterial properties.[1] This guide offers an objective comparison of this compound's efficacy against established antibiotics, supported by experimental data from various studies.
Comparative Antibacterial Activity
The antibacterial effectiveness of this compound has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data from comparative studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics
| Bacterial Strain | This compound (µg/mL) | Ampicillin (µg/mL) | Carbenicillin (µg/mL) | Chloramphenicol (µg/mL) |
| Escherichia coli | 10[1] | 5.6 | 4.1 | - |
| Klebsiella pneumoniae | - | 3.2 | 1.6 | - |
| Pseudomonas aeruginosa | - | 4 | 3 | - |
| Bacillus subtilis | - | 3 | 7 | - |
| Staphylococcus aureus | 10[1] | - | - | - |
| Methicillin-resistant Staphylococcus aureus (MRSA) | >10[1] | 19.8 | 13.1 | - |
| Enterococcus faecalis | 10[1] | - | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Zone of Inhibition (mm) of this compound and a Comparator Antibiotic
| Bacterial Strain | This compound (250 µ g/disc ) | This compound (500 µ g/disc ) | Chloramphenicol (35 µ g/disc ) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Present | Present | Present |
| Staphylococcus aureus | Present | Present | Present |
| Enterococcus faecalis | Present | Present | Present |
| Escherichia coli | Present | Present | Present |
Note: "Present" indicates a zone of inhibition was observed, but the exact diameter was not specified in the source material.[1]
Experimental Protocols
The data presented in this guide were primarily obtained through two standard methods for assessing antibacterial activity: the microbroth dilution method for determining the Minimum Inhibitory Concentration (MIC) and the disc diffusion assay for evaluating the zone of inhibition.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key indicator of antibacterial efficacy. The following is a generalized protocol based on the methodologies of the cited studies.
-
Bacterial Inoculum Preparation: A fresh overnight culture of the test bacterium is suspended in a sterile broth (e.g., Mueller-Hinton Broth) and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution: The test compound (this compound or comparator antibiotic) is serially diluted in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Disc Diffusion Assay Protocol
The disc diffusion assay is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.
-
Bacterial Lawn Preparation: A standardized bacterial inoculum is uniformly swabbed onto the surface of a Mueller-Hinton agar (B569324) plate.
-
Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflow for determining antibacterial activity and the proposed mechanisms of action for this compound.
References
A Comparative Analysis of the Bioactivity of Synthetic vs. Natural Prodigiosin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Prodigiosin (B1679158), a vibrant red pigment belonging to the tripyrrole family of alkaloids, has garnered significant attention in the scientific community for its broad spectrum of biological activities.[1] Produced naturally by various bacteria, most notably Serratia marcescens, prodigiosin and its synthetic analogues have demonstrated potent anticancer, antimicrobial, and immunosuppressive properties.[1][2] This guide provides a comparative overview of the bioactivity of synthetic and natural prodigiosin hydrochloride, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
While a direct head-to-head comparative study under identical experimental conditions for synthetic and natural this compound is not extensively available in the current body of scientific literature, this guide compiles and presents available data to offer a comprehensive overview for researchers. The bioactivity of prodigiosin is intrinsic to its chemical structure, and both natural and synthetically derived this compound are expected to exhibit similar biological effects. However, variations in purity, the presence of co-extracted metabolites in natural preparations, and the specific synthetic route can potentially influence the observed potency.
I. Anticancer Bioactivity
Prodigiosin has been shown to induce apoptosis in a wide array of cancer cell lines.[2][3] Its anticancer mechanism is multifaceted, involving the induction of DNA damage, modulation of intracellular pH, and interference with key signaling pathways.[3]
Quantitative Data: Anticancer Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of natural prodigiosin and its synthetic derivatives against various cancer cell lines as reported in different studies. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.
Table 1: Anticancer Activity of Natural Prodigiosin
| Cancer Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Source |
| MCF-7 | Human Breast Adenocarcinoma | <2 | <6.18 | [4] |
| LU-1 | Human Lung Adenocarcinoma | Not specified | Not specified | [4] |
| KB | Human Oral Epidermoid Carcinoma | Not specified | Not specified | [4] |
| HepG2 | Human Liver Carcinoma | 8.75 | 27 | [4] |
| H460 | Human Large Cell Lung Carcinoma | 7.7 | 23 | [4] |
| A549 | Human Lung Carcinoma | 1.30 | 4.02 | [5] |
| A375 | Human Melanoma | 1.25 | 3.86 | [5] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 0.62 | 1.92 | [5] |
| HCT116 | Human Colon Carcinoma | 1.30 | 4.02 | [5] |
Table 2: Anticancer Activity of Synthetic Prodigiosin Derivatives
| Compound | Cancer Cell Line | IC50 (nM) after 72h | Source |
| Prodigiosin (reference) | RT-112 (cisplatin-sensitive) | 41.1 | [6] |
| Prodiginine 16ba | RT-112 (cisplatin-sensitive) | 26.4 | [6] |
| Prodigiosin (reference) | RT-112res (cisplatin-resistant) | Not specified | [6] |
| Prodiginine 16ba | RT-112res (cisplatin-resistant) | 18.8 | [6] |
II. Antimicrobial Bioactivity
Prodigiosin exhibits significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi. Its mechanism of action is thought to involve the disruption of cell membrane integrity and inhibition of essential cellular processes.
Quantitative Data: Antimicrobial Activity (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Table 3: Antimicrobial Activity of Natural Prodigiosin
| Microorganism | Type | MIC (µg/mL) | Source |
| Escherichia coli | Gram-negative bacteria | Not specified | [7] |
| Bacillus subtilis | Gram-positive bacteria | Not specified | [7] |
| Staphylococcus aureus | Gram-positive bacteria | Not specified | [8] |
| Streptococcus pyogenes | Gram-positive bacteria | Not specified | [8] |
| Klebsiella pneumoniae | Gram-negative bacteria | Not specified | [8] |
| Pseudomonas aeruginosa | Gram-negative bacteria | Not specified | [9] |
III. Immunosuppressive Bioactivity
Prodigiosin has demonstrated potent immunosuppressive effects, primarily by inhibiting the proliferation of T-cells.[10] This activity is attributed to its ability to block the phosphorylation and activation of JAK-3, a key enzyme in the signaling pathway of several interleukins.[10]
While quantitative data for direct comparison is limited, studies on synthetic prodigiosin derivatives have shown their potential to modulate immune responses, suggesting a similar mechanism of action to their natural counterpart.[10]
IV. Experimental Protocols
Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of natural or synthetic this compound. A control group with no treatment is also included.
-
Incubation: The plates are incubated for 24, 48, or 72 hours.
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The formazan (B1609692) crystals formed are then dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Antimicrobial Activity Assay (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
Methodology:
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard.
-
Serial Dilution: Two-fold serial dilutions of natural and synthetic this compound are prepared in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism and broth) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at the optimal temperature for the specific microorganism for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified mechanism of prodigiosin's anticancer activity.
Caption: Workflow for assessing anticancer activity using the MTT assay.
Caption: Simplified mechanism of prodigiosin's immunosuppressive action.
VI. Conclusion
Both natural and synthetic this compound are potent bioactive compounds with significant potential in the fields of oncology, infectious disease, and immunology. While the available data suggests comparable bioactivity profiles, further direct comparative studies are warranted to elucidate any subtle differences in their efficacy and to establish a definitive basis for therapeutic applications. The choice between natural and synthetic prodigiosin may ultimately depend on factors such as production scalability, cost-effectiveness, and the purity required for specific research or clinical applications. Researchers are encouraged to consider the specific experimental context when interpreting and comparing data from various sources.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anticancer and immunosuppressive properties of bacterial prodiginines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 [mdpi.com]
- 6. New prodigiosin derivatives – chemoenzymatic synthesis and physiological evaluation against cisplatin-resistant cancer cells - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00913K [pubs.rsc.org]
- 7. Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Synthesis and immunosuppressive activity of novel prodigiosin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antitumor Potential of Prodigiosin Hydrochloride: A Comparative In Vivo Analysis
For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and safety profiles is a constant endeavor. Prodigiosin (B1679158) hydrochloride, a vibrant red pigment produced by Serratia marcescens and other bacteria, has emerged as a promising candidate, demonstrating potent antitumor activities in a variety of preclinical cancer models. This guide provides an objective comparison of Prodigiosin hydrochloride's in vivo antitumor performance against established chemotherapeutic agents, supported by experimental data and detailed methodologies.
This compound has been shown to effectively inhibit tumor growth in various cancer types, including lung, prostate, and choriocarcinoma. Its mechanism of action is multifaceted, primarily inducing apoptosis through the intrinsic pathway, and is effective against both drug-sensitive and resistant cancer cells. This positions it as a compelling alternative or adjunct to conventional therapies.
Comparative Antitumor Efficacy: this compound vs. Standard Chemotherapeutics
To contextualize the antitumor potential of this compound, its performance is compared with two widely used chemotherapy drugs: doxorubicin (B1662922) and cisplatin (B142131). The following tables summarize key quantitative data from in vivo studies.
| Drug | Cancer Model | Dosage | Route of Administration | Key Finding |
| This compound | Lewis Lung Carcinoma | 5 mg/kg | Intraperitoneal | 34.18% decrease in tumor volume after 28 days.[1] |
| This compound | Lung Cancer (generic) | Not specified | Not specified | 36.82% decrease in tumor volume after 28 days.[2] |
| This compound | Human Choriocarcinoma (JEG3) Xenograft | 100-250 µg/kg | Not specified | Significant inhibition of tumor growth (dose and time-dependent). |
| This compound | Human Prostate Cancer (PC3) Xenograft | 100-250 µg/kg | Not specified | Significant inhibition of tumor growth (dose and time-dependent).[3] |
| Doxorubicin | Lung Cancer Xenograft (A549) | 2 mg/kg, once a week | Intraperitoneal | 56% tumor growth inhibition.[4] |
| Doxorubicin | Anaplastic Thyroid Cancer Xenograft | 0.75 mg/kg, once a week | Intravenous | Significant tumor volume reduction. |
| Cisplatin | Urothelial Carcinoma Xenograft | Not specified | Not specified | Modest antitumor effect as monotherapy.[5] |
| Cisplatin | Breast Cancer Xenograft | 1 mg/kg and 3 mg/kg, once daily | Intraperitoneal | Inhibition of tumor growth.[6] |
Note: Direct head-to-head comparative studies are limited. Data is compiled from separate studies and should be interpreted with caution.
A notable advantage of this compound is its efficacy against doxorubicin-resistant lung cancer cells, suggesting a mechanism of action that can bypass common drug resistance pathways.[7] Furthermore, it has been shown to sensitize cisplatin-resistant urothelial carcinoma cells to cisplatin, highlighting its potential in combination therapies.
Experimental Protocols: A Guide to In Vivo Validation
To ensure the reproducibility and accurate interpretation of in vivo antitumor studies, detailed experimental protocols are crucial. Below are standardized methodologies for key experiments.
Subcutaneous Xenograft Mouse Model
This protocol outlines the establishment of a subcutaneous tumor model in immunodeficient mice, a widely used method for evaluating the efficacy of anticancer compounds.
1. Cell Preparation:
-
Culture cancer cells (e.g., A549 for lung cancer, PC3 for prostate cancer) in their recommended complete medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer. Viability should be assessed using trypan blue exclusion.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.[8] Keep the cell suspension on ice.
2. Animal Handling and Injection:
-
Use 4-6 week old immunodeficient mice (e.g., BALB/c nude or SCID). Allow for a 3-5 day acclimatization period.[7]
-
Anesthetize the mice using an appropriate method (e.g., ketamine/xylazine cocktail).
-
Shave and sterilize the injection site on the flank of the mouse with 70% ethanol.
-
Inject 100-200 µL of the cell suspension subcutaneously using a 27- or 30-gauge needle.[7][8]
3. Tumor Growth Monitoring and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (width)² x length/2.[7]
-
Administer the therapeutic agents (this compound, doxorubicin, cisplatin, or vehicle control) according to the specified dosage and route of administration.
4. Endpoint and Data Analysis:
-
Euthanize the mice when tumors reach a predetermined size, or at the end of the study period.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
-
Compare tumor growth curves and final tumor weights between the different treatment groups to evaluate antitumor efficacy.
Drug Administration Protocols
-
This compound: Can be administered intraperitoneally at a dosage of 5 mg/kg.[1] For some models, oral administration at 150 µg/kg/day has been used.[9][10]
-
Doxorubicin: Typically administered intravenously or intraperitoneally at doses ranging from 2 mg/kg to 8 mg/kg, often on a weekly schedule.[4][11][12]
-
Cisplatin: Generally administered intraperitoneally at doses between 1 mg/kg and 7.5 mg/kg, with varying schedules from daily to weekly.[5][6][13]
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand how this compound exerts its antitumor effects, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: Other signaling pathways modulated by this compound.
Caption: General workflow for in vivo validation of antitumor activity.
References
- 1. Antimetastatic effect of prodigiosin through inhibition of tumor invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting WEE1 Augments the Antitumor Efficacy of Cisplatin in Urothelial Carcinoma by Enhancing the DNA Damage Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-response relationship in cisplatin-treated breast cancer xenografts monitored with dynamic contrast-enhanced ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Prodigiosin of Serratia marcescens ZPG19 Alters the Gut Microbiota Composition of Kunming Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodigiosin of Serratia marcescens ZPG19 Alters the Gut Microbiota Composition of Kunming Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Therapeutic response of human tumor xenografts in athymic mice to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
Prodigiosin Hydrochloride: A Comparative Analysis of its Specificity for Cancer Cells
Prodigiosin (B1679158) hydrochloride, a secondary metabolite produced by Serratia marcescens and other bacteria, has emerged as a promising candidate in cancer therapy due to its reported selective cytotoxicity toward malignant cells while exhibiting minimal toxicity to normal cells. This guide provides a comparative assessment of Prodigiosin hydrochloride's efficacy against cancer cells versus normal cells and contrasts its performance with Doxorubicin, a conventional chemotherapeutic agent. The information is supported by experimental data and detailed methodologies for key assays.
Comparative Efficacy: this compound vs. Doxorubicin
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and Doxorubicin in various human cancer and normal cell lines. A lower IC50 value indicates a higher cytotoxic potency.
| Cell Line | Cell Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Reference(s) |
| Cancer Cell Lines | ||||
| MCF-7 | Breast Adenocarcinoma | 0.04 - 5.1 | 0.1 - 8.3 | [1][2][3][4][5] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.68 | 6.6 | [5][6] |
| HepG2 | Hepatocellular Carcinoma | 0.04 - 8.75 | 11.1 - 12.18 | [2][3][4][7] |
| A549 | Lung Carcinoma | 0.06 - 1.3 | > 20 | [2][4][6] |
| HL-60 | Promyelocytic Leukemia | 1.7 | Not widely reported | [1] |
| HCT116 | Colorectal Carcinoma | 0.04 | Not widely reported | [6] |
| NCI-H292 | Mucoepidermoid Lung Carcinoma | 3.6 | 0.2 | [1] |
| HEp-2 | Laryngeal Carcinoma | 3.4 | 0.7 | [1] |
| Normal Cell Lines | ||||
| MRC-5 | Normal Lung Fibroblast | 1.20 | Not widely reported | [6] |
| Fibroblast | Normal Fibroblast | > 20 | Not widely reported | [3] |
| HSF | Human Skin Fibroblast | > 100 | Not widely reported | [8] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound or Doxorubicin and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Signaling Pathways and Mechanisms of Action
This compound's selective cytotoxicity in cancer cells is attributed to its ability to induce apoptosis through multiple signaling pathways.
Intrinsic Apoptosis Pathway
This compound primarily triggers the intrinsic or mitochondrial pathway of apoptosis.[9][10][11] It disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are executioner caspases that cleave various cellular substrates, ultimately leading to programmed cell death.[11]
Caption: Prodigiosin induces apoptosis via the mitochondrial pathway.
Wnt/β-catenin Signaling Pathway
Prodigiosin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in many cancers.[12][13][14] It can decrease the phosphorylation of key components like LRP6 and DVL, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes involved in cell proliferation and survival.[12]
Caption: Prodigiosin inhibits the Wnt/β-catenin signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is common in cancer. Prodigiosin has been observed to inhibit this pathway, contributing to its anticancer effects.[9][15] By downregulating the phosphorylation of Akt and mTOR, Prodigiosin can suppress protein synthesis and cell growth.[16]
Caption: Prodigiosin inhibits the PI3K/Akt/mTOR signaling pathway.
Conclusion
The compiled data indicates that this compound demonstrates a significant and selective cytotoxic effect against a range of cancer cell lines, with notably higher IC50 values in normal cell lines, suggesting a favorable therapeutic window. Its multi-faceted mechanism of action, involving the induction of apoptosis through the intrinsic pathway and the inhibition of key oncogenic signaling pathways like Wnt/β-catenin and PI3K/Akt/mTOR, underscores its potential as a specific anticancer agent. In comparison to Doxorubicin, Prodigiosin exhibits comparable or, in some cases, superior potency against certain cancer cell lines. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. ijpsonline.com [ijpsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Serratia marcescens (OK482790)’ prodigiosin along with in vitro and in silico validation for its medicinal bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 10. Prodigiosin induces apoptosis by acting on mitochondria in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Prodigiosin and Its Synthetic Derivatives: A Guide for Researchers
Prodigiosin (B1679158), a vibrant red pigment produced by various bacteria, and its growing family of synthetic derivatives have garnered significant attention in the scientific community for their broad spectrum of biological activities. This guide provides a comparative overview of the performance of natural prodigiosin and its synthetic analogs, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compelling molecules.
Comparative Biological Activity
Prodigiosin and its derivatives exhibit a range of biological effects, including anticancer, antimicrobial, and immunosuppressive properties. The structural modifications in synthetic derivatives often lead to altered potency and selectivity, a crucial aspect for drug development.
Cytotoxic Activity
The anticancer potential of prodigiosin and its analogs is one of the most extensively studied areas. These compounds induce apoptosis in a variety of cancer cell lines, often with greater efficacy and sometimes improved selectivity compared to the natural compound.[1][2][3]
Table 1: Comparative Cytotoxicity (IC₅₀ Values) of Prodigiosin and Its Derivatives against Various Cancer Cell Lines.
| Compound | Cell Line | IC₅₀ (µg/mL) | IC₅₀ (nM) | Reference |
| Prodigiosin (PG) | A549 (Lung Carcinoma) | 1.30 | - | [1][2] |
| A375 (Melanoma) | 1.25 | - | [1][2] | |
| MDA-MB-231 (Breast Cancer) | 0.62 | - | [1][2] | |
| HCT116 (Colon Cancer) | 0.62 | - | [1][2] | |
| MRC-5 (Normal Lung Fibroblast) | 1.18 | - | [1][2] | |
| RT-112 (Urothelial Carcinoma) | - | 73.8 (72h) | [3] | |
| RT-112res (Cisplatin-resistant) | - | 41.1 (72h) | [3] | |
| HepG2 (Liver Cancer) | 50 | - | [4] | |
| HL-60 (Leukemia) | 1.7 | - | [5] | |
| NCI-H292 (Lung Mucoepidermoid) | 3.6 | - | [5] | |
| HEp-2 (Larynx Epidermoid) | 3.4 | - | [5] | |
| MCF-7 (Breast Cancer) | 5.1 | - | [5] | |
| PG-Br (Mono-brominated PG) | A549 | 8.82 | - | [1][2] |
| A375 | 5.34 | - | [1][2] | |
| MDA-MB-231 | 6.01 | - | [1][2] | |
| HCT116 | 6.94 | - | [1][2] | |
| MRC-5 | 7.73 | - | [1][2] | |
| PG-Br₂ (Di-brominated PG) | A549 | 17.00 | - | [1][2] |
| A375 | 10.11 | - | [1][2] | |
| MDA-MB-231 | 10.45 | - | [1][2] | |
| HCT116 | 13.92 | - | [1][2] | |
| MRC-5 | 13.97 | - | [1][2] | |
| Prodiginine 16ba | RT-112 | - | 26.4 (72h) | [3] |
| RT-112res | - | 18.8 (72h) | [3] | |
| Obatoclax (Synthetic Analog) | RT-112 | - | 172 (72h) | [3] |
| RT-112res | - | 36.0 (72h) | [3] |
Note: The conversion between µg/mL and nM depends on the molecular weight of the specific compound.
Antimicrobial Activity
Prodigiosin and its derivatives also display significant activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.
Table 2: Comparative Antimicrobial Activity (MIC Values) of Prodigiosin.
| Organism | MIC (µg/mL) | Reference |
| Staphylococcus aureus NCIM 5021 | 2.5 | [6] |
| Escherichia coli NCIM 2065 | 15.9 (µM) | [7] |
| Klebsiella pneumoniae NCIM 2706 | 22.6 (µM) | [7] |
| Pseudomonas aeruginosa NCIM 2036 | 46.1 (µM) | [7] |
| Bacillus subtilis NCIM 2545 | 43 (µM) | [7] |
| MRSA ATCC 43300 | 73.6 (µM) | [7] |
| Cutibacterium acnes | 25 | [8] |
| Acinetobacter johnsonii | 3.125 | [8] |
Note: Some values are reported in µM; conversion to µg/mL requires the molecular weight.
Immunosuppressive Activity
A key mechanism for the immunosuppressive effects of prodigiosins is the inhibition of the JAK-3 (Janus kinase 3) signaling pathway, which is crucial for T-cell proliferation.[9] The synthetic derivative PNU-156804 has been identified as a lead immunosuppressant with improved activity and lower toxicity.[9]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of prodigiosin or its derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) to each well.
-
Incubation: Incubate the plate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO (Dimethyl Sulfoxide) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation: Perform the assay in 96-well microtiter plates using a suitable broth medium (e.g., Nutrient Broth).
-
Compound Dilution: Dissolve the prodigiosin compound in an appropriate solvent (e.g., ethanol) and prepare serial dilutions to achieve a concentration range of 12.5 to 100 µg/mL.
-
Inoculation: Inoculate each well with a bacterial suspension of approximately 10⁵ CFU/mL.
-
Controls: Include positive controls (e.g., ampicillin, carbenicillin) and a negative control (solvent alone).
-
Incubation: Incubate the plates under appropriate conditions for the specific bacteria.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
Signaling Pathways and Mechanisms of Action
Prodigiosin and its derivatives exert their biological effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Apoptosis Induction Pathway
Prodigiosins are potent inducers of apoptosis in cancer cells through multiple mechanisms, including the activation of caspase cascades and disruption of mitochondrial function.
References
- 1. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New prodigiosin derivatives – chemoenzymatic synthesis and physiological evaluation against cisplatin-resistant cancer cells - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00913K [pubs.rsc.org]
- 4. Antiproliferative Activity of Prodigiosin Derived From Serratia marcescens VITSD2: An In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Transcriptomic analysis of the antimicrobial activity of prodigiosin against Cutibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and immunosuppressive activity of novel prodigiosin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Prodigiosin's Synergistic Potential: A Comparative Guide to Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds in combination with conventional chemotherapy. Prodigiosin (B1679158), a bacterial pigment with notable anticancer properties, has emerged as a promising candidate for such combination strategies. This guide provides a comprehensive evaluation of the synergistic effects of Prodigiosin with various chemotherapy drugs, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
I. Comparative Efficacy of Prodigiosin in Combination with Chemotherapy Drugs
Prodigiosin has been shown to enhance the cytotoxic effects of several standard chemotherapy agents across various cancer cell lines. This synergy often allows for reduced dosages of the chemotherapeutic drug, potentially minimizing side effects while achieving a potent anti-tumor response. The following tables summarize the quantitative data from key studies, illustrating the enhanced efficacy of these combination therapies.
Table 1: Synergistic Effect of Prodigiosin and Cisplatin (B142131) in Urothelial Carcinoma Cells
| Cell Line | Treatment | IC50 (nM) | Cell Viability (%) | Citation |
| RT-112 (Cisplatin-Sensitive) | Prodigiosin | 41.1 (72h) | - | [1][2] |
| Cisplatin | - | - | ||
| Prodigiosin + Cisplatin | Lower than single agents | Nearly complete decrease | [3] | |
| RT-112res (Cisplatin-Resistant) | Prodigiosin | 18.8 (72h) | - | [2] |
| Cisplatin | - | - | ||
| Prodigiosin + Cisplatin | Lower than single agents | Nearly complete decrease | [3] |
Note: The combination of IC50 concentrations of prodigiosin and cisplatin leads to a nearly complete decrease in cell viability in both sensitive and resistant cell lines after 24 hours. Synergistic effects were observed at most effect levels in RT-112 cells and at low- to mid-range effect levels in RT-112res cells after 72 hours of incubation.[3][4]
Table 2: Synergistic Effect of Prodigiosin and 5-Fluorouracil (5-FU) in Colorectal and Lung Cancer Cells
| Cell Line | Treatment (48h) | Remaining Cell Viability (%) | Citation |
| LoVo (Colon) | 20 µM Prodigiosin + 1/2 IC50 5-FU | 28 | [5] |
| HCT-116 (Colon) | 20 µM Prodigiosin + 1/2 IC50 5-FU | 32 | [5] |
| A549 (Lung) | 20 µM Prodigiosin + 1/2 IC50 5-FU | 43 | [5] |
Note: The combination of Prodigiosin with 5-FU showed a more significant decrease in cell viability compared to combinations with paclitaxel (B517696) or oxaliplatin (B1677828) in these cell lines.[5]
Table 3: Synergistic Effect of Prodigiosin and Paclitaxel in Breast Cancer Cells
| Cell Line | Treatment | Effect | Citation |
| MCF-7, T-47D, MDA-MB-231 | Prodigiosin + Paclitaxel | Synergistically enhanced cell death | [6] |
Note: Prodigiosin counteracts the paclitaxel-induced upregulation of survivin, an inhibitor of apoptosis, thereby sensitizing the cancer cells to the chemotherapy drug.[6]
Table 4: Effect of Prodigiosin on Doxorubicin-Sensitive and -Resistant Lung Cancer Cells
| Cell Line | Treatment (24h) | IC50 (µM) | Citation |
| Dox-S (A549) | Doxorubicin (B1662922) | 10 | [7] |
| Prodigiosin | 10 | [7] | |
| Dox-R (Anti-Dox-A549) | Doxorubicin | 25 | [7] |
| Prodigiosin | 10 | [7] |
Note: Prodigiosin exhibits similar cytotoxicity in both doxorubicin-sensitive and -resistant lung cancer cells, suggesting its potential to overcome doxorubicin resistance.[7]
II. Key Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, this section provides detailed methodologies for the key experiments used to assess the synergistic effects of Prodigiosin.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., HCT-116, LoVo, A549)
-
96-well plates
-
Complete culture medium
-
Prodigiosin and chemotherapy drugs (e.g., 5-FU, Paclitaxel, Oxaliplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, SDS-HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of Prodigiosin, the chemotherapy drug, or a combination of both for the desired time period (e.g., 48 hours).[5]
-
After incubation, remove the treatment medium.
-
Add 28 µL of 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[8]
-
Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[8]
-
Cell viability is calculated as a percentage of the untreated control cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in cells by treating them with Prodigiosin, the chemotherapy drug, or the combination for the specified time.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[4]
-
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against β-catenin, survivin, Akt, p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.[10]
-
Determine the protein concentration of each lysate using the BCA assay.[11]
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.[12]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the protein bands using an ECL substrate and an imaging system.[11]
-
III. Signaling Pathways and Experimental Workflows
The synergistic effects of Prodigiosin with chemotherapy drugs are often mediated by its ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. The following diagrams, created using the DOT language, illustrate these pathways and a general experimental workflow.
References
- 1. Prodigiosin impairs autophagosome-lysosome fusion that sensitizes colorectal cancer cells to 5-fluorouracil-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New prodigiosin derivatives – chemoenzymatic synthesis and physiological evaluation against cisplatin-resistant cancer cells - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00913K [pubs.rsc.org]
- 3. Prodigiosin Sensitizes Sensitive and Resistant Urothelial Carcinoma Cells to Cisplatin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prodigiosin down-regulates survivin to facilitate paclitaxel sensitization in human breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prodigiosin-Emerged PI3K/Beclin-1-Independent Pathway Elicits Autophagic Cell Death in Doxorubicin-Sensitive and -Resistant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
A Head-to-Head Comparison of Prodigiosin Extraction Methods for Researchers and Drug Development Professionals
Prodigiosin (B1679158), a vibrant red pigment produced by various bacteria, most notably Serratia marcescens, has garnered significant attention in the pharmaceutical industry for its potent anticancer, immunosuppressive, and antimicrobial properties. As research and development efforts intensify, the efficient extraction of this valuable secondary metabolite from microbial cultures is a critical bottleneck. This guide provides a comprehensive head-to-head comparison of common prodigiosin extraction methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.
Performance Comparison of Extraction Techniques
The choice of extraction method significantly impacts the yield and purity of the recovered prodigiosin. Below is a summary of quantitative data from comparative studies, highlighting the efficiencies of various techniques.
| Extraction Method | Reported Yield/Efficiency | Key Parameters | Advantages | Disadvantages |
| Ultrasound-Assisted Extraction | Up to 98.1 ± 1.76%[1] | Sonication frequency, time, temperature, solvent-to-solute ratio | High efficiency, reduced extraction time | Requires specialized equipment, potential for pigment degradation with excessive sonication |
| Solvent Extraction | Variable, dependent on solvent | Solvent type (e.g., methanol (B129727), ethanol (B145695), acetone), pH, temperature, contact time | Simple, scalable, widely accessible | Use of potentially toxic and flammable organic solvents, may require further purification steps |
| Homogenization | ~49% (reported as 0.49 ± 0.10 mg/mL from a specific biomass)[2] | Homogenization speed, duration, bead size (if used) | Effective for cell lysis | Can generate heat, potentially damaging the pigment; may require specialized equipment |
| Heat Treatment | Variable, can enhance solvent extraction | Temperature, duration | Simple, can improve cell permeability for subsequent solvent extraction | Risk of prodigiosin degradation at high temperatures |
| Freezing and Thawing | 31.8 ± 3.81%[1] | Number of cycles, freezing and thawing temperatures | Does not require harsh chemicals | Time-consuming, generally lower efficiency compared to other methods |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction techniques. The following sections provide protocols for the key experiments cited.
Solvent Extraction
This method relies on the principle of "like dissolves like," where an appropriate organic solvent is used to solubilize prodigiosin from the bacterial cells.
Protocol:
-
Harvest bacterial cells producing prodigiosin from the culture medium by centrifugation (e.g., 8000 x g for 15-30 minutes).[3][4]
-
Discard the supernatant and resuspend the cell pellet in a suitable organic solvent. Acidified methanol (with HCl to a pH of ~4.0) is commonly used.[3] Other effective solvents include ethanol and acetone.
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing and cell lysis.
-
Centrifuge the mixture again (e.g., 5000 x g for 15 minutes) to pellet the cell debris.[3]
-
Carefully collect the supernatant containing the dissolved prodigiosin.
-
The solvent can then be evaporated (e.g., using a rotary evaporator or a dry bath at 60°C) to obtain the crude prodigiosin extract.[3]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to induce cavitation, the formation and collapse of microscopic bubbles, which disrupts the bacterial cell walls and enhances the release of intracellular contents like prodigiosin into the solvent.
Protocol:
-
Prepare a suspension of prodigiosin-producing bacterial cells in a suitable solvent (e.g., acidified methanol or acetone) as described in the solvent extraction protocol.
-
Immerse the probe of an ultrasonicator into the cell suspension.
-
Apply ultrasonic waves at a specified frequency and power for a set duration. Optimized parameters from one study were an extraction time of 30.33 minutes at a temperature of 25.35°C with a solvent to fermentation liquid ratio of 9.12:1.[5]
-
After sonication, centrifuge the mixture to separate the cell debris from the prodigiosin-rich supernatant.
-
Collect the supernatant for further analysis or purification.
Homogenization
This mechanical method disrupts cells by forcing them through a narrow space at high pressure or by using shearing forces from rotating blades or beads.
Protocol:
-
Resuspend the harvested bacterial cell pellet in a suitable buffer or solvent.
-
Transfer the cell suspension to a homogenizer (e.g., a high-pressure homogenizer or a bead beater).
-
If using a bead beater, add sterile glass or ceramic beads of an appropriate size.
-
Operate the homogenizer according to the manufacturer's instructions for a specified duration and intensity to achieve cell lysis.
-
After homogenization, centrifuge the sample to pellet the cell debris.
-
Collect the supernatant containing the released prodigiosin.
Heat Treatment
This method involves heating the cell suspension to increase the permeability of the cell membrane, which can facilitate the subsequent extraction of prodigiosin with a solvent.
Protocol:
-
Resuspend the bacterial cell pellet in a solvent such as ethanol.
-
Heat the suspension at a controlled temperature for a specific duration. For example, heating at 60°C has been shown to yield a higher prodigiosin extraction compared to 30°C.[6]
-
After heating, allow the mixture to cool down.
-
Centrifuge the mixture to separate the cell debris.
-
Collect the supernatant containing the extracted prodigiosin.
Freezing and Thawing
This physical method relies on the formation of ice crystals within the cells during freezing, which expand and rupture the cell walls upon thawing.
Protocol:
-
Resuspend the harvested bacterial cell pellet in a minimal amount of buffer or solvent.
-
Subject the cell suspension to repeated cycles of freezing (e.g., at -20°C or in liquid nitrogen) and thawing (e.g., at room temperature or in a water bath).
-
After a sufficient number of cycles (typically 3-5), add a suitable extraction solvent to solubilize the released prodigiosin.
-
Vortex the mixture and then centrifuge to remove cell debris.
-
Collect the prodigiosin-containing supernatant.
Experimental Workflow and Signaling Pathways
To visualize the general process of prodigiosin extraction and its potential downstream applications, the following diagrams are provided.
Caption: General workflow for prodigiosin extraction and processing.
Caption: Key signaling pathways affected by prodigiosin.
Conclusion
The selection of an appropriate extraction method for prodigiosin is a critical step that depends on the desired yield, purity, available equipment, and scalability of the process. For high-efficiency extraction in a laboratory setting, ultrasound-assisted extraction has shown superior results. Solvent extraction remains a viable and scalable option, particularly when optimized with the appropriate solvent and conditions. For researchers and professionals in drug development, a thorough understanding of these methods and their underlying principles is essential for the successful isolation and utilization of this promising bioactive compound. Further research into green and sustainable extraction technologies will be pivotal in the large-scale production of prodigiosin for pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of prodigiosin from Serratia marcescens and its application as an antibacterial spray - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 4. rjlbpcs.com [rjlbpcs.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Prodigiosin Hydrochloride: A Comparative Analysis of its Potency Against Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological potency of Prodigiosin hydrochloride against established inhibitors in key therapeutic areas. The data presented is intended to offer an objective overview of its performance, supported by experimental data and detailed protocols to aid in research and development.
Abstract
Prodigiosin, a tripyrrole red pigment produced by Serratia marcescens and other bacteria, has garnered significant interest for its wide range of biological activities, including anticancer, antibacterial, antifungal, and immunosuppressive properties.[1][2] This document benchmarks the potency of its hydrochloride salt against well-known inhibitors, providing a quantitative comparison of its efficacy. The primary mechanism of its anticancer activity involves the inhibition of the Wnt/β-catenin signaling pathway, leading to apoptosis in cancer cells.[3]
Potency Comparison Data
The following tables summarize the inhibitory potency of this compound in comparison to standard inhibitors in oncology, bacteriology, and mycology.
Table 1: Anticancer Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
| Cell Line | Cancer Type | This compound (µM) | Doxorubicin (µM) |
| NCI-H292 | Lung Carcinoma | 3.6 µg/mL (~11.1 µM) | 0.2 µg/mL (~0.37 µM) |
| Hep-2 | Laryngeal Carcinoma | 3.4 µg/mL (~10.5 µM) | 0.7 µg/mL (~1.29 µM) |
| MCF-7 | Breast Cancer | 5.1 µg/mL (~15.8 µM) | 2.5 µM |
| HL-60 | Promyelocytic Leukemia | 1.7 µg/mL (~5.3 µM) | Not specified |
| HepG2 | Hepatocellular Carcinoma | 50 µg/mL (~154.6 µM) | 12.2 µM |
| A549 | Lung Cancer | 50 µg/mL (~154.6 µM) | > 20 µM |
Note: µg/mL to µM conversion for this compound is based on a molecular weight of 323.44 g/mol .
Table 2: Antibacterial Potency (Minimum Inhibitory Concentration - MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Bacterial Strain | This compound (µg/mL) | Ampicillin (µM) | Carbenicillin (µM) |
| Escherichia coli NCIM 2065 | 15.9 µM | 5.6 µM | 4.1 µM |
| Klebsiella pneumoniae NCIM 2706 | 22.6 µM | 3.2 µM | 1.6 µM |
| Pseudomonas aeruginosa NCIM 2036 | 46.1 µM | 4 µM | 3 µM |
| Bacillus subtilis NCIM 2545 | 43 µM | 3 µM | 7 µM |
| MRSA ATCC 43300 | 73.6 µM | 19.8 µM | 13.1 µM |
Table 3: Antifungal Potency (Minimum Inhibitory Concentration - MIC)
| Fungal Strain | This compound (µg/mL) | Fluconazole (µM) |
| Fusarium oxysporum | 8 µg/mL (~24.7 µM) | Not specified |
| Aspergillus flavus | 10 µg/mL (~30.9 µM) | Not specified |
| Penicillium notatum | 22 µg/mL (~68.0 µM) | Not specified |
| Candida albicans | 0.3 µg/mL (~0.93 µM) (30% growth rate reduction) | Not specified |
Experimental Protocols
Determination of IC50 Values using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a compound on adherent cancer cell lines.
Materials:
-
Test compound (this compound) and reference compound (e.g., Doxorubicin)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
-
Perform a cell count and determine viability (should be >90%).
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of the test and reference compounds in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve a range of desired concentrations.
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the compounds to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).
-
Incubate the plate for a further 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan (B1609692) crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound) and reference antibiotic (e.g., Ampicillin)
-
Bacterial or fungal strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the microorganism overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 0.5 McFarland standard for bacteria, which corresponds to approximately 1.5 x 10^8 CFU/mL).
-
-
Serial Dilutions:
-
Prepare a stock solution of the test and reference compounds.
-
In a 96-well plate, perform two-fold serial dilutions of the compounds in the broth medium.
-
-
Inoculation:
-
Add a standardized volume of the inoculum to each well containing the serially diluted compounds.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth.
-
Signaling Pathway and Experimental Workflow Diagrams
Wnt/β-catenin Signaling Pathway Inhibition by Prodigiosin
Prodigiosin has been shown to inhibit the Wnt/β-catenin signaling pathway at multiple points.[3] In the absence of Wnt signaling, β-catenin is phosphorylated by a destruction complex (including GSK3β), leading to its ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor Frizzled (FZD) and co-receptor LRP6, the destruction complex is inhibited. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation, such as cyclin D1. Prodigiosin has been shown to decrease the phosphorylation of LRP6 and DVL2, and to suppress β-catenin-stimulated gene expression.[3]
Caption: Wnt/β-catenin signaling pathway and points of inhibition by this compound.
General Experimental Workflow for Comparing Inhibitor Potency
The following diagram illustrates a typical workflow for the comparative evaluation of inhibitor potency.
Caption: A generalized workflow for the comparative assessment of inhibitor potency.
References
Unveiling the Crimson Tide: A Comparative Guide to Prodigiosin Hydrochloride's Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer mechanism of Prodigiosin (B1679158) hydrochloride against established chemotherapeutic agents: Doxorubicin, Paclitaxel (B517696), and Cisplatin. The following sections present a comprehensive overview of their performance, supported by experimental data, detailed protocols, and visual representations of the key signaling pathways involved.
Prodigiosin, a vibrant red pigment produced by Serratia marcescens and other bacteria, has garnered significant interest for its potent pro-apoptotic and anti-proliferative activities across a wide range of cancer cell lines.[1][2] This guide delves into the molecular mechanisms underpinning the action of its hydrochloride salt and contrasts them with those of widely used chemotherapy drugs, offering a data-driven perspective for future research and drug development.
Data Presentation: A Quantitative Comparison of Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Prodigiosin hydrochloride and its alternatives in various cancer cell lines, providing a quantitative measure of their cytotoxic potency.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| Prodigiosin | A549 | Lung Cancer | > 20 | 24 | [3] |
| HCT-116 | Colon Cancer | Not Specified | Not Specified | ||
| LoVo | Colon Cancer | Not Specified | Not Specified | ||
| RT-112 | Urothelial Carcinoma | 0.675 | 24 | [4] | |
| RT-112res | Urothelial Carcinoma (Cisplatin-resistant) | 0.157 | 24 | [4] | |
| Doxorubicin | A549 | Lung Cancer | > 20 | 24 | [3] |
| MCF-7 | Breast Cancer | 2.50 | Not Specified | [3] | |
| MDA-MB-231 | Breast Cancer | 6.602 | 48 | [5] | |
| HepG2 | Liver Cancer | 12.2 | 24 | [3] | |
| Huh7 | Liver Cancer | > 20 | 24 | [3] | |
| Paclitaxel | A549 | Non-Small Cell Lung Cancer | 9.4 | 24 | [6] |
| H1568 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | ||
| H2126 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | ||
| SCLC cell lines (median) | Small Cell Lung Cancer | 25 | 24 | [6] | |
| Cisplatin | RT-112 | Urothelial Carcinoma | Not Specified | Not Specified | |
| RT-112res | Urothelial Carcinoma (Cisplatin-resistant) | Not Specified | Not Specified | ||
| COLO-205 | Colon Cancer | Not Specified | Not Specified | ||
| HCT-116 | Colon Cancer | Not Specified | Not Specified |
Delving into the Mechanisms: Signaling Pathways and Cellular Responses
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways crucial for cancer cell proliferation and survival.
Prodigiosin's Pro-Apoptotic Machinery
Prodigiosin triggers apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. Prodigiosin has been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis.[7][8] Furthermore, prodigiosin can activate caspase-8, suggesting an involvement of the extrinsic death receptor pathway.[8] Studies have also indicated that prodigiosin can bind to the BH3 domain of anti-apoptotic Bcl-2 family members, such as MCL-1, thereby disrupting their inhibitory interaction with pro-apoptotic proteins like BAK.[9][10][11]
dot
Caption: Prodigiosin-induced apoptosis signaling pathways.
Inhibition of Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is frequently hyperactivated in many cancers, promoting cell proliferation and survival. Prodigiosin has been identified as a potent inhibitor of this pathway. It acts on multiple targets within the cascade, including the co-receptor LRP6 and the downstream signaling protein Dishevelled (DVL2), by decreasing their phosphorylation.[12][13] Additionally, prodigiosin treatment leads to a reduction in the phosphorylation of GSK3β at Serine 9, which is indicative of increased GSK3β activity. Active GSK3β promotes the degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway. The resulting decrease in nuclear β-catenin levels leads to the downregulation of Wnt target genes, such as cyclin D1, which are critical for cell cycle progression.
dot
Caption: Prodigiosin's inhibition of the Wnt/β-catenin signaling pathway.
Comparative Mechanisms of Action: Doxorubicin, Paclitaxel, and Cisplatin
To provide a comprehensive context, the mechanisms of action for three widely used chemotherapeutic agents are summarized below.
-
Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and leading to DNA double-strand breaks. This DNA damage triggers apoptotic pathways. Doxorubicin is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxicity.
-
Paclitaxel: A member of the taxane (B156437) family, paclitaxel stabilizes microtubules, preventing their dynamic assembly and disassembly. This disruption of microtubule function leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis.
-
Cisplatin: This platinum-based drug forms cross-links with DNA, creating adducts that interfere with DNA replication and transcription. The resulting DNA damage activates cellular repair mechanisms, but if the damage is too extensive, it triggers apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis and Wnt/β-catenin Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-LRP6, anti-DVL2, anti-p-GSK3β, anti-β-catenin, anti-GAPDH or β-actin as loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
dot
Caption: A typical workflow for Western blot analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for Western blotting.
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
This guide provides a foundational understanding of this compound's mechanism of action in comparison to other established anticancer agents. The presented data and protocols are intended to facilitate further research into this promising natural product and its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Prodigiosin Sensitizes Sensitive and Resistant Urothelial Carcinoma Cells to Cisplatin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodigiosin induces caspase-9 and caspase-8 activation and cytochrome C release in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular interactions of prodiginines with the BH3 domain of anti-apoptotic Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Interactions of Prodiginines with the BH3 Domain of Anti-Apoptotic Bcl-2 Family Members | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Prodigiosin Hydrochloride's Immunosuppressive Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunosuppressive properties of Prodigiosin (B1679158) hydrochloride against established alternatives, Cyclosporin (B1163) A and Tacrolimus (B1663567) (FK506). The information presented is collated from various preclinical and clinical studies to aid in the evaluation of Prodigiosin hydrochloride as a potential immunosuppressive agent.
Comparative Analysis of Immunosuppressive Activity
This compound and its analogues have demonstrated potent immunosuppressive effects, primarily targeting T-cell proliferation and function.[1][2][3] The following tables summarize the available quantitative data to facilitate a direct comparison with Cyclosporin A and Tacrolimus.
| Drug | Assay | Cell Type/Model | IC50 / Effective Dose | Reference |
| Prodigiosin | T-cell Proliferation | Mouse splenocytes | IC50: 3.37 ng/mL | [4][5] |
| Prodigiosin 25-C | Cytotoxic T-cell Induction (in vivo) | Mouse model | 0.5 mg/kg | [6] |
| Prodigiosin 25-C | Cytotoxic T-cell Induction (in vitro) | Mixed lymphocyte reaction | 12.7 nM | [6] |
| Cyclosporin A | T-cell Proliferation | Mouse splenocytes | IC50: 2.71 ng/mL | [4][5] |
| Cyclosporin A | Allograft Rejection (in vivo) | Rat renal allograft | ED50: >2 mg/kg/day (oral) | [7] |
| Cyclosporin A | Allograft Rejection (in vivo) | Mouse heart transplant | ED50: 9.83 - 15 mg/kg/day (i.p.) | [8] |
| Tacrolimus (FK506) | Lymphocyte Proliferation | Human lymphocytes | IC50: 126.4 ± 337.7 ng/mL | [9] |
| Tacrolimus (FK506) | Allograft Rejection (in vivo) | Kidney transplant patients | Target trough level: 5-20 ng/mL | [10][11] |
Table 1: Comparative Efficacy of Immunosuppressive Agents
| Drug | Adverse Effects | Reference |
| Prodigiosin | Low toxicity to normal cells reported in some studies. | [3] |
| Cyclosporin A | Nephrotoxicity, hyperlipidemia. | [12] |
| Tacrolimus (FK506) | Nephrotoxicity, neurotoxicity (tremor, headache), gastrointestinal disorders, increased risk of diabetes. | [12][13] |
Table 2: Comparative Toxicity Profile
Mechanism of Action and Signaling Pathways
This compound exhibits a distinct mechanism of immunosuppression compared to calcineurin inhibitors like Cyclosporin A and Tacrolimus. While the latter inhibit the calcineurin pathway, thereby blocking the transcription of IL-2, Prodigiosin does not inhibit IL-2 secretion but rather interferes with the IL-2 signaling pathway.[2][4] One of the proposed mechanisms is the inhibition of Janus tyrosine kinase 3 (Jak3) phosphorylation and activation.[14]
Furthermore, Prodigiosin and its analogues have been shown to inhibit the acidification of intracellular organelles by acting as a vacuolar-type H+-ATPase (V-ATPase) inhibitor, which is crucial for the function of cytotoxic T-lymphocytes (CTLs).[2] It has also been reported to inhibit NF-κB and Akt signaling pathways.[15]
Caption: Comparative signaling pathways of Prodigiosin and Calcineurin Inhibitors.
Experimental Protocols
Mixed Lymphocyte Reaction (MLR) Assay
The Mixed Lymphocyte Reaction (MLR) is a standard in vitro assay to assess the cell-mediated immune response, particularly T-cell proliferation, in response to alloantigens.
Objective: To evaluate the inhibitory effect of this compound on T-cell proliferation.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two different donors (responder and stimulator).
-
Stimulator Cell Inactivation: Treat the stimulator PBMCs with Mitomycin C or irradiation to prevent their proliferation.
-
Co-culture: Co-culture the responder PBMCs with the inactivated stimulator PBMCs at a 1:1 ratio in a 96-well plate.
-
Drug Treatment: Add varying concentrations of this compound, Cyclosporin A, or Tacrolimus to the co-culture. Include a vehicle control.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified CO2 incubator.
-
Proliferation Assay: On the final day, add a proliferation marker such as [3H]-thymidine or a non-radioactive alternative like BrdU or CFSE.
-
Measurement: After an appropriate incubation period with the marker, measure the incorporation of the marker, which is proportional to the rate of cell proliferation.
Caption: Workflow for a Mixed Lymphocyte Reaction (MLR) assay.
Cytotoxic T-Lymphocyte (CTL) Assay
This assay measures the ability of cytotoxic T-lymphocytes to kill target cells, a key function in cell-mediated immunity.
Objective: To determine the effect of this compound on the cytotoxic function of CTLs.
Methodology:
-
Effector Cell Generation: Generate CTLs in vitro by co-culturing responder PBMCs with inactivated stimulator cells (as in MLR) for 5-7 days.
-
Target Cell Labeling: Label the target cells (e.g., PHA-stimulated blasts from the stimulator donor) with a release agent like 51Cr or a fluorescent dye.
-
Co-culture: Co-culture the generated CTLs (effector cells) with the labeled target cells at various effector-to-target ratios.
-
Drug Treatment: Add different concentrations of this compound to the co-culture.
-
Incubation: Incubate for 4-6 hours.
-
Measurement of Lysis: Measure the release of the label from the target cells into the supernatant, which is proportional to the extent of cell lysis by CTLs.
Caption: Workflow for a Cytotoxic T-Lymphocyte (CTL) assay.
Conclusion
This compound demonstrates significant immunosuppressive properties, with a mechanism of action distinct from the commonly used calcineurin inhibitors. Its ability to selectively target T-cell proliferation and function, potentially through the inhibition of Jak3 and V-ATPase, presents a promising avenue for the development of new immunosuppressive therapies. The available data suggests a favorable toxicity profile compared to Cyclosporin A and Tacrolimus, although further comprehensive comparative studies are warranted. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound.
References
- 1. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
- 2. Prodigiosin 25-C suppression of cytotoxic T cells in vitro and in vivo similar to that of concanamycin B, a specific inhibitor of vacuolar type H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rise of the natural red pigment ‘prodigiosin’ as an immunomodulator in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and Immunomodulatory Activities of Prodigiosin Extracted and Purified from Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of cytotoxic T cell induction in vivo by prodigiosin 25-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the immunosuppressive properties of cyclosporin a in rats receiving renal allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the in vivo dose-response relationship of immunosuppressive drugs using a mouse heart transplant model: application to cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Tacrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Review of two immunosuppressants: tacrolimus and cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison of tacrolimus (FK506) and cyclosporine for immunosuppression after cadaveric renal transplantation. FK506 Kidney Transplant Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lower versus higher starting tacrolimus dosing in kidney transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bacterial Pigment Prodigiosin Demonstrates a Unique Antiherpesvirus Activity That Is Mediated through Inhibition of Prosurvival Signal Transducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Prodigiosin Hydrochloride: A Guide for Laboratory Professionals
Prodigiosin (B1679158) hydrochloride, a vibrant red pigment produced by Serratia marcescens and other bacteria, is a compound of significant interest in biomedical research for its antibacterial, immunosuppressive, and anticancer properties.[1][2][3] Its potent cytotoxic and proapoptotic activities, particularly against cancer cell lines, necessitate careful consideration of its handling and disposal to ensure laboratory safety and environmental protection.[1][2] While some safety data sheets (SDS) may not classify prodigiosin hydrochloride as a hazardous substance, its biological effects warrant a cautious approach to waste management.[4] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for handling cytotoxic compounds.
Personal Protective Equipment (PPE)
Prior to handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure. The following table summarizes the recommended PPE.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant, impervious gloves (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust and splashes. |
| Lab Coat | Long-sleeved, fully buttoned lab coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Dust mask (e.g., N95) | Recommended when handling the powder form to prevent inhalation.[2] |
Step-by-Step Disposal Procedure
The proper disposal of this compound waste is critical. The following steps provide a clear protocol for managing both solid and liquid waste, as well as contaminated materials.
1. Waste Segregation: All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, centrifuge tubes), and personal protective equipment, should be segregated as cytotoxic waste.[5][6] Do not mix this waste with general laboratory trash or other chemical waste streams.
2. Solid Waste Disposal:
-
Unused Product: Collect any unused or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Contaminated Materials: Place all contaminated solid waste, such as gloves, wipes, and plasticware, into a designated, leak-proof cytotoxic waste container.[5] These containers are typically color-coded (e.g., yellow with a purple lid) and labeled with the cytotoxic hazard symbol.[5]
3. Liquid Waste Disposal:
-
Solvents: Prodigiosin is soluble in solvents like DMSO, methanol, and chloroform.[1] Dispose of these solutions as hazardous chemical waste, following your institution's specific guidelines for solvent waste. Ensure the waste container is clearly labeled with the contents, including "this compound" and the solvent used.
-
Aqueous Solutions: While prodigiosin is insoluble in water, any aqueous media or buffers used in experiments should be treated as contaminated.[1] Collect this waste in a designated, leak-proof container and manage it as cytotoxic liquid waste.
4. Sharps Disposal: Any sharps, such as needles, syringes, or broken glass, that are contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[5][7] These containers are puncture-resistant and appropriately labeled.
5. Decontamination:
-
Surfaces: Clean any spills or contaminated work surfaces with an appropriate disinfectant. Given prodigiosin's stability in acidic conditions and instability in alkaline conditions, a mild bleach solution or a specialized lab detergent may be effective.[1]
-
Glassware: Reusable glassware should be decontaminated by soaking in a suitable cleaning solution before standard washing procedures.
6. Final Disposal: Cytotoxic waste is typically disposed of via high-temperature incineration by a certified waste management provider.[5] Ensure that all waste containers are securely sealed and properly labeled before being collected for disposal. All waste must be accompanied by a hazardous waste consignment note.[5]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment while harnessing its potential for scientific advancement. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Prodigiosin Serratia marcescens, = 98 HPLC, powder 56144-17-3 [sigmaaldrich.com]
- 3. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetmol.com [targetmol.com]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. danielshealth.ca [danielshealth.ca]
- 7. benchchem.com [benchchem.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Prodigiosin Hydrochloride
For researchers, scientists, and drug development professionals working with Prodigiosin hydrochloride, a potent bioactive compound, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety protocols and logistical information for the handling and disposal of this substance, reinforcing a culture of safety and responsibility in the laboratory.
This compound is a red pigment with a range of biological activities, including antibacterial, anticancer, and immunosuppressive properties.[1] While some safety data sheets (SDS) may classify it as not a hazardous substance or mixture, its potent biological effects necessitate careful handling to avoid exposure.[2][3] This product is intended for research and development use only.[4]
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Impervious gloves (e.g., nitrile) | To prevent skin contact.[2][3] |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified | To protect eyes from dust and splashes. |
| Face shield | Required for splash or aerosol risk | To provide full-face protection during procedures with a high risk of splashing.[5] | |
| Respiratory Protection | Dust mask | N95 (US) or equivalent | To prevent inhalation of the powder form of the compound. |
| Body Protection | Laboratory coat | Standard lab coat | To protect skin and clothing from contamination. |
| Protective clothing | As needed for specific procedures | To provide an additional layer of protection when handling larger quantities or during potential splash scenarios.[6] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict operational workflow is critical for minimizing risks. The following diagram and steps outline the safe handling process for this compound, from preparation to use.
Experimental Protocol for Handling:
-
Don PPE : Before entering the designated handling area, put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area : Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.[3]
-
Weigh Compound : Carefully weigh the required amount of this compound powder. Avoid creating dust.[3]
-
Dissolution : this compound is soluble in solvents such as acetonitrile, methanol, chloroform, and DMSO, but it is insoluble in water.[4] Prepare solutions in a closed container.
-
Perform Experiment : Carry out the experimental procedures, exercising caution to prevent spills and aerosol generation.
-
Decontaminate Work Surfaces : After use, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
Dispose of Waste : Segregate and dispose of all waste materials according to the disposal plan outlined below.
-
Doff PPE : Remove PPE in the correct order to prevent cross-contamination.
-
Wash Hands : Wash hands thoroughly with soap and water after removing gloves.[2]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water.[2][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] Remove contact lenses if present and easy to do so.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor.[3] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Solid Waste | Includes contaminated gloves, empty containers, and other disposable materials. Collect in a suitable, labeled, and closed container for disposal.[3] |
| Liquid Waste | Includes unused solutions and contaminated solvents. Collect in a labeled, leak-proof container. Do not let the product enter drains.[2][3] Discharge into the environment must be avoided.[3] |
| Sharps | Includes needles and contaminated glassware. Dispose of immediately in a designated puncture-resistant sharps container.[5] |
All waste should be disposed of in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety office for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
